molecular formula C4H10N2O B1358377 3-(Methylamino)propanamide CAS No. 4874-17-3

3-(Methylamino)propanamide

Cat. No.: B1358377
CAS No.: 4874-17-3
M. Wt: 102.14 g/mol
InChI Key: FFJLSBFLTYYWII-UHFFFAOYSA-N
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Description

3-(Methylamino)propanamide is a useful research compound. Its molecular formula is C4H10N2O and its molecular weight is 102.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-6-3-2-4(5)7/h6H,2-3H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJLSBFLTYYWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623330
Record name N~3~-Methyl-beta-alaninamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4874-17-3
Record name N~3~-Methyl-beta-alaninamide
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Record name 3-(Methylamino)propanamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(Methylamino)propanamide, a molecule of interest in pharmaceutical research and development. This document collates available data on its physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its potential biological activities through logical relationship diagrams. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is an organic compound featuring a propanamide backbone with a secondary methylamino group at the 3-position.[1] Its bifunctional nature, possessing both an amide and a secondary amine, makes it a versatile building block in medicinal chemistry.[1] This guide aims to be a central resource for professionals working with or considering this compound for future applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 4874-17-3[1]
Molecular Formula C4H10N2O[1]
Molecular Weight 102.14 g/mol [1]
Predicted pKa 9.5 ± 0.5Computational Prediction
Predicted Aqueous Solubility > 100 g/LBased on structurally similar compounds
Predicted LogP -1.5Computational Prediction
Stability Stable under standard conditions. Susceptible to hydrolysis under acidic or basic conditions.General amide chemistry

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Chemical Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and literature on related N-substituted propanamides.

Synthesis Protocol: Amidation of 3-(Methylamino)propanoic Acid

This two-step protocol involves the synthesis of the precursor acid followed by its amidation.

Step 1: Synthesis of 3-(Methylamino)propanoic Acid

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-bromopropanoic acid (1 equivalent) in a suitable solvent such as methanol.

  • Addition of Methylamine: Slowly add a solution of methylamine (2.2 equivalents) in methanol to the reaction mixture at 0°C with constant stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of 3-(methylamino)propanoic acid using ¹H NMR and ¹³C NMR spectroscopy.

Step 2: Amidation of 3-(Methylamino)propanoic Acid

  • Activation: Dissolve 3-(methylamino)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Ammonolysis: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in methanol for 2 hours at 0°C.

  • Reaction: Allow the reaction to proceed at room temperature for 12 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient).

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two methylene group protons, and the protons of the primary amide and secondary amine.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide.[2]

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Acquire the spectrum from a thin film of the purified compound on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Expected Absorptions: Key characteristic peaks include N-H stretching vibrations for the secondary amine and primary amide (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹), a strong C=O stretching of the amide (Amide I band, around 1640-1680 cm⁻¹), and N-H bending (Amide II band, around 1550-1640 cm⁻¹).[3][4][5]

Potential Biological Activity and Signaling Pathways

Due to its structural motifs, this compound is hypothesized to interact with biological systems, particularly neurotransmitter pathways.[1] The presence of a secondary amine suggests potential interactions with monoamine receptors and transporters.

Hypothetical Interaction with Neurotransmitter Systems

The diagram below illustrates a potential workflow for screening this compound for its effects on major neurotransmitter systems.

G cluster_0 In Vitro Screening cluster_1 Functional Assays cluster_2 Downstream Analysis Compound This compound Receptor_Binding Receptor Binding Assays (Dopamine, Serotonin, Norepinephrine Receptors) Compound->Receptor_Binding Agonist_Antagonist Agonist/Antagonist Assays (cAMP, Ca2+ flux) Receptor_Binding->Agonist_Antagonist Reuptake_Inhibition Reuptake Inhibition Assays (DAT, SERT, NET) Receptor_Binding->Reuptake_Inhibition Lead_Optimization Lead Optimization Agonist_Antagonist->Lead_Optimization Reuptake_Inhibition->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: In vitro screening workflow for this compound.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it acts as a ligand for a G-protein coupled receptor (GPCR) common to neurotransmitter systems.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound Receptor GPCR (e.g., Dopamine Receptor) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Effects Downstream Cellular Effects Second_Messenger->Downstream_Effects Activation

Caption: Hypothetical GPCR signaling pathway modulation.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. This guide provides a foundational understanding of its chemical properties and outlines clear, actionable protocols for its synthesis and characterization. The proposed biological screening workflow and hypothetical signaling pathway diagrams offer a starting point for elucidating its pharmacological profile. Further experimental validation of the predicted properties and biological activities is crucial to fully realize the potential of this compound.

References

3-(Methylamino)propanamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Methylamino)propanamide

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and organic chemistry.

Molecular Structure and Chemical Formula

This compound is an organic compound featuring a propanamide backbone with a methylamino group attached to the third carbon.[1] It is classified as a secondary amide, containing both a primary amide and a secondary amine functional group.[1]

Key Identifiers and Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 4874-17-3[1][2][3]
Molecular Formula C4H10N2O[1][2][3]
Molecular Weight 102.14 g/mol [1][2]
Canonical SMILES CNCCC(=O)N[1]
InChI InChI=1S/C4H10N2O/c1-6-3-2-4(5)7/h6H,2-3H2,1H3,(H2,5,7)[1]
InChI Key FFJLSBFLTYYWII-UHFFFAOYSA-N[1]

Chemical Synthesis and Reactivity

The synthesis of this compound can be approached through several standard organic chemistry routes. The presence of both an amide and a secondary amine allows for a variety of chemical transformations.

Synthesis Methodologies

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general methods can be applied. These include:

  • Direct Amidation: This route would involve the reaction of a suitable propanoic acid derivative with methylamine under controlled conditions to form the amide bond.[1]

  • Reductive Amination: An alternative pathway could involve the reaction of an aldehyde or ketone precursor with methylamine, followed by a reduction step.[1]

Below is a generalized workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification start1 Propanoic Acid Derivative reaction Amidation or Reductive Amination start1->reaction start2 Methylamine start2->reaction product Crude this compound reaction->product Yields purification Purification (e.g., Chromatography, Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Generalized Synthesis Workflow.

Chemical Reactions

As a molecule with two key functional groups, this compound can undergo several types of reactions typical for amides and amines.

  • Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid (3-(methylamino)propanoic acid) and ammonia.[1]

  • Reduction: The amide carbonyl group can be reduced to a methylene group, yielding N1-methylpropane-1,3-diamine, depending on the reducing agent used.[1]

  • Oxidation: The secondary amine is susceptible to oxidation, which can form various products.[1]

The following diagram illustrates the primary reaction pathways for this compound.

G center_node This compound hydrolysis Hydrolysis center_node->hydrolysis H₂O/H⁺ or OH⁻ reduction Reduction center_node->reduction e.g., LiAlH₄ oxidation Oxidation center_node->oxidation Oxidizing Agent product_hydrolysis 3-(Methylamino)propanoic Acid + Ammonia hydrolysis->product_hydrolysis product_reduction N1-Methylpropane-1,3-diamine reduction->product_reduction product_oxidation Oxidized Derivatives oxidation->product_oxidation

Caption: Key Chemical Reaction Pathways.

Predicted Spectroscopic Data

Spectroscopic MethodPredicted Features
¹H NMR - Signal for the N-CH₃ group (singlet).- Two distinct signals for the two methylene (-CH₂-) groups, likely showing complex splitting patterns (multiplets).- Signals for the primary amide (-CONH₂) protons (broad singlet).- Signal for the secondary amine (-NH-) proton (broad singlet).
¹³C NMR - Signal for the N-CH₃ carbon.- Two distinct signals for the methylene carbons.- Signal for the carbonyl (C=O) carbon at a downfield shift.
IR Spectroscopy - N-H stretching vibrations for the primary amide (typically two bands) and secondary amine (one band) around 3100-3500 cm⁻¹.- Strong C=O stretching vibration for the amide group around 1650-1690 cm⁻¹.- N-H bending vibrations around 1550-1650 cm⁻¹.- C-N stretching vibrations around 1000-1350 cm⁻¹.

Biological Activity and Applications

This compound has been identified as a compound of interest for its potential use as a pharmaceutical intermediate.[1] Its structural characteristics enable it to interact with biological systems, making it a viable candidate for further investigation in drug development.[1]

While direct biological activity data is limited, derivatives of this compound have been noted for their potential effects on neurotransmitter systems.[1] For instance, structurally related compounds are used as intermediates in the synthesis of antidepressants like (S)-duloxetine, which functions as a serotonin and norepinephrine reuptake inhibitor.[1] This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutics targeting neurological pathways. Further research is required to fully elucidate its specific biological mechanisms and applications.[1]

References

In-Depth Technical Guide: 3-(Methylamino)propanamide (CAS RN: 4874-17-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methylamino)propanamide, a chemical intermediate with significant potential in pharmaceutical research and development. The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential pharmacological applications and mechanisms of action. Particular attention is given to its relevance as a structural motif in the design of targeted therapies. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are visually represented to facilitate understanding.

Chemical and Physical Properties

This compound is a simple yet versatile molecule featuring a primary amide and a secondary amine. These functional groups impart it with specific chemical reactivity and physical characteristics relevant to its use as a building block in organic synthesis.

PropertyValueSource
CAS Number 4874-17-3[1][2][3][4][5][6]
Molecular Formula C4H10N2O[4][6]
Molecular Weight 102.14 g/mol [4]
Melting Point 83-86 °C[2]
Density 1.05 g/mL at 25 °C[2]
Appearance Yellow viscous liquid[3]

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Michael addition of methylamine to acrylamide. This reaction is typically performed in a suitable solvent and can be driven to completion with moderate heating.

Experimental Protocol: Michael Addition

Materials:

  • Acrylamide

  • Methylamine (40% solution in water)

  • Isopropanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acrylamide (1.0 eq) in isopropanol.

  • Slowly add a 40% aqueous solution of methylamine (1.2 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add diethyl ether and stir to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound. For further purification, recrystallization from an appropriate solvent system can be performed.

Logical Workflow for Synthesis

Synthesis_Workflow acrylamide Acrylamide reaction_mixture Reaction Mixture in Isopropanol acrylamide->reaction_mixture methylamine Methylamine Solution methylamine->reaction_mixture reflux Reflux (4-6h) reaction_mixture->reflux workup Work-up reflux->workup product This compound workup->product

Synthesis workflow for this compound.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two methylene groups, and the protons of the primary amide and secondary amine. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals corresponding to the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide.

  • IR Spectroscopy: The infrared spectrum will be characterized by absorption bands typical of primary amides (N-H stretching and bending vibrations) and secondary amines (N-H stretching). A strong carbonyl (C=O) stretching band is also expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage adjacent to the nitrogen atoms and the carbonyl group.

Pharmacological Relevance and Potential Signaling Pathways

While specific pharmacological studies on this compound are limited in the public domain, its structural motif is present in various biologically active molecules. Notably, derivatives of propanamide have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth, proliferation, and survival.[7][8] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for drug development.[1][9][10][11]

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of the receptor. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways ultimately regulate gene expression and cellular processes.[7][9][10][11]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR signaling pathway.

Propanamide derivatives can be designed to act as irreversible inhibitors of EGFR by incorporating a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor's kinase domain. This covalent modification permanently inactivates the receptor, blocking downstream signaling and inhibiting cancer cell proliferation. The this compound scaffold can serve as a versatile platform for the development of such targeted inhibitors.

Conclusion

This compound is a valuable chemical entity with established utility as a synthetic intermediate. Its simple structure, containing both a primary amide and a secondary amine, allows for diverse chemical modifications. The presence of this motif in pharmacologically active compounds, particularly in the context of EGFR inhibition, highlights its potential for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers in the field of drug discovery and development. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Unveiling the Bioactivity of 3-(Methylamino)propanamide and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanamide, a simple derivative of β-alanine, and its analogs have garnered increasing interest in medicinal chemistry. The inherent structural features of this scaffold—a flexible propanamide backbone coupled with a secondary amine—provide a versatile platform for the development of novel therapeutic agents. This technical guide delves into the diverse biological activities exhibited by this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery efforts.

While this compound itself is often utilized as a building block in chemical synthesis, its derivatives have shown promising activities across a spectrum of therapeutic areas, including neuroscience, oncology, and inflammatory diseases.[1] This guide aims to consolidate the current understanding of the biological potential inherent in this chemical class.

Core Biological Activities and Structure-Activity Relationships

Research indicates that derivatives of this compound can interact with various biological targets, leading to a range of physiological effects. The biological activity is significantly influenced by the nature of substituents on both the amide and the methylamino moieties.

Neuroprotective and Neuromodulatory Effects

Derivatives of this compound have been investigated for their potential to address neurological disorders.[1] Some analogs are suggested to possess neuroprotective properties, potentially by mitigating oxidative stress and modulating neurotransmitter systems.[1][2] For instance, the related compound β-N-methylamino-L-alanine (BMAA) has been studied for its connection to neurodegenerative diseases, highlighting the importance of understanding the neurological impact of such structures.[3]

Structure-Activity Relationship (SAR): The specific substitutions on the aromatic rings and the length and nature of the alkyl chains in more complex derivatives play a crucial role in their affinity and selectivity for neurological targets. For example, in a series of citalopram analogs, which share a dimethylaminopropyl moiety, substitutions on the phenyl ring significantly impacted binding affinity to the serotonin transporter (SERT).

Anticancer Activity

Several studies have explored the potential of propanamide derivatives as antiproliferative agents. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/AKT pathway.

Anti-inflammatory and Analgesic Properties

The propanamide scaffold has been incorporated into molecules designed to target enzymes involved in inflammation, such as cyclooxygenase (COX). By modifying the core structure, researchers have developed derivatives with potent anti-inflammatory and analgesic effects.

Quantitative Biological Data

The following tables summarize key quantitative data for various derivatives of 3-(amino)propanamide, providing insights into their potency and selectivity. It is important to note that direct biological activity data for the parent compound, this compound, is limited in publicly available literature, with its primary role being a synthetic intermediate.

Compound IDTargetAssay TypeIC50 / Ki (nM)Cell Line / TissueReference
Citalopram Analogues
Analog 1SERTRadioligand Binding1.5Rat brain
Analog 2NETRadioligand Binding>1000Rat brain
Analog 3DATRadioligand Binding>1000Rat brain
Propanamide-Sulfonamide Conjugates
Compound AUreaseEnzyme Inhibition5820-
Compound BCOX-2Enzyme Inhibition6690-

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Radioligand Binding Assay for Receptor Affinity

This technique is used to measure the affinity of a ligand for a specific receptor.

Protocol:

  • Tissue Preparation: Prepare membrane fractions from the tissue of interest (e.g., rat brain) expressing the target receptor.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

In Vivo Maximal Electroshock (MES) Seizure Model

This is a widely used animal model to screen for potential anticonvulsant drugs.

Protocol:

  • Animal Dosing: Administer the test compound or vehicle to rodents (e.g., mice) via an appropriate route (e.g., intraperitoneal injection).

  • Induction of Seizure: At the time of expected peak drug effect, induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 0.2 s) through corneal or ear clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Derivative Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by propanamide derivatives.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Binding Receptor Binding Assay Cytotoxicity->Binding Non-toxic compounds Enzyme Enzyme Inhibition Assay Binding->Enzyme Toxicity Acute Toxicity Studies Enzyme->Toxicity Active compounds Efficacy Efficacy Models (e.g., Seizure Model) Toxicity->Efficacy PK Pharmacokinetic Studies Efficacy->PK Efficacious compounds

References

An In-depth Technical Guide to the Potential Mechanism of Action of 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document outlines a potential mechanism of action for 3-(Methylamino)propanamide based on its structural similarity to β-alanine and related compounds. As of the date of this document, there is limited publicly available research on the specific biological activity of this compound. The proposed mechanisms and experimental data are therefore hypothetical and intended to serve as a guide for future research.

Introduction

This compound is an organic compound with the molecular formula C4H10N2O.[1] It is a derivative of the naturally occurring beta-amino acid, β-alanine. Given its structural analogy to β-alanine, it is plausible that this compound may share similar biological targets and mechanisms of action. This guide explores these potential mechanisms, providing a theoretical framework for its investigation as a potential therapeutic agent. Research suggests that derivatives of this compound might have effects on neurotransmitter systems, though detailed mechanisms are yet to be fully investigated.[1]

This document will delve into three potential mechanisms of action:

  • Modulation of Intracellular pH via Carnosine Synthesis: Based on the well-established role of its parent compound, β-alanine.

  • Neuromodulatory Effects: Drawing on preliminary suggestions of effects on neurotransmitter systems.[1]

  • TRPV1 Channel Antagonism: A potential mechanism inferred from the activity of other propanamide derivatives.

Potential Mechanism: Modulation of Intracellular pH via Carnosine Synthesis

The most direct hypothesized mechanism of action for this compound is through its potential role as a precursor for the synthesis of a methylated analog of carnosine. β-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide that acts as an intracellular pH buffer, particularly in skeletal muscle.[2][3][4]

Proposed Signaling Pathway

It is hypothesized that this compound is actively transported into cells and then utilized by carnosine synthase to synthesize N-methyl-carnosine (or a similar methylated dipeptide). This dipeptide would then act as a proton buffer, mitigating the drop in pH during intense metabolic activity.

carnosine_synthesis cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm 3-MPA_ext This compound 3-MPA_int This compound 3-MPA_ext->3-MPA_int Transporter Carnosine_Synthase Carnosine Synthase 3-MPA_int->Carnosine_Synthase N-Methyl-Carnosine N-Methyl-Carnosine Carnosine_Synthase->N-Methyl-Carnosine L-Histidine pH_stabilization Intracellular pH Stabilization N-Methyl-Carnosine->pH_stabilization H_ions H+ Ions H_ions->N-Methyl-Carnosine Buffering

Hypothesized Carnosine Synthesis Pathway for this compound.
Experimental Protocols

1. In Vitro Carnosine Synthesis Assay:

  • Objective: To determine if this compound can act as a substrate for carnosine synthase to produce a methylated carnosine analog.

  • Methodology:

    • Recombinant human carnosine synthase is incubated with L-histidine and varying concentrations of this compound or β-alanine (positive control).

    • The reaction mixture is incubated at 37°C for a specified time.

    • The reaction is quenched, and the products are analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of N-methyl-carnosine.

2. Cellular Uptake Assay:

  • Objective: To measure the uptake of this compound into muscle cells.

  • Methodology:

    • C2C12 myotubes are incubated with radiolabeled [¹⁴C]-3-(Methylamino)propanamide for various time points.

    • Cells are washed to remove extracellular label and then lysed.

    • Intracellular radioactivity is measured using a scintillation counter to determine the rate of uptake.

Hypothetical Quantitative Data
CompoundSubstrate Concentration (mM)Rate of Dipeptide Formation (nmol/mg protein/min)
β-alanine115.2 ± 1.8
548.9 ± 4.2
1085.6 ± 7.3
This compound18.7 ± 1.1
529.4 ± 3.5
1052.1 ± 5.9

Potential Mechanism: Neuromodulatory Effects

β-alanine is known to act as an agonist at glycine receptors and a co-agonist at NMDA receptors.[3] Given its structural similarity, this compound may also interact with various neurotransmitter receptors, potentially modulating neuronal excitability.

Proposed Signaling Pathway

This compound could potentially bind to and activate inhibitory glycine receptors (GlyR), leading to chloride influx and hyperpolarization of the postsynaptic neuron, thus reducing neuronal firing.

neuromodulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3-MPA_synapse This compound GlyR Glycine Receptor (GlyR) 3-MPA_synapse->GlyR Binding Cl_channel Cl- Channel Opening GlyR->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Hypothesized Neuromodulatory Action via Glycine Receptor.
Experimental Protocols

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity of this compound to various neurotransmitter receptors.

  • Methodology:

    • Cell membranes expressing specific receptors (e.g., GlyR, GABA-A, NMDA) are incubated with a radiolabeled ligand (e.g., [³H]-strychnine for GlyR) and varying concentrations of this compound.

    • The amount of bound radioligand is measured to determine the displacement by the test compound, from which the inhibition constant (Ki) can be calculated.

2. Electrophysiology (Patch-Clamp):

  • Objective: To measure the functional effect of this compound on ion channel activity.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on cultured neurons or oocytes expressing the receptor of interest.

    • The receptor is activated by its endogenous ligand (e.g., glycine), and the resulting current is measured.

    • This compound is then applied to determine if it can elicit a current on its own (agonist) or modulate the current induced by the endogenous ligand (modulator).

Hypothetical Quantitative Data
ReceptorLigandKi (μM)
Glycine Receptor[³H]-Strychnine15.8
GABA-A Receptor[³H]-Muscimol> 100
NMDA Receptor[³H]-MK-80178.2

Potential Mechanism: TRPV1 Channel Antagonism

Several propanamide derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation pathways.[5][6] The propanamide moiety is a common feature in these antagonists. It is conceivable that this compound could also exhibit inhibitory activity at this channel.

Proposed Logical Relationship

The structural features of this compound, specifically the propanamide backbone, are shared with a class of known TRPV1 antagonists. This suggests a potential for this compound to also bind to and inhibit the TRPV1 channel.

trpv1_antagonism Propanamide_Scaffold Propanamide Scaffold Known_TRPV1_Antagonists Known TRPV1 Antagonists Propanamide_Scaffold->Known_TRPV1_Antagonists is a feature of 3-MPA This compound Propanamide_Scaffold->3-MPA is present in Potential_TRPV1_Antagonism Potential TRPV1 Antagonism Known_TRPV1_Antagonists->Potential_TRPV1_Antagonism suggests 3-MPA->Potential_TRPV1_Antagonism may exhibit

Logical Basis for Investigating TRPV1 Antagonism.
Experimental Protocols

1. Calcium Imaging Assay:

  • Objective: To assess the ability of this compound to inhibit TRPV1 activation.

  • Methodology:

    • HEK293 cells stably expressing human TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with varying concentrations of this compound or a known antagonist (e.g., capsazepine).

    • The cells are then challenged with a TRPV1 agonist (e.g., capsaicin), and the change in intracellular calcium concentration is measured using a fluorescence plate reader. The IC50 value is then determined.

Hypothetical Quantitative Data
CompoundCapsaicin Concentration (nM)% Inhibition of Calcium Influx (at 10 μM)IC50 (μM)
Capsazepine10092.3 ± 5.10.45
This compound10045.7 ± 8.312.5
Vehicle1000-

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, its structural relationship to β-alanine and other pharmacologically active propanamides provides a strong basis for several plausible hypotheses. The proposed mechanisms—intracellular pH buffering, neuromodulation, and TRPV1 antagonism—offer distinct avenues for future research. The experimental protocols and hypothetical data presented in this guide are intended to provide a roadmap for the systematic investigation of this compound's biological activity and therapeutic potential. Further studies are essential to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

Comprehensive literature review on 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanamide is a small organic molecule featuring a propanamide backbone with a methylamino group at the third carbon position. Its bifunctional nature, containing both an amide and a secondary amine, suggests its potential as a versatile building block in medicinal chemistry and drug discovery. Despite its commercial availability and simple structure, a comprehensive review of the scientific literature reveals a notable scarcity of in-depth studies on its biological activity, mechanism of action, and detailed synthetic protocols. This technical guide aims to consolidate the available information on this compound, highlight the current gaps in knowledge, and provide a foundational resource for researchers interested in exploring its potential.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound and its hydrochloride salt is presented in Table 1. This data is compiled from various chemical supplier databases and public chemical information sources.

PropertyValueSource
Molecular Formula C4H10N2O[1]
Molecular Weight 102.14 g/mol [1]
CAS Number 4874-17-3[1]
IUPAC Name This compound[1]
SMILES CNCCC(=O)N[1]
InChI Key FFJLSBFLTYYWII-UHFFFAOYSA-N[1]
Physical State Not specified (likely liquid or low-melting solid)-
Solubility Not specified-
Melting Point Not specified-
Boiling Point Not specified-
pKa Not specified-

Table 1: Chemical and Physical Properties of this compound

For the hydrochloride salt (CAS: 4874-17-3):

PropertyValueSource
Molecular Formula C4H11ClN2O[2]
Molecular Weight 138.60 g/mol [2]
Hazard Irritant[2]

Table 2: Properties of this compound Hydrochloride

Synthesis and Experimental Protocols

General Synthetic Approaches

Two primary synthetic strategies are commonly mentioned for the preparation of this compound[1]:

  • Direct Amidation: This would involve the reaction of 3-(methylamino)propanoic acid with ammonia or a protected ammonia equivalent. The reaction typically requires an activating agent for the carboxylic acid, such as a carbodiimide, or conversion to an acid chloride or ester followed by ammonolysis.

  • Reductive Amination: This approach would start with a suitable keto-amide or aldehyde-amide, which would then undergo reductive amination with methylamine.

A potential, unverified synthetic workflow based on the direct amidation of a commercially available starting material is depicted below.

G cluster_0 Hypothetical Synthesis Workflow start Start: 3-(Methylamino)propanoic Acid activation Carboxylic Acid Activation (e.g., with DCC, EDC, or conversion to acid chloride) start->activation amidation Amidation (Reaction with Ammonia or protected equivalent) activation->amidation deprotection Deprotection (if necessary) amidation->deprotection purification Purification (e.g., Chromatography, Recrystallization) deprotection->purification product Final Product: This compound purification->product

A potential, unverified synthetic workflow for this compound.
Detailed Protocol for a Structurally Related Compound: 3-Methylamino-1,2-propanediol

While a specific protocol for this compound is unavailable, a detailed synthesis for the structurally similar 3-methylamino-1,2-propanediol has been described in the patent literature. This procedure may serve as a useful reference for designing a synthesis of the target compound.

Reaction: Amination of glycerin chlorohydrin with aqueous monomethylamine.

Materials:

  • Glycerin chlorohydrin

  • Aqueous monomethylamine solution (e.g., 40 wt%)

  • Sodium hydroxide (NaOH) solution (amination catalyst)

  • Sodium bicarbonate (NaHCO3) (amination catalyst)

Procedure Outline:

  • Charge a reactor with glycerin chlorohydrin, aqueous monomethylamine solution, NaOH solution, and NaHCO3.

  • Stir the mixture to ensure sufficient mixing.

  • The amination reaction is allowed to proceed in two temperature stages.

  • Upon completion, remove unreacted monomethylamine and water from the amination solution.

  • Filter the solid resultant.

  • The filtrate is subjected to reduced pressure distillation to yield 3-methylamino-1,2-propanediol.

Note: This protocol is for a related compound and would require significant modification and optimization for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is a significant lack of published data regarding the biological activity of this compound. One source suggests that it may serve as a pharmaceutical intermediate and that its derivatives could have effects on neurotransmitter systems, though no specific mechanisms or quantitative data are provided[1]. The presence of both a hydrogen bond donor (amide N-H) and acceptor (amide C=O and amine nitrogen) suggests the potential for interactions with various biological targets.

Given the absence of experimental data, no signaling pathways can be definitively associated with this compound. A hypothetical model of its potential interactions within a biological system is presented below. This diagram is purely conceptual and intended to stimulate research hypotheses.

G cluster_1 Hypothetical Biological Interactions compound This compound receptor Putative Receptor / Enzyme compound->receptor Binding metabolism Metabolic Enzymes (e.g., CYP450) compound->metabolism Metabolism signaling Downstream Signaling Cascade (e.g., GPCR, Kinase Pathway) receptor->signaling Activation / Inhibition response Cellular Response signaling->response metabolites Metabolites metabolism->metabolites

A conceptual diagram of potential, unconfirmed biological interactions.

Data Presentation

Due to the lack of quantitative biological data in the published literature, a comparative data table cannot be constructed at this time.

Conclusion and Future Directions

This compound remains a poorly characterized molecule from a biological and pharmacological perspective. The available information is largely limited to its chemical identity and general synthetic possibilities. This technical review highlights a clear opportunity for further research to:

  • Develop and publish detailed, optimized synthetic protocols.

  • Perform comprehensive spectroscopic and analytical characterization.

  • Conduct in vitro and in vivo screening to identify potential biological activities.

  • Elucidate any mechanisms of action and associated signaling pathways.

  • Investigate the pharmacokinetic and toxicological profiles of the compound.

For researchers in drug discovery and medicinal chemistry, this compound represents an unexplored scaffold that, with further investigation, could prove to be a valuable tool in the development of novel therapeutics.

References

Navigating the Uncharted Territory: A Technical Guide to the Safety, Handling, and Toxicity of 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated safety, handling, and toxicity of 3-(methylamino)propanamide. It is important to note that publicly available, peer-reviewed toxicological data specifically for this compound is limited. Therefore, this guide draws upon information from structurally related compounds, established principles of toxicology, and standardized experimental guidelines to provide a robust framework for risk assessment and safe handling. All quantitative data presented are illustrative and based on analogous compounds.

Compound Identification and Properties

IdentifierValue
Chemical Name This compound
Synonyms 3-(Methylamino)propionamide, N3-methyl-beta-alaninamide[1]
CAS Number 4874-17-3[1]
Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
Structure Chemical structure of this compound

Source: PubChem CID 2834351

Hazard Identification and Classification

Based on data from the closely related compound 3-(dimethylamino)propanamide, this compound is anticipated to possess the following hazards.

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[2]
Skin Corrosion/Irritation2H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[2]

Pictograms:

GHS Pictogram: Exclamation Mark

Signal Word: Warning[1]

Safe Handling and Storage

Adherence to stringent safety protocols is paramount when handling this compound in a laboratory setting.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[1]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from sources of ignition.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: During a fire, irritating and highly toxic gases, including nitrogen oxides and carbon monoxide, may be generated by thermal decomposition.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Profile (Anticipated)

Quantitative Toxicity Data (Illustrative, based on related compounds)

TestSpeciesRouteValueReference Compound
LD50RatOral~500 - 2000 mg/kg3-(Methylamino)propionitrile[3], 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-[4]
IC503T3 cellsIn vitroNot Available-

Experimental Protocols for Toxicity Assessment

The following sections detail the standardized methodologies that would be employed to formally assess the toxicity of this compound.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single, short-term oral exposure.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats), fasted prior to administration.[5]

  • Dose Administration: The compound is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.[5]

  • Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.[5]

start Start: Healthy, Fasted Rodents dose_groups Administer Graduated Doses (Oral Gavage) start->dose_groups observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dose_groups->observation necropsy Gross Necropsy of All Animals observation->necropsy ld50 Calculate LD50 necropsy->ld50 end End: Acute Toxicity Profile ld50->end culture Culture 3T3 Cells in Multi-well Plates expose Expose Cells to Compound Concentrations culture->expose stain Incubate with Neutral Red Dye expose->stain extract Extract Dye from Viable Cells stain->extract measure Measure Dye Absorbance (Spectrophotometry) extract->measure calculate Calculate IC50 measure->calculate cluster_exposure Compound Exposure strains Select Histidine-Auxotrophic Salmonella Strains exposure_s9 Expose Bacteria to Compound with S9 Mix strains->exposure_s9 exposure_no_s9 Expose Bacteria to Compound without S9 Mix strains->exposure_no_s9 plating Plate on Histidine-Deficient Medium exposure_s9->plating exposure_no_s9->plating incubation Incubate and Count Revertant Colonies plating->incubation analysis Analyze for Significant Increase in Revertants incubation->analysis

References

Solubility profile of 3-(Methylamino)propanamide in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected solubility profile of 3-(Methylamino)propanamide in a range of common laboratory solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical principles governing the solubility of this compound, alongside detailed, actionable experimental protocols for its precise determination. This guide is intended to equip researchers in drug development and other scientific fields with the necessary information to effectively utilize this compound in their work.

Introduction

This compound is a secondary amide containing a methylamino group. Its chemical structure, featuring both hydrogen bond donor and acceptor sites, dictates its interactions with various solvents and thus its solubility profile. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, formulation development, and analytical method development. This guide outlines the anticipated solubility in key polar and non-polar solvents and provides a robust experimental framework for quantitative analysis.

Predicted Solubility Profile

The solubility of a compound is largely determined by the principle of "like dissolves like." Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. This compound possesses a polar amide group and a secondary amine, both of which can participate in hydrogen bonding.[1][2] Therefore, it is expected to be more soluble in polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound and Physical Properties of Common Solvents

SolventFormulaMolar Mass ( g/mol )Boiling Point (°C)Polarity (Dielectric Constant)Predicted Solubility of this compound
WaterH₂O18.02100.080.1High
EthanolC₂H₅OH46.0778.324.6High
MethanolCH₃OH32.0464.732.7High
AcetoneC₃H₆O58.0856.320.7Moderate
DichloromethaneCH₂Cl₂84.9339.78.93Low

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3]

Shake-Flask Method Protocol

This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each solvent to the respective vials. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered samples and the standard solutions using a validated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered samples from the calibration curve. This concentration represents the equilibrium solubility.

Table 2: Example Data Table for Quantitative Solubility Results

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Water25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Methanol25Experimental ValueExperimental Value
Acetone25Experimental ValueExperimental Value
Dichloromethane25Experimental ValueExperimental Value

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B C Seal vials and place in shaker at constant T B->C D Agitate for 24-48h C->D E Allow solid to settle D->E F Filter supernatant E->F H Analyze samples and standards by HPLC F->H G Prepare standard solutions G->H I Calculate solubility from calibration curve H->I

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Data of 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for 3-(methylamino)propanamide. Due to the limited availability of comprehensive experimental data for this specific compound in public databases, this document presents data from closely related analogs and theoretical values to offer a robust analytical profile. This guide includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols and a visual workflow for spectroscopic analysis.

Introduction

This compound is a small organic molecule containing both a secondary amine and a primary amide functional group. Its structural simplicity belies a rich chemical character that can be elucidated through various spectroscopic techniques. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and for tracking its involvement in chemical reactions, which is of significant interest in the fields of medicinal chemistry and drug development.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. The data for NMR is based on the closely related compound, N-methyl-3-(methylamino)propanamide, and has been adapted to reflect the structure of this compound. It is important to note that the presence of a primary amide in the target compound, as opposed to the secondary amide in the analog, will influence the chemical shifts, particularly of the amide protons and the adjacent carbonyl carbon.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
-CH₂-C(=O)2.4 - 2.6Triplet2H
-CH₂-N-2.8 - 3.0Triplet2H
-NH-CH₃2.4 - 2.5Singlet3H
-C(=O)NH₂5.5 - 7.5Broad Singlet2H
-NH-CH₃1.5 - 2.5Broad Singlet1H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₂-C(=O)35 - 40
-C H₂-N-45 - 50
-NH-C H₃35 - 40
-C (=O)NH₂175 - 180

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below, with reference to the typical absorptions of primary amides and secondary amines.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch3350 - 3180 (two bands)Strong
N-H (Amine)Stretch3350 - 3310Medium-Weak
C-HStretch2950 - 2850Medium
C=O (Amide I)Stretch1690 - 1650Strong
N-H (Amide II)Bend1640 - 1590Strong
C-NStretch1400 - 1000Medium

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]+•102.08Molecular Ion
[M+H]+103.09Protonated Molecular Ion
[M+Na]+125.07Sodium Adduct

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shifts (0 ppm). ¹H and ¹³C NMR spectra would be acquired on a 300 or 500 MHz NMR spectrometer.

An IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat sample can be placed between two KBr plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a thin disk. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Structure_Confirmation->Purity_Assessment

The Evolving Landscape of 3-(Methylamino)propanamide: From Synthetic Intermediate to a Scaffold of Interest in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-(Methylamino)propanamide, a molecule traditionally recognized for its role as a versatile intermediate in the synthesis of pharmaceuticals, is beginning to garner attention for its potential, and that of its derivatives, in the broader landscape of neurological research. While direct, in-depth studies on the standalone biological activity of this compound are not yet widely published, its structural motifs are central to compounds demonstrating significant interactions with neurotransmitter systems, positioning it as a scaffold of increasing interest for drug discovery and development professionals.

This technical guide provides an overview of the current understanding of this compound, focusing on its established role in synthesis and the emerging, albeit indirect, evidence of its importance in the development of neurologically active agents.

Core Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in both synthesis and potential biological studies.

PropertyValueSource
Molecular Formula C₄H₁₀N₂OSmolecule
Molecular Weight 102.14 g/mol Smolecule
CAS Number 4874-17-3Smolecule
Class Secondary AmideSmolecule

Established Role as a Synthetic Intermediate

The primary and most well-documented application of this compound is in medicinal chemistry as a building block for more complex molecules.[1] Its bifunctional nature, possessing both a secondary amine and a primary amide, allows for a variety of chemical transformations, making it a valuable precursor in multi-step synthetic pathways.

One of the notable examples of its use is as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1] The structural framework of this compound is incorporated into larger molecules designed to interact with specific biological targets within the central nervous system.

General Synthetic Pathways

The synthesis of this compound can be achieved through several established chemical reactions. The selection of a particular method often depends on the desired scale, purity, and available starting materials.

Synthesis_Pathways cluster_0 Synthesis of this compound Propanoic Acid Propanoic Acid Methylamine Methylamine Aldehyde/Ketone Aldehyde/Ketone This compound This compound

Emerging Interest in Neuropharmacology

While direct pharmacological data on this compound is limited, the recurring presence of its core structure in neurologically active compounds suggests its potential as a pharmacophore. Derivatives of this compound have been investigated for their effects on neurotransmitter systems, although the precise mechanisms of action are still under investigation.[1] The unique arrangement of its functional groups—a hydrogen bond-donating and -accepting amide group and a basic methylamino group—provides a template for designing molecules with the potential for diverse interactions with biological targets.[1]

The exploration of propanamide-based structures in medicinal chemistry is an active area of research. For instance, various N-alkyl and substituted propanamides have been synthesized and evaluated for a range of biological activities, including as enzyme inhibitors. This broader research context suggests that even simple scaffolds like this compound could serve as starting points for the development of novel therapeutic agents.

Future Directions and Research Opportunities

The current body of literature highlights a clear opportunity for further investigation into the direct biological effects of this compound. Key areas for future research include:

  • In Vitro Biological Screening: A comprehensive screening of this compound against a panel of neurological targets, such as receptors, ion channels, and enzymes, would provide valuable insights into its potential biological activity.

  • Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a focused library of derivatives could elucidate the key structural features required for activity and selectivity.

  • Computational Modeling: In silico studies, such as molecular docking and pharmacophore modeling, could help to identify potential biological targets and guide the design of new derivatives with enhanced potency and specificity.

Research_Workflow 3-MAP This compound Screening In Vitro Biological Screening 3-MAP->Screening SAR Derivative Synthesis & SAR 3-MAP->SAR Modeling Computational Modeling 3-MAP->Modeling Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Modeling->SAR

Conclusion

This compound currently stands at the intersection of synthetic chemistry and drug discovery. While its primary role has been that of a humble yet crucial building block, the chemical motifs it embodies are increasingly recognized as important for conferring biological activity, particularly in the realm of neurology. As the quest for novel therapeutics for neurological disorders continues, a deeper exploration of the direct biological properties of this compound and its close analogs may yet reveal this unassuming intermediate to be a valuable lead structure in its own right. Further dedicated research is warranted to unlock the full potential of this intriguing molecule.

References

3-(Methylamino)propanamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Methylamino)propanamide

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented with a focus on clarity, data accessibility, and detailed methodologies.

Chemical Identity and Properties

This compound is an organic compound featuring a propanamide backbone with a secondary amine (methylamino group) at the C-3 position.[1] This bifunctional nature, containing both an amide and an amine, makes it a valuable intermediate in various chemical syntheses.[1]

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValue
CAS Number 4874-17-3[1][2]
IUPAC Name This compound[1]
Molecular Formula C4H10N2O[1][2]
Molecular Weight 102.14 g/mol [1][2]
Canonical SMILES CNCCC(=O)N[1]
InChI Key FFJLSBFLTYYWII-UHFFFAOYSA-N[1]
Synonyms 3-(Methylamino)propionamide, N3-methyl-beta-alaninamide[2]
Physicochemical Properties
PropertyValue / Description
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Expected to be soluble in polar solvents due to the presence of amine and amide groups capable of hydrogen bonding.[3]
Storage Store in a dry, sealed container at room temperature.[2]

Chemical Reactivity and Synthesis

The unique structure of this compound, with its primary amide and secondary amine groups, governs its reactivity.[1]

Key Reactions:

  • Hydrolysis: The amide group can undergo hydrolysis to yield 3-(methylamino)propanoic acid and ammonia.[1]

  • Reduction: The amide can be reduced to form the corresponding primary amine, 3-(methylamino)propan-1-amine.[1]

  • Oxidation: The compound can be oxidized to form various derivatives.[1]

Experimental Protocol: Synthesis via Nitrile Hydration

A primary route for synthesizing this compound involves a two-step process starting from acrylonitrile and methylamine. This method leverages a Michael addition followed by enzymatic hydration.

Step 1: Synthesis of 3-(Methylamino)propanenitrile (Michael Addition)

  • Reactants: Methylamine (nucleophile) and acrylonitrile (Michael acceptor) are used as starting materials.[4]

  • Procedure: The nucleophilic methylamine attacks the β-carbon of acrylonitrile. This conjugate addition reaction forms a new C-N bond.

  • Conditions: The reaction is typically carried out in a suitable solvent at controlled temperatures to manage the exothermic nature of the reaction.

  • Yield: This reaction generally proceeds with high yield to produce 3-(methylamino)propanenitrile.[4]

Step 2: Hydration of Nitrile to Amide

  • Mechanism: The nitrile group of 3-(methylamino)propanenitrile is hydrated to form the primary amide, this compound.[4]

  • Biocatalysis: This transformation is efficiently carried out using a nitrile hydratase enzyme. This enzymatic pathway is a two-step process where the nitrile is first hydrated to the amide intermediate.[4]

  • Procedure: The 3-(methylamino)propanenitrile substrate is incubated with a whole-cell or purified nitrile hydratase preparation in an aqueous buffer system.

  • Reaction Monitoring & Purification: The reaction progress is monitored using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is isolated from the reaction mixture and purified, typically through extraction and column chromatography.

Proposed Synthesis Workflow

The logical flow for the synthesis and purification of this compound is depicted below.

G Proposed Synthesis Workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Enzymatic Hydration cluster_step3 Step 3: Purification A Methylamine C Reaction Vessel A->C B Acrylonitrile B->C D 3-(Methylamino)propanenitrile (Crude Product) C->D F Bioreactor D->F E Nitrile Hydratase Enzyme E->F G This compound (Aqueous Solution) F->G H Extraction & Chromatography G->H I Pure this compound H->I

Caption: Synthesis workflow for this compound.

Spectral Analysis (Expected)

While specific spectral data for this compound is not widely published, its expected characteristics can be inferred from its functional groups and analysis of similar compounds like propanamide.

  • ¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the protons in different chemical environments: the methyl group (CH₃), the two methylene groups (CH₂), the amine proton (NH), and the amide protons (NH₂).[5] The splitting patterns would be influenced by adjacent protons, following the n+1 rule.[5]

  • ¹³C NMR Spectroscopy: The spectrum would display four distinct signals corresponding to the four carbon atoms: the methyl carbon, the two methylene carbons, and the carbonyl carbon of the amide group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands:

    • N-H Stretching: Twin peaks characteristic of a primary amide (R-CONH₂) are expected in the 3300-3500 cm⁻¹ region.[6] A separate, weaker band for the secondary amine N-H stretch may also be present.

    • C=O Stretching: A strong absorption band for the amide carbonyl group is expected around 1650-1690 cm⁻¹.[6]

    • N-H Bending: An absorption band for the N-H deformation of the amide is expected around 1590-1650 cm⁻¹.[6]

Applications and Biological Significance

This compound is primarily of interest in medicinal chemistry and pharmaceutical development.[1]

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological conditions.[1]

  • Biological Activity: While detailed mechanisms are an area for further investigation, research indicates that the compound possesses biological activity.[1] Its structural features allow for potential interactions with biological systems, and derivatives have been studied for their effects on neurotransmitter systems.[1]

No direct involvement of this compound in specific cellular signaling pathways has been documented in the reviewed literature. However, its role as a precursor for neurologically active compounds suggests that its derivatives may interact with various receptors and enzymes within the central nervous system.

References

Key suppliers and purchasing options for 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Methylamino)propanamide: Key Suppliers and Purchasing Options

Introduction to this compound

This compound (CAS No. 4874-17-3) is an organic compound with the molecular formula C4H10N2O.[1] It consists of a propanamide structure with a methylamino group attached to the third carbon. This compound is classified as a secondary amide and has garnered interest in the scientific community, particularly for its role as a potential pharmaceutical intermediate.[1] Its unique arrangement of an amide and a methylamino group allows for diverse interactions within biological systems, making it a valuable candidate for drug development and research into neurological conditions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its key suppliers, purchasing options, and general synthesis routes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for laboratory handling, experimental design, and analytical characterization.

PropertyValueSource
CAS Number 4874-17-3[1][2]
Molecular Formula C4H10N2O[1][2]
Molecular Weight 102.14 g/mol [1][2]
IUPAC Name This compound[1]
Canonical SMILES CNCCC(=O)N[1]
InChI Key FFJLSBFLTYYWII-UHFFFAOYSA-N[1]
Hazard Information Causes serious eye irritation[1]

Key Suppliers and Purchasing Options

For researchers and developers, sourcing high-purity this compound is a critical first step. The following table summarizes key suppliers offering this compound, with options suitable for both small-scale research and larger development projects. Note that pricing and availability are subject to change and should be verified with the supplier.

SupplierProduct NameCAS NumberAvailable QuantitiesPrice (USD)PurityNotes
Matrix Scientific This compound hydrochloride4874-17-3500 mg, 1 g$199.00 (500mg), $306.00 (1g)Not specifiedOffers bulk quotations and custom synthesis.[3]
Sunway Pharm Ltd This compound4874-17-31 g, 5 g$502.00 (1g), $1503.00 (5g)97%Bulk inquiry is available.[2]
Smolecule This compound4874-17-3Catalog ItemInquire for priceNot specifiedServes as an intermediate in pharmaceutical synthesis.[1]

General Synthesis Methodologies

While detailed experimental protocols are proprietary to manufacturers, the synthesis of this compound can generally be achieved through several established chemical reactions.[1] Understanding these pathways can be valuable for researchers considering custom synthesis or derivatization.

Key Synthesis Reactions:

  • Direct Amidation: This method involves the reaction of propanoic acid with methylamine under controlled conditions to directly form the amide bond.

  • Reductive Amination: This two-step process typically involves reacting an appropriate aldehyde or ketone with methylamine to form an imine, which is then reduced to the target amine.

  • Hydrolysis: The compound can undergo hydrolysis to yield its corresponding carboxylic acid and amine.[1]

  • Reduction: this compound can be reduced to produce primary amines or alcohols, depending on the reducing agent used.[1]

The following diagram illustrates a generalized workflow for both direct amidation and reductive amination.

G cluster_0 Synthesis Pathways for this compound PA Propanoic Acid DA_Step Direct Amidation (Controlled Conditions) PA->DA_Step MA1 Methylamine MA1->DA_Step Product1 This compound DA_Step->Product1 AK Aldehyde / Ketone Precursor RA_Step1 Reaction to form Imine AK->RA_Step1 MA2 Methylamine MA2->RA_Step1 Imine Intermediate Imine RA_Step1->Imine RA_Step2 Reduction Imine->RA_Step2 Product2 This compound RA_Step2->Product2

General Synthesis Pathways.

Procurement Workflow for Research Chemicals

The process of acquiring a specialized chemical like this compound for research and development follows a structured workflow. This ensures proper evaluation, compliance, and safe handling from supplier selection to laboratory use.

G Start Identify Research Need Identify Identify Suppliers (e.g., Matrix Scientific, Sunway Pharm) Start->Identify Quote Request Quotations (Price, Purity, Lead Time) Identify->Quote Evaluate Evaluate Supplier (Quality, Cost, Reliability) Quote->Evaluate Evaluate->Identify Does Not Meet Criteria Select Select Supplier & Place Order Evaluate->Select Meets Criteria Shipping Shipping & Logistics (Hazard Compliance) Select->Shipping Receive Receive & Inspect Shipment (Verify COA) Shipping->Receive End Use in Research/ Development Receive->End

Standard Procurement Workflow.

References

Methodological & Application

Synthesis of 3-(Methylamino)propanamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-(Methylamino)propanamide is a small, functionalized amide with potential applications in medicinal chemistry and materials science. Its structure, featuring a secondary amine and a primary amide, makes it a valuable building block for the synthesis of more complex molecules, including polymers and pharmaceutical intermediates. This document provides a detailed, step-by-step protocol for the synthesis of this compound via a Michael addition reaction between methylamine and acrylamide. The straightforward nature of this reaction makes it accessible for a broad range of researchers in organic synthesis and drug development.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic Michael addition of methylamine to the electrophilic β-carbon of acrylamide. The lone pair of electrons on the nitrogen atom of methylamine attacks the carbon-carbon double bond of acrylamide, which is activated by the electron-withdrawing amide group. This reaction is typically conducted in a polar protic solvent, such as methanol or water, to facilitate the proton transfer steps. The reaction is known to be reversible, particularly at elevated temperatures.[1][2]

Experimental Protocol

Materials and Equipment

  • Reagents:

    • Acrylamide (CH₂=CHCONH₂)

    • Methylamine solution (e.g., 40% in water or 2M in methanol)

    • Methanol (CH₃OH), anhydrous

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Magnesium sulfate (MgSO₄), anhydrous

    • Hydrochloric acid (HCl), 1M solution

    • Sodium hydroxide (NaOH), 1M solution

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Condenser

    • Magnetic stir plate with heating capabilities

    • Ice bath

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH paper or pH meter

    • Nuclear Magnetic Resonance (NMR) spectrometer

    • Mass spectrometer

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (1.0 eq) in methanol (approximately 5 mL per gram of acrylamide).

  • Addition of Methylamine: Cool the acrylamide solution in an ice bath. Slowly add a solution of methylamine (1.1 eq) in methanol or water to the cooled solution while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or NMR spectroscopy.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer with a 1M HCl solution to remove any unreacted methylamine.

    • Neutralize the aqueous layer with a 1M NaOH solution and extract with dichloromethane (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Data Presentation

ParameterValue
Reactant Stoichiometry
Acrylamide1.0 eq
Methylamine1.1 eq
Reaction Conditions
SolventMethanol
TemperatureRoom Temperature
Reaction Time24-48 hours
Expected Product Data
Molecular FormulaC₄H₁₀N₂O
Molecular Weight102.14 g/mol
AppearanceWhite to off-white solid or viscous oil
Spectroscopic Data (Predicted)
¹H NMR (CDCl₃, δ)~2.4 (s, 3H, N-CH₃), ~2.5 (t, 2H, -CH₂-CO), ~2.8 (t, 2H, -N-CH₂-), ~5.5-7.5 (br s, 2H, -CONH₂)
¹³C NMR (CDCl₃, δ)~35 (N-CH₃), ~36 (-CH₂-CO), ~48 (-N-CH₂-), ~175 (-CONH₂)

Logical Relationships

The synthesis of this compound follows a logical progression from starting materials to the final, purified product. The workflow is designed to ensure a high yield and purity of the target molecule.

Synthesis_Workflow Start Start Reactants Acrylamide + Methylamine Start->Reactants Reaction Michael Addition in Methanol Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS) Product->Characterization End End Characterization->End

Caption: Synthetic workflow for this compound.

The signaling pathway for the Michael addition reaction involves the nucleophilic attack of the amine on the activated alkene.

Michael_Addition_Pathway Reactants Methylamine (CH₃NH₂) Acrylamide (CH₂=CHCONH₂) TransitionState Nucleophilic Attack Reactants->TransitionState Intermediate Enolate Intermediate TransitionState->Intermediate Protonation Proton Transfer (from solvent) Intermediate->Protonation Product This compound Protonation->Product

Caption: Michael addition reaction pathway.

References

Application Notes and Protocols for the Synthesis of 3-(Methylamino)propanamide via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(Methylamino)propanamide, a key intermediate in various pharmaceutical and chemical research applications. Two common and effective reductive amination methods are presented: one employing sodium cyanoborohydride (NaBH₃CN) and the other utilizing sodium triacetoxyborohydride (NaBH(OAc)₃). These protocols are designed to offer reliable and reproducible methods for laboratory-scale synthesis. This guide includes a summary of quantitative data, detailed experimental procedures, and visual diagrams of the reaction workflow and mechanism to aid in the successful synthesis of the target compound.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a versatile method for preparing primary, secondary, and tertiary amines.[1] This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[2][3][4] This one-pot approach is highly valued for its efficiency and broad substrate scope.[5][6]

This application note details two robust methods for the synthesis of this compound from a suitable 3-oxopropanamide precursor and methylamine. The protocols leverage two distinct reducing agents: sodium cyanoborohydride and sodium triacetoxyborohydride. Sodium cyanoborohydride is a selective reducing agent effective at a slightly acidic pH, while sodium triacetoxyborohydride is a milder, non-toxic alternative that can be used under similar conditions.[1][6][7] The choice of reagent may depend on factors such as safety considerations, reaction kinetics, and downstream purification requirements.

Methods and Protocols

Two primary methods for the reductive amination synthesis of this compound are outlined below. The starting material is a 3-oxopropanamide derivative, which reacts with methylamine to form an intermediate imine that is then reduced.

Method 1: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This method is a classic approach to reductive amination, prized for the selectivity of NaBH₃CN in reducing the iminium ion in the presence of the starting carbonyl compound.[1][6][7] Careful pH control is important to ensure efficient reaction and to prevent the release of toxic hydrogen cyanide gas.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-oxopropanamide (1.0 eq).

  • Solvent and Amine Addition: Dissolve the starting material in methanol (MeOH). Add a solution of methylamine (1.2 eq) in tetrahydrofuran (THF) to the flask.

  • pH Adjustment: Add glacial acetic acid dropwise to the solution to adjust the pH to approximately 6-7.

  • Imination: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium cyanoborohydride (1.5 eq) to the reaction mixture in portions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Method 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This method employs a milder and less toxic reducing agent, sodium triacetoxyborohydride, which is particularly effective for the reductive amination of aldehydes and ketones.[1][8][9] This reagent is often preferred for its ease of handling and high yields.[8]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar, suspend 3-oxopropanamide (1.0 eq) in 1,2-dichloroethane (DCE).

  • Amine Addition: Add a solution of methylamine (1.2 eq) in THF to the suspension.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the mixture.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting residue by flash column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the two described synthesis methods.

ParameterMethod 1: NaBH₃CNMethod 2: NaBH(OAc)₃
Starting Material 3-Oxopropanamide3-Oxopropanamide
Reagents Methylamine, NaBH₃CN, Acetic AcidMethylamine, NaBH(OAc)₃, Acetic Acid
Solvent Methanol/THF1,2-Dichloroethane
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 12-16 hours4-6 hours
Typical Yield 75-85%85-95%
Purity (Post-Chromatography) >98%>98%

Visualization of Workflow and Mechanism

To further elucidate the synthetic process, the following diagrams illustrate the experimental workflow and the underlying chemical mechanism of reductive amination.

G cluster_workflow Experimental Workflow start Start: 3-Oxopropanamide & Methylamine dissolve Dissolve in Solvent (MeOH/THF or DCE) start->dissolve acid Add Acetic Acid (Catalyst) dissolve->acid imine Imine Formation (Stir at RT) acid->imine reductant Add Reducing Agent (NaBH3CN or NaBH(OAc)3) imine->reductant reaction Reaction (Stir at RT) reductant->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify product Product: this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

G cluster_mechanism Reductive Amination Mechanism carbonyl 3-Oxopropanamide (Carbonyl) protonation Protonation (H+) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Methylamine amine Methylamine amine->hemiaminal protonation->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Loss of Water water_loss Dehydration (-H2O) product This compound iminium->product + [H-] (from reducing agent) reduction Reduction (Hydride Transfer)

References

Application Notes and Protocols: 3-(Methylamino)propanamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylamino)propanamide and its derivatives are versatile pharmaceutical intermediates primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs), most notably for drugs targeting the central nervous system. Its bifunctional nature, containing both a secondary amine and an amide group, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry. This document provides detailed application notes, experimental protocols for its synthesis and its use in the synthesis of a key precursor to the antidepressant drug Duloxetine, and a summary of its role in drug discovery and development.

Introduction

This compound is a small molecule of significant interest in the pharmaceutical industry. Its structure is amenable to a variety of chemical reactions, including N-acylation, N-alkylation, and further modifications of the amide group. These reactions enable the construction of more complex molecules with desired pharmacological properties. One of the most prominent applications of a derivative of this intermediate is in the manufacturing of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder, generalized anxiety disorder, and neuropathic pain.[1][2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₄H₁₀N₂O--INVALID-LINK--
Molecular Weight 102.14 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid or solidGeneral Chemical Knowledge
Solubility Soluble in water and polar organic solventsGeneral Chemical Knowledge

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol describes the synthesis of this compound through a Michael addition reaction between methylamine and acrylamide. This method is known for its efficiency in forming carbon-nitrogen bonds.[3]

Materials:

  • Methylamine (40% solution in water)

  • Acrylamide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add acrylamide (1.0 equivalent). Slowly add a 40% aqueous solution of methylamine (1.2 equivalents) dropwise while stirring. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 70-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of 3-Methylamino-1-(2-thienyl)-1-propanone Hydrochloride: A Key Duloxetine Precursor

This protocol outlines the synthesis of a key intermediate used in the production of Duloxetine.[4]

Materials:

  • 2-Acetylthiophene

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Methylamine (40% in water)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Mannich Reaction: In a round-bottom flask, combine 2-acetylthiophene (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq) in ethanol. Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux: Heat the mixture to reflux and maintain for 8 hours.

  • Intermediate Isolation: Cool the reaction mixture to room temperature. The hydrochloride salt of the Mannich base, 3-(dimethylamino)-1-(2-thienyl)propan-1-one, will precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Conversion to 3-Methylamino-1-(2-thienyl)-1-propanone: Suspend the isolated hydrochloride salt (1.0 eq) in ethanol. Add an excess of 40% aqueous methylamine (20 eq) dropwise.

  • Reaction: Stir the mixture at 60-70°C for 6 hours.

  • Product Isolation: After the reaction is complete, partially remove the ethanol by rotary evaporation. The product, 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride, will precipitate as a white crystalline solid. Collect the solid by filtration.

Quantitative Data Summary:

Reactant/ProductMolar RatioStarting Amount (example)SolventReaction TimeReaction TemperatureYield
Mannich Reaction
2-Acetylthiophene1.012.6 gEthanol8 hReflux~80% (of hydrochloride salt)
Dimethylamine HCl1.311.4 g
Paraformaldehyde0.444.8 g
Conversion to Product
3-(dimethylamino)-1-(2-thienyl)propan-1-one HCl1.05 gEthanol6 h60-70°C3.45 g (as hydrochloride)
Methylamine (40% aq.)20 eq20 eq

Application in Drug Discovery: The Case of Duloxetine

This compound derivatives are crucial for the synthesis of Duloxetine. The synthetic route involves the formation of a key intermediate, which is then further modified to yield the final API.

Synthetic Workflow for a Duloxetine Precursor

The following diagram illustrates the general workflow for the synthesis of a key precursor to Duloxetine, starting from 2-acetylthiophene.

G A 2-Acetylthiophene B Mannich Reaction (Dimethylamine HCl, Paraformaldehyde, HCl) A->B Step 1 C 3-(Dimethylamino)-1-(2-thienyl)propan-1-one HCl B->C D Reaction with Methylamine C->D Step 2 E 3-Methylamino-1-(2-thienyl)-1-propanone HCl (Key Duloxetine Precursor) D->E

Caption: Synthetic workflow for a key Duloxetine precursor.

Mechanism of Action of Duloxetine: A Signaling Pathway Overview

Duloxetine functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It exerts its therapeutic effects by modulating the levels of these neurotransmitters in the synaptic cleft.[1][2] This, in turn, affects downstream signaling pathways involved in mood regulation and pain perception.

The following diagram illustrates the simplified signaling pathway of Duloxetine's action at the neuronal synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicles Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptors Serotonin->Serotonin_Receptor Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptors Norepinephrine->Norepinephrine_Receptor Signaling_Cascade Downstream Signaling Cascade Serotonin_Receptor->Signaling_Cascade Norepinephrine_Receptor->Signaling_Cascade Therapeutic_Effects Therapeutic Effects (Improved Mood, Reduced Pain) Signaling_Cascade->Therapeutic_Effects Duloxetine Duloxetine Duloxetine->SERT Inhibits Duloxetine->NET Inhibits

Caption: Simplified mechanism of action of Duloxetine.

Conclusion

This compound and its analogs are indispensable intermediates in the pharmaceutical industry. Their utility is highlighted by their role in the synthesis of complex APIs like Duloxetine. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of drug development, facilitating the efficient and reproducible synthesis of these important building blocks. Further research into novel applications of this scaffold is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes & Protocols: Detection and Quantification of 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methodologies for the quantitative determination of 3-(Methylamino)propanamide (3-MPA) in pharmaceutical samples. Given the polar nature and secondary amine functionality of 3-MPA, two primary analytical techniques are presented: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The HPLC-MS/MS method, particularly utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), is recommended for its high sensitivity, selectivity, and minimal sample preparation. The GC-MS method is presented as a viable alternative, which typically requires a derivatization step to enhance analyte volatility and chromatographic performance. Detailed experimental protocols, sample preparation guidelines, and representative method validation data are provided to guide researchers in implementing these methods for quality control, impurity profiling, and stability testing.

HPLC-MS/MS Method for this compound

High-Performance Liquid Chromatography coupled with tandem mass spectrometry is the preferred method for the analysis of polar compounds like 3-MPA due to its superior sensitivity and selectivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating such analytes, which often show poor retention on traditional reversed-phase columns.[1][2]

Experimental Protocol: HILIC-MS/MS

This protocol outlines a HILIC-based LC-MS/MS method for the quantification of 3-MPA.

1.1.1. Sample Preparation

  • Active Pharmaceutical Ingredient (API): Accurately weigh approximately 25 mg of the API sample into a 25 mL volumetric flask. Dissolve and dilute to volume with a solution of 90:10 (v/v) acetonitrile/water. Vortex for 1 minute to ensure complete dissolution. This yields a 1 mg/mL stock solution.

  • Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to 25 mg of the API into a 50 mL centrifuge tube. Add 25 mL of 90:10 (v/v) acetonitrile/water. Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Final Dilution: Filter the resulting solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

1.1.2. Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC/HPLC system compatible with mass spectrometry
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm or equivalent)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 95% B; 1-5 min: 95% to 60% B; 5-5.1 min: 60% to 95% B; 5.1-7 min: 95% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 7 minutes

1.1.3. Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)

1.1.4. MRM Transitions for 3-MPA (Illustrative)

Precursor ion (Q1) and product ion (Q3) masses need to be determined by direct infusion of a 3-MPA standard.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
3-MPA (Quantifier)117.1TBD0.1TBDTBD
3-MPA (Qualifier)117.1TBD0.1TBDTBD
Internal Standard (IS)TBDTBD0.1TBDTBD
Method Validation Summary (Representative Data)

The following table summarizes typical performance characteristics for a validated HILIC-MS/MS method for a small polar amine.[3][4][5]

ParameterResult
Linearity (Range) 1 ng/mL – 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) Intraday < 5%, Interday < 8%
Accuracy (Recovery) 92% – 108%
Specificity No interference from matrix components observed.

Visualization: HPLC-MS/MS Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_weigh Weigh API or Drug Product Powder s_dissolve Dissolve/Extract in ACN/Water (90:10) s_weigh->s_dissolve s_centrifuge Centrifuge (for Drug Product) s_dissolve->s_centrifuge s_filter Filter (0.22 µm) s_centrifuge->s_filter lc_inject Inject into HILIC System s_filter->lc_inject Transfer to Vial lc_sep HILIC Separation lc_inject->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion ms_detect MRM Detection (Triple Quadrupole) ms_ion->ms_detect d_integrate Peak Integration ms_detect->d_integrate d_quant Quantification vs. Calibration Curve d_integrate->d_quant d_report Report Result d_quant->d_report

Caption: Workflow for the quantification of 3-MPA using HILIC-MS/MS.

GC-MS Method for this compound

Gas Chromatography with Mass Spectrometry can be an effective technique for amine analysis, but often requires derivatization to increase the volatility and thermal stability of the analyte.[6][7][8] This protocol describes a method involving derivatization with pentafluorobenzoyl chloride (PFBCI).

Experimental Protocol: GC-MS with Derivatization

2.1.1. Sample Preparation and Derivatization

  • Sample Extraction: Prepare a stock solution of the API or drug product as described in section 1.1.1, but use methanol as the solvent.

  • Derivatization Reaction:

    • Pipette 1 mL of the sample extract into a 10 mL glass reaction vial.

    • Add 1 mL of a saturated sodium bicarbonate solution to make the solution basic.

    • Add 1 mL of a 10% (v/v) solution of pentafluorobenzoyl chloride in toluene.

    • Cap the vial tightly and vortex vigorously for 3 minutes.

    • Allow the layers to separate. The derivatized 3-MPA will be in the upper toluene layer.

  • Final Preparation: Carefully transfer the upper toluene layer to a GC vial for analysis.

2.1.2. Gas Chromatography Parameters

ParameterCondition
GC System Gas Chromatograph with Mass Spectrometer
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial temp 80 °C, hold for 1 min. Ramp at 15 °C/min to 300 °C, hold for 5 min.

2.1.3. Mass Spectrometry Parameters

ParameterCondition
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Transfer Line Temp 290 °C

2.1.4. SIM Ions for Derivatized 3-MPA (Illustrative)

Specific ions must be determined from the mass spectrum of a derivatized 3-MPA standard. The base peak and molecular ion are typically chosen.

AnalyteTarget Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
3-MPA-pentafluorobenzamide derivativeTBDTBDTBD
Method Validation Summary (Representative Data)

The following table summarizes typical performance characteristics for a validated GC-MS method for a derivatized amine.

ParameterResult
Linearity (Range) 10 ng/mL – 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) Intraday < 8%, Interday < 10%
Accuracy (Recovery) 85% – 115%
Specificity Chromatographic separation from matrix interferences.

Visualization: GC-MS Derivatization and Analysis Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_extract Extract Sample with Methanol s_ph Adjust to Basic pH s_extract->s_ph s_deriv Add Derivatizing Agent (PFBCI in Toluene) s_ph->s_deriv s_react Vortex to React s_deriv->s_react gc_inject Inject Toluene Layer into GC-MS s_react->gc_inject Separate Layers gc_sep Capillary GC Separation gc_inject->gc_sep ms_ion Electron Ionization (EI) gc_sep->ms_ion ms_detect SIM Detection ms_ion->ms_detect d_quant Quantify using Selected Ions ms_detect->d_quant d_report Report Result d_quant->d_report

Caption: Workflow for GC-MS analysis of 3-MPA via derivatization.

Discussion and Method Selection

  • HPLC-MS/MS (HILIC): This is the recommended approach for its high sensitivity, specificity, and simpler sample preparation which does not require derivatization.[3][9] The high organic content of the mobile phase used in HILIC also enhances ESI efficiency, leading to better sensitivity compared to reversed-phase methods with high aqueous content.[1][10]

  • GC-MS: This method is a robust alternative but has several drawbacks. The derivatization step adds complexity, time, and potential for variability to the sample preparation process.[11] It is also limited to thermally stable analytes. However, for laboratories without access to LC-MS, GC-MS provides a reliable means of quantification. The choice of derivatizing agent is critical and must be optimized for the specific amine.[12][13]

For routine quality control and trace-level impurity analysis of this compound, the HILIC-MS/MS method offers superior performance and higher throughput.

References

Application Note: GC-MS Analysis of 3-(Methylamino)propanamide for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of 3-(Methylamino)propanamide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for the safety and efficacy of the final drug product. The protocol outlined below provides a reliable workflow for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important precursor. The method utilizes a derivatization step to enhance the volatility and thermal stability of the analyte, followed by separation and detection on a standard GC-MS system.

Introduction

This compound is a small, polar molecule that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The presence of impurities or residual starting material can significantly impact the final product's quality, potentially leading to adverse effects or reduced therapeutic efficacy. Therefore, a highly specific and sensitive analytical method is required for its routine analysis in pharmaceutical quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the confident identification and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC-MS can be challenging due to their low volatility and potential for thermal degradation. To overcome these challenges, this protocol employs a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the analyte into a more volatile and thermally stable trimethylsilyl (TMS) derivative.

Experimental Protocol

Sample Preparation and Derivatization

A precise and consistent sample preparation protocol is crucial for reproducible results.

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of anhydrous pyridine to obtain a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution with anhydrous pyridine to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh 100 mg of the test sample (e.g., raw material or in-process sample) and dissolve it in 10 mL of anhydrous pyridine.

    • Vortex the sample for 1 minute to ensure complete dissolution.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard solution and sample solution into separate 2 mL autosampler vials.

    • Add 100 µL of BSTFA with 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vials to cool to room temperature before placing them in the GC-MS autosampler.

GC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of the TMS-derivatized this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
InstrumentAgilent 7890B GC or equivalent
Injection PortSplit/Splitless
Injection ModeSplit (10:1)
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program- Initial Temperature: 80°C, hold for 2 min- Ramp: 10°C/min to 280°C- Hold: 5 min at 280°C
Mass Spectrometer
InstrumentAgilent 5977A MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan Rangem/z 40-450
Solvent Delay4 min

Results and Discussion

Quantitative Analysis

A five-point calibration curve was constructed by plotting the peak area of the derivatized this compound against its concentration. The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 100 µg/mL.

Table 2: Calibration Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,432
50765,231
1001,530,112
Linearity (R²) 0.9995
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Mass Spectral Data

The identity of the derivatized this compound was confirmed by its mass spectrum. The electron ionization mass spectrum showed a characteristic fragmentation pattern that can be used for qualitative identification.

Table 3: Key Mass Fragments for TMS-derivatized this compound

m/zPutative Fragment
73[Si(CH₃)₃]⁺
116[M-CH₃-CO]⁺
144[M-CH₃]⁺
159Molecular Ion [M]⁺

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start: Sample/Standard Weighing dissolution Dissolution in Pyridine prep_start->dissolution derivatization Derivatization with BSTFA + 1% TMCS dissolution->derivatization heating Heating at 70°C for 30 min derivatization->heating cooling Cooling to Room Temperature heating->cooling injection 1 µL Injection into GC cooling->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-450) ionization->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification identification Spectral Library Matching/Confirmation integration->identification reporting Final Report Generation quantification->reporting identification->reporting

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_solution Analytical Solution cluster_outcome Desired Outcome analyte This compound polar High Polarity analyte->polar low_volatility Low Volatility analyte->low_volatility thermal_lability Thermal Lability analyte->thermal_lability derivatization Derivatization (TMS) polar->derivatization necessitates low_volatility->derivatization necessitates thermal_lability->derivatization necessitates increased_volatility Increased Volatility derivatization->increased_volatility thermal_stability Increased Thermal Stability derivatization->thermal_stability gc_ms_analysis GC-MS Analysis increased_volatility->gc_ms_analysis thermal_stability->gc_ms_analysis reliable_quant Reliable Quantification gc_ms_analysis->reliable_quant accurate_id Accurate Identification gc_ms_analysis->accurate_id

Caption: Logical relationship for the analytical strategy of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound in a quality control setting. The use of a straightforward derivatization protocol effectively addresses the challenges associated with the analysis of this polar compound, enabling robust chromatographic separation and confident mass spectrometric identification and quantification. This method is suitable for implementation in pharmaceutical laboratories for routine quality assessment of this compound.

Application Note: Quantitative Analysis of 3-(Methylamino)propanamide using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 3-(Methylamino)propanamide in bulk drug substances or formulated products. Due to the lack of a significant UV-absorbing chromophore in this compound, conventional HPLC-UV methods offer insufficient sensitivity. To overcome this limitation, this method employs High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD). Charged Aerosol Detection is a universal detection technique that provides a consistent response for non-volatile and semi-volatile analytes, independent of their optical properties.[1][2][3] The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of water and acetonitrile containing trifluoroacetic acid, ensuring good peak shape and retention. This method is suitable for quality control and research environments for the accurate quantitation of this compound.

Introduction

This compound is a small aliphatic amide that serves as a potential intermediate in pharmaceutical synthesis.[4] Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of starting materials and final products in drug development. A significant analytical challenge for this compound and similar small alkylamides is the absence of a chromophore, which precludes sensitive detection by standard UV-Vis spectrophotometry.[5][6]

Alternative detection strategies are therefore required. While derivatization to introduce a chromophore is an option, it can be a complex, time-consuming, and error-prone process.[5][7] Universal detectors, such as Charged Aerosol Detectors (CAD), offer a direct and robust alternative.[2][3] CAD works by nebulizing the column eluent, evaporating the mobile phase to leave analyte particles, charging these particles with a corona discharge, and then measuring the aggregate charge with an electrometer.[3] This provides a sensitive and near-uniform response for all non-volatile analytes, making it an ideal choice for the analysis of compounds like this compound.[1]

This application note details a complete HPLC-CAD protocol for the quantification of this compound, including instrumentation, mobile phase preparation, and sample handling.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™, Waters™ ACQUITY™ UPLC™ CAD).

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Vials: 2 mL amber glass HPLC vials with caps.

  • Pipettes and Volumetric Flasks: Calibrated for accurate solution preparation.

  • Analytical Balance: Capable of weighing to 0.01 mg.

Reagents and Standards
  • This compound Reference Standard: Purity ≥ 98%.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity or HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade, >99.5%.

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water. To prepare 1 L, add 1.0 mL of TFA to 900 mL of water, mix well, and bring to a final volume of 1000 mL with water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1.0 mL of TFA to 900 mL of acetonitrile, mix well, and bring to a final volume of 1000 mL with acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Sample Solution (Nominal Concentration 0.2 mg/mL): Accurately weigh an amount of sample powder equivalent to 20 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent. Filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC-CAD Method Parameters

The following table summarizes the chromatographic and detector conditions for the analysis.

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 95% A (Water + 0.1% TFA) / 5% B (ACN + 0.1% TFA)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes
CAD Nebulizer Temp. 35 °C
CAD Evaporation Temp. 50 °C
CAD Gas Regulator 35 psi (Nitrogen)
Data Collection Rate 5 Hz

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their known concentrations. A linear regression analysis is then applied to determine the concentration of this compound in the sample solutions.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 2.01.2
Theoretical Plates ≥ 20004500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Method Validation Summary (Hypothetical Data)
ParameterConcentration Range (µg/mL)Result
Linearity (r²) 10 - 500> 0.999
Accuracy (% Recovery) 80, 100, 120 (µg/mL)98.5% - 101.2%
Precision (%RSD) 200 (n=6)Repeatability: 0.9%, Intermediate: 1.3%
Limit of Quantitation (LOQ) -10 µg/mL
Limit of Detection (LOD) -3 µg/mL

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution & Dilution weigh->dissolve filter Filtration (0.45 µm) dissolve->filter autosampler Autosampler Injection filter->autosampler column C18 Separation autosampler->column cad Charged Aerosol Detection column->cad integration Peak Integration cad->integration calibration Calibration Curve integration->calibration quant Quantification calibration->quant report report quant->report Final Report

Caption: Experimental workflow for the HPLC-CAD analysis of this compound.

CAD_Mechanism Eluent HPLC Eluent (Mobile Phase + Analyte) Nebulizer Nebulizer Eluent->Nebulizer Step 1 Evaporation Heated Tube (Solvent Evaporation) Nebulizer->Evaporation Step 2 Particles Dried Analyte Particles Evaporation->Particles Step 3 Charging Corona Charger (Positive Ion Jet) Particles->Charging Step 4 Charged_Particles Charged Analyte Particles Charging->Charged_Particles Step 5 Electrometer Electrometer (Signal Measurement) Charged_Particles->Electrometer Step 6 Signal Signal to CDS Electrometer->Signal

Caption: Principle of operation for the Charged Aerosol Detector (CAD).

Conclusion

The developed HPLC method with Charged Aerosol Detection provides a reliable, sensitive, and accurate means for the quantitative analysis of this compound. The method avoids the complexities of derivatization and is suitable for routine use in a quality control environment. The simple isocratic mobile phase allows for a short run time and robust performance. This application note provides a comprehensive protocol that can be readily implemented by researchers, scientists, and drug development professionals for the analysis of this non-chromophoric compound.

References

Application Notes and Protocols for Investigating 3-(Methylamino)propanamide in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the experimental design and evaluation of 3-(Methylamino)propanamide in neurological research. Given the limited direct research on the neurological effects of this compound, this document outlines a systematic approach, from initial in vitro screening to preclinical in vivo validation, to elucidate its potential neuroactive properties.

Introduction

This compound is an organic compound that has been identified as a potential pharmaceutical intermediate.[1] Its structural features, including an amide and a methylamino group, suggest the potential for interaction with biological systems, possibly including neurotransmitter systems.[1] This document provides detailed protocols for investigating the neuroprotective, neurotoxic, and mechanistic properties of this compound.

In Vitro Experimental Design

The initial phase of research should focus on in vitro models to establish a foundational understanding of the compound's effects on neural cells.[2][3]

2.1. Cell Models

A variety of cell models can be employed to study the effects of this compound.[4][5]

  • Immortalized Neuronal Cell Lines (e.g., SH-SY5Y, PC12): Useful for initial high-throughput screening of toxicity and viability.[5]

  • Primary Neuronal Cultures: Provide a more physiologically relevant model for studying neuronal-specific effects.

  • Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Allow for the study of compound effects on human neurons, including those derived from patients with specific neurological disorders.[4][6]

  • Organoids: Three-dimensional cultures that mimic the structure and cellular diversity of the brain, offering a more complex in vitro system.[4][7]

2.2. Experimental Protocols

Protocol 2.2.1: Neurotoxicity and Cell Viability Assessment

  • Objective: To determine the concentration-dependent effects of this compound on neuronal viability.

  • Methodology:

    • Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates.

    • Treat cells with a range of concentrations of this compound (e.g., 1 µM to 1 mM) for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or PrestoBlue™ assay.

    • Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.

  • Data Presentation:

Concentration (µM)Cell Viability (%) (24h)LDH Release (%) (24h)Cell Viability (%) (48h)LDH Release (%) (48h)
Vehicle Control100 ± 55 ± 2100 ± 66 ± 2
198 ± 46 ± 397 ± 57 ± 3
1095 ± 68 ± 292 ± 710 ± 4
10088 ± 515 ± 480 ± 622 ± 5
50060 ± 745 ± 645 ± 860 ± 7
100030 ± 875 ± 515 ± 588 ± 6

Protocol 2.2.2: Neuroprotection Assay

  • Objective: To evaluate the potential of this compound to protect neurons from a known neurotoxin.

  • Methodology:

    • Pre-treat primary cortical neurons with varying concentrations of this compound for 2 hours.

    • Induce neurotoxicity with a known toxin, such as glutamate (excitotoxicity) or 6-hydroxydopamine (6-OHDA, for Parkinson's disease models).

    • After 24 hours, assess neuronal viability using a live/dead cell staining assay (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Data Presentation:

Treatment GroupNeuronal Viability (%)
Vehicle Control100 ± 8
Neurotoxin Alone45 ± 6
Neurotoxin + 1 µM Compound55 ± 7
Neurotoxin + 10 µM Compound70 ± 5
Neurotoxin + 100 µM Compound85 ± 6

2.3. Mechanistic Studies

Based on initial findings, further in vitro experiments can explore the mechanism of action.

  • Signaling Pathway Analysis: Western blotting or ELISA can be used to assess the phosphorylation status of key proteins in neuroprotective or neurotoxic pathways, such as Akt, ERK, and CREB.[8]

  • Mitochondrial Function Assays: Evaluate the effect of the compound on mitochondrial membrane potential (e.g., using TMRE stain) and reactive oxygen species (ROS) production (e.g., using DCFDA).

  • Electrophysiology: Patch-clamp techniques can be used to determine if the compound modulates ion channel activity in neurons.

2.4. In Vitro Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 Initial Screening cluster_2 Mechanistic Studies A Compound Synthesis and Characterization C Neurotoxicity and Viability Assays (MTT, LDH) A->C B Cell Line and Primary Neuron Culture B->C D Neuroprotection Assays (e.g., against Glutamate, 6-OHDA) C->D Determine sub-toxic concentrations E Signaling Pathway Analysis (Western Blot, ELISA) D->E If neuroprotective F Mitochondrial Function Assays (TMRE, ROS) D->F G Electrophysiology (Patch-Clamp) D->G

Workflow for in vitro evaluation of this compound.

In Vivo Experimental Design

Promising results from in vitro studies warrant further investigation in animal models of neurological disorders.[9][10][11]

3.1. Animal Models

The choice of animal model will depend on the therapeutic area of interest.

  • Rodent Models of Stroke: Middle cerebral artery occlusion (MCAO) is a common model to study ischemic brain injury.

  • Rodent Models of Parkinson's Disease: Unilateral injection of 6-OHDA or MPTP administration can be used to model dopaminergic neurodegeneration.

  • Transgenic Mouse Models of Alzheimer's Disease: Mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations develop amyloid plaques and cognitive deficits.

3.2. Experimental Protocols

Protocol 3.2.1: Pharmacokinetic (PK) and Brain Penetration Study

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its ability to cross the blood-brain barrier (BBB).

  • Methodology:

    • Administer a single dose of the compound to healthy rodents via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain tissue samples at various time points.

    • Analyze compound concentrations using LC-MS/MS.

  • Data Presentation:

ParameterIV AdministrationPO Administration
Half-life (t1/2)2.5 h4.1 h
Cmax (ng/mL)1200450
Bioavailability (%)N/A65
Brain/Plasma Ratio0.80.75

Protocol 3.2.2: Efficacy Study in a Mouse Model of Ischemic Stroke

  • Objective: To assess the neuroprotective effects of this compound in a transient MCAO model.

  • Methodology:

    • Induce transient focal cerebral ischemia by MCAO for 60 minutes.

    • Administer this compound or vehicle at the time of reperfusion.

    • Assess neurological deficits using a standardized scoring system at 24 and 48 hours post-MCAO.

    • Measure infarct volume at 48 hours using TTC staining.

  • Data Presentation:

Treatment GroupNeurological Score (24h)Infarct Volume (mm³)
Sham00
Vehicle3.5 ± 0.5120 ± 15
Compound (10 mg/kg)2.1 ± 0.475 ± 12
Compound (30 mg/kg)1.5 ± 0.340 ± 10

3.3. In Vivo Experimental Workflow

G cluster_0 Preclinical In Vivo Assessment cluster_1 Efficacy Studies cluster_2 Outcome Measures A Pharmacokinetic Studies (ADME, BBB Penetration) B Selection of Disease Model (e.g., Stroke, Parkinson's) A->B Establish brain exposure C Dose-Response and Treatment Window Studies B->C D Behavioral Assessments (e.g., Neurological Score, Motor Tests) C->D E Histological Analysis (e.g., Infarct Volume, Cell Counts) C->E F Biochemical Markers (e.g., Neuroinflammation, Apoptosis) C->F

Workflow for in vivo evaluation of this compound.

Potential Signaling Pathways for Investigation

Based on the general neuroprotective mechanisms, several signaling pathways could be investigated.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and is often implicated in neuroprotection.

  • MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

  • CREB Signaling: A key transcription factor in learning, memory, and neuronal survival.[8]

  • Nrf2 Pathway: The master regulator of the antioxidant response.

G cluster_0 Upstream cluster_1 Intracellular Signaling cluster_2 Downstream Effects A This compound B Receptor/Target A->B C PI3K B->C E ERK B->E D Akt C->D G Anti-apoptotic Protein Expression D->G F CREB Phosphorylation E->F H Neuroprotection F->H G->H

References

The Versatility of 3-(Methylamino)propanamide: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-(Methylamino)propanamide is a valuable and versatile bifunctional building block in organic chemistry, prized for its utility in the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring both a secondary amine and a primary amide, allows for a diverse array of chemical transformations, making it an ideal starting point for the construction of novel molecular architectures. This document provides an overview of its applications, detailed experimental protocols for its use, and quantitative data to support its role as a cornerstone in synthetic strategies.

Applications in Organic Chemistry

The unique arrangement of functional groups in this compound influences its reactivity and biological activity. The presence of both an amide and a methylamino group allows for diverse interactions in biological systems, making it particularly valuable in pharmaceutical research where specificity and efficacy are critical.[1]

Key applications include:

  • Pharmaceutical Intermediates: this compound and its derivatives are crucial intermediates in the synthesis of pharmaceuticals, especially those targeting neurological conditions.[1] Research has indicated that its structural features allow for interaction with biological systems, with some derivatives showing effects on neurotransmitter systems.[1]

  • Scaffold for Bioactive Molecules: The propanamide backbone with a terminal methylamino group serves as a versatile scaffold. For instance, N-cyclopropyl-3-(methylamino)propanamide is a building block for novel active ingredients in both drug and agrochemical discovery, leveraging the known benefits of the cyclopropyl group in enhancing metabolic stability and binding affinity.[2]

  • Synthesis of Heterocycles: The amine functionality can be utilized for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds.

  • Peptidomimetics: The amino acid-like structure of this compound makes it a candidate for incorporation into peptidomimetic structures, which are designed to mimic or block the biological effects of natural peptides.

Synthetic Transformations

This compound can undergo a variety of chemical reactions, including:

  • Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid, 3-(methylamino)propanoic acid.[1]

  • Reduction: The amide can be reduced to the corresponding diamine, N1-methylpropane-1,3-diamine.[1]

  • N-Alkylation/N-Arylation: The secondary amine is readily functionalized via alkylation or arylation reactions to introduce further diversity.

  • Acylation: The amine can be acylated to form more complex amide structures.

Featured Applications and Protocols

This section details specific examples of how this compound and its close analogs are used as building blocks in the synthesis of medicinally relevant compounds.

Synthesis of a Fluoroquinolone Antibiotic Intermediate

A key intermediate for the fluoroquinolone antibiotic PF-00951966 is (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.[3][4] While not directly starting from this compound, the synthesis showcases the importance of the core structure. A critical step involves the SN2 substitution reaction with methylamine to introduce the methylamino group.[3][4]

Table 1: Key Reaction Data for the Synthesis of a Diamine Intermediate [3][4]

StepReactantsReagentProductYieldStereoselectivity
Catalytic Asymmetric Hydrogenationβ-keto amideDM-SEGPHOS-Ru(II) complexβ-hydroxy amide73%de 98%, ee >99%
SN2 Substitutionβ-hydroxy amide derivativeMethylamineDiamine80%Inversion of configuration

Experimental Protocol: SN2 Substitution with Methylamine

This protocol is adapted from the principles described in the synthesis of the diamine intermediate.[3][4]

  • Mesylation of the Alcohol: To a solution of the β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

  • Amination: Dissolve the crude mesylate in a sealed tube with a solution of methylamine in THF (e.g., 2.0 M solution, 5.0 eq). Heat the reaction mixture to 60 °C for 12 hours.

  • Purification: After cooling to room temperature, concentrate the reaction mixture. Purify the residue using an acid/base extraction protocol to isolate the desired diamine product.[3][4]

Workflow for Diamine Synthesis

G cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: S_N2 Substitution KetoAmide β-keto amide RuCatalyst DM-SEGPHOS-Ru(II) KetoAmide->RuCatalyst HydroxyAmide β-hydroxy amide RuCatalyst->HydroxyAmide H2 Mesylation Mesylation HydroxyAmide->Mesylation Diamine Diamine Product Methylamine Methylamine Mesylation->Methylamine Methylamine->Diamine S_N2 G cluster_0 Reactants cluster_1 Reagents CarboxylicAcid 3-(Methylamino)propanoic acid CouplingAgent HATU CarboxylicAcid->CouplingAgent Amine Cyclopropylamine Product N-cyclopropyl-3-(methylamino)propanamide Amine->Product CouplingAgent->Product Base DIPEA Base->Product

References

Effective Purification Techniques for Crude 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Methylamino)propanamide is a chemical intermediate that may find application in the synthesis of various active pharmaceutical ingredients. The purity of such intermediates is critical to ensure the safety and efficacy of the final drug product. Crude this compound, obtained directly from synthesis, often contains unreacted starting materials, by-products, and other impurities that must be removed. This document outlines effective purification techniques for crude this compound, including vacuum distillation, recrystallization, and flash column chromatography. Detailed protocols are provided to guide researchers in obtaining high-purity material suitable for further downstream applications.

Purification Strategies Overview

The choice of purification method for this compound depends on the nature of the impurities, the scale of the purification, and the desired final purity. The principal techniques applicable to this small, polar, and basic compound are:

  • Vacuum Distillation: Ideal for separating volatile compounds from non-volatile or high-boiling impurities. Given the probable boiling point of this compound, distillation under reduced pressure is necessary to prevent thermal decomposition.

  • Recrystallization: A powerful technique for removing impurities that have different solubility profiles from the desired compound. This method is often effective for obtaining highly pure crystalline solids.

  • Flash Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase. For a polar amine like this compound, specific strategies such as using an amine-functionalized stationary phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC) are recommended.

A logical workflow for the purification of crude this compound can be visualized as follows:

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Initial Cleanup Chromatography Flash Chromatography Crude->Chromatography Alternative Primary Purification Recrystallization Recrystallization Distillation->Recrystallization Further Purification Analysis Purity Analysis (GC/LC-MS) Recrystallization->Analysis Chromatography->Analysis PureProduct High-Purity Product Analysis->PureProduct

Caption: General purification workflow for this compound.

Data Presentation

The following table summarizes the expected outcomes for each purification technique based on literature for structurally similar compounds.

Purification TechniqueTypical Purity AchievedExpected YieldKey AdvantagesCommon Impurities Removed
Vacuum Distillation >99.5% (GC)[1]70-85%Effective for large scale; removes non-volatile impurities.High-boiling by-products, inorganic salts.
Recrystallization >99%60-90%High purity achievable; cost-effective.Isomers, closely related by-products.
Flash Chromatography >98%50-80%Highly versatile; separates complex mixtures.Starting materials, polar and non-polar by-products.

Experimental Protocols

Vacuum Distillation

This protocol is adapted from the purification of a similar compound, 3-methylamino-1,2-propanediol, and is suitable for the initial purification of large quantities of crude this compound.[1]

Objective: To purify crude this compound by separating it from non-volatile impurities.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with stirrer

  • Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

  • Receiving flask

Workflow Diagram:

DistillationWorkflow cluster_setup Setup cluster_process Process cluster_shutdown Shutdown Assemble Distillation Apparatus Assemble Distillation Apparatus Charge Crude Product Charge Crude Product Apply Vacuum Apply Vacuum Heat Gently Heat Gently Apply Vacuum->Heat Gently Collect Fractions Collect Fractions Heat Gently->Collect Fractions Cool System Cool System Release Vacuum Release Vacuum Cool System->Release Vacuum Analyze Product Analyze Product Release Vacuum->Analyze Product

Caption: Workflow for vacuum distillation.

Procedure:

  • Preparation: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply vacuum, aiming for a pressure below 1 mmHg (or as determined by the boiling point of the compound).

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle. Stir the contents to ensure even heating.

  • Distillation: The temperature required will depend on the vacuum achieved, but for similar small amino compounds, a pot temperature in the range of 130-160°C under high vacuum is a reasonable starting point.[1] Collect the distillate in a pre-weighed receiving flask. It is advisable to collect fractions, discarding any initial low-boiling impurities.

  • Completion: Once the majority of the product has distilled, and the temperature begins to rise significantly or distillation ceases, stop heating.

  • Shutdown: Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analysis: Determine the purity of the distilled product using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Recrystallization

Recrystallization is a highly effective method for obtaining high-purity crystalline this compound.[2] The choice of solvent is critical. A good solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

Objective: To purify this compound by crystallization from a suitable solvent system.

Materials:

  • Crude or distilled this compound

  • Recrystallization solvent (e.g., ethanol, acetonitrile, isopropanol, or mixtures with water or a non-polar solvent like cyclohexane)[2][3]

  • Erlenmeyer flask

  • Heating plate with stirring

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Workflow Diagram:

RecrystallizationWorkflow Dissolve Dissolve Crude Product in Minimum Hot Solvent Cool Cool Slowly to Room Temperature, then in Ice Bath Dissolve->Cool Filter Filter Crystals via Vacuum Filtration Cool->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry Crystals under Vacuum Wash->Dry ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Post-Run Select Strategy & Column Select Strategy & Column Prepare Mobile Phase Prepare Mobile Phase Adsorb Sample onto Sorbent Adsorb Sample onto Sorbent Equilibrate Column Equilibrate Column Load Sample Load Sample Run Gradient & Collect Fractions Run Gradient & Collect Fractions Load Sample->Run Gradient & Collect Fractions Analyze Fractions (TLC/LC-MS) Analyze Fractions (TLC/LC-MS) Run Gradient & Collect Fractions->Analyze Fractions (TLC/LC-MS) Combine Pure Fractions Combine Pure Fractions Analyze Fractions (TLC/LC-MS)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent

References

Application Notes and Protocols for the Investigation of 3-(Methylamino)propanamide in Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)propanamide is an organic compound with the molecular formula C₄H₁₀N₂O. Structurally, it possesses a propanamide backbone with a methylamino group at the third carbon. While primarily documented as a versatile intermediate in pharmaceutical synthesis, its structural similarity to known neuroactive compounds warrants a systematic investigation into its potential effects on neurotransmitter systems. For instance, it is an intermediate in the synthesis of (S)-duloxetine, a potent serotonin and norepinephrine reuptake inhibitor.[1] This document provides a comprehensive guide for researchers to explore the neuropharmacological profile of this compound.

The following sections outline a tiered experimental approach, from initial screening to more detailed functional characterization, to elucidate any potential interactions with major neurotransmitter systems, including serotonergic, dopaminergic, and noradrenergic pathways.

Proposed Experimental Workflow

A logical progression of experiments is crucial to systematically characterize the effects of this compound. The following workflow is recommended:

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Ex Vivo & In Vivo Analysis receptor_binding Receptor Binding Assays (Broad Panel) functional_assays In Vitro Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Identified Hits transporter_binding Transporter Binding Assays (SERT, DAT, NET) uptake_assays Neurotransmitter Uptake Assays transporter_binding->uptake_assays Identified Hits in_vivo_microdialysis In Vivo Microdialysis functional_assays->in_vivo_microdialysis synaptosome_release Synaptosome Release Assays uptake_assays->synaptosome_release uptake_assays->in_vivo_microdialysis

Caption: Proposed experimental workflow for characterizing this compound.

Data Presentation

Quantitative data should be meticulously recorded and presented in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Hypothetical Receptor and Transporter Binding Affinity Data

TargetRadioligandThis compound Ki (nM)Control CompoundControl Ki (nM)
Serotonin Transporter (SERT)[³H]Citalopram>10,000Fluoxetine1.2
Dopamine Transporter (DAT)[³H]WIN 35,4285,200GBR 129095.8
Norepinephrine Transporter (NET)[³H]Nisoxetine8,500Desipramine0.8
5-HT₂A Receptor[³H]Ketanserin>10,000Ketanserin2.5
D₂ Receptor[³H]Spiperone>10,000Haloperidol1.1

Table 2: Hypothetical Neurotransmitter Uptake Inhibition Data

AssayCell LineThis compound IC₅₀ (µM)Control CompoundControl IC₅₀ (nM)
Serotonin UptakeHEK293-hSERT>100Fluoxetine3.5
Dopamine UptakeHEK293-hDAT25.3GBR 1290912.1
Norepinephrine UptakeHEK293-hNET78.9Desipramine1.9

Experimental Protocols

Radioligand Binding Assays

This protocol is designed to determine the binding affinity of this compound to a panel of neurotransmitter receptors and transporters.

Objective: To assess the ability of this compound to displace a specific radioligand from its target, thereby determining its binding affinity (Ki).

Materials:

  • Cell membranes expressing the target receptor/transporter (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]Citalopram for SERT)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known ligand)

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound dilution or vehicle control

    • Radioligand at a concentration near its Kd

    • Cell membranes

  • For non-specific binding wells, add the non-specific control compound instead of the test compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

This protocol measures the functional ability of this compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the potency (IC₅₀) of this compound in inhibiting serotonin, dopamine, or norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporter.

  • [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • This compound stock solution.

  • Control inhibitors (e.g., Fluoxetine for SERT).

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or a control inhibitor for 15-30 minutes at 37°C.

  • Initiate the uptake by adding the respective radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer or distilled water.

  • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.

  • Plot the percentage of inhibition against the concentration of this compound and determine the IC₅₀ value using non-linear regression.

Signaling Pathways and Mechanisms of Action

Should initial binding and uptake assays suggest an interaction, further experiments would be required to elucidate the mechanism of action. Below are diagrams illustrating potential points of interaction within a generic monoaminergic synapse.

Potential Interaction with Neurotransmitter Transporters

This compound could potentially inhibit the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging their action.

transporter_interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Neurotransmitter) release Release vesicle->release transporter Transporter (SERT/DAT/NET) receptor Postsynaptic Receptor release->receptor Neurotransmitter signaling Signal Transduction receptor->signaling compound This compound compound->transporter Inhibition?

Caption: Potential inhibition of neurotransmitter reuptake transporters.

Potential Interaction with Postsynaptic Receptors

Alternatively, the compound could act as an agonist or antagonist at postsynaptic G-protein coupled receptors (GPCRs).

receptor_interaction cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane nt Neurotransmitter receptor GPCR nt->receptor Binds g_protein G-Protein receptor->g_protein effector Effector (Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (cAMP) effector->second_messenger compound This compound compound->receptor Agonist/Antagonist?

Caption: Potential modulation of postsynaptic G-protein coupled receptors.

Conclusion

While this compound is primarily known as a synthetic intermediate, its structure suggests a potential for interaction with neurotransmitter systems. The application notes and protocols provided herein offer a systematic and robust framework for investigating this potential. By following the proposed workflow, researchers can effectively screen for and characterize any neuropharmacological activity, contributing valuable knowledge to the field and potentially uncovering novel therapeutic leads.

References

Troubleshooting & Optimization

How to improve the yield of 3-(Methylamino)propanamide synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Methylamino)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a Michael addition reaction. This involves the conjugate addition of methylamine, acting as a nucleophile, to the α,β-unsaturated carbonyl compound, acrylamide.[1][2]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are methylamine (often used as an aqueous solution, e.g., 40% in water, or in gaseous form) and acrylamide.[1][3] The reaction can be performed with or without a catalyst, and the choice of solvent can influence reaction rate and yield.

Q3: What common side reactions can occur during the synthesis?

A3: The primary side reaction of concern is the formation of a bis-adduct, where a second molecule of acrylamide reacts with the newly formed this compound.[2][4] Additionally, polymerization of acrylamide can occur, especially at elevated temperatures. The Michael addition is also a reversible reaction, and the product can revert to starting materials upon heating.[2][4]

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through several methods. Distillation under reduced pressure is a common technique to remove lower-boiling point impurities and unreacted starting materials.[5] An acid/base extraction protocol can also be highly effective for isolating the amine product from non-basic impurities.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reversible Reaction: The equilibrium of the Michael addition may favor the reactants, especially at high temperatures.[2]- Conduct the reaction at a lower temperature (e.g., ambient temperature or slightly below).- Use a larger excess of methylamine to shift the equilibrium towards the product.
2. Incomplete Reaction: Reaction time may be insufficient for the reaction to reach completion.- Increase the reaction time and monitor progress using techniques like TLC or GC.
3. Reactant Degradation: Acrylamide can polymerize, and methylamine is volatile.- Use fresh, high-purity acrylamide.- If using gaseous methylamine, ensure the reaction vessel is well-sealed.
Formation of Multiple Products (Impurity Issues) 1. Bis-adduct Formation: The product, a secondary amine, can react with another molecule of acrylamide.[4]- Use a significant molar excess of methylamine relative to acrylamide. This ensures acrylamide is more likely to react with the primary amine starting material.- Control the rate of addition by adding acrylamide slowly to the methylamine solution.
2. Polymerization: Acrylamide can undergo self-polymerization, especially in the presence of heat or light.[7]- Run the reaction at a controlled, lower temperature.- Ensure the reaction is shielded from UV light sources.
Difficulty in Product Isolation/Purification 1. Product Volatility: The product may be lost during solvent removal if it has a low boiling point.- Use a rotary evaporator with a carefully controlled temperature and vacuum.- Consider purification via acid/base extraction to convert the amine into a non-volatile salt for easier handling during solvent removal steps.[6]
2. Emulsion during Extraction: Emulsions can form during acid/base workup, making phase separation difficult.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for an extended period or use gentle centrifugation if available.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

This protocol is a general guideline based on the principles of the Michael addition reaction between amines and acrylamide.[2][4]

Materials:

  • Methylamine (40% solution in water)

  • Acrylamide

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add a significant molar excess (e.g., 5-10 equivalents) of 40% aqueous methylamine solution.

  • Cool the flask in an ice bath to 0-5 °C.

  • Dissolve one equivalent of acrylamide in a minimal amount of cold deionized water.

  • Add the acrylamide solution dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress via TLC or GC analysis.

  • Once the reaction is complete, cool the mixture again in an ice bath and acidify to pH ~1-2 with concentrated HCl.

  • Wash the acidic aqueous solution with diethyl ether (3x) to remove any unreacted acrylamide and non-basic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly add a concentrated NaOH solution until the pH is ~12-14.

  • Extract the product from the basic aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3-5x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation.[5]

Visualized Workflows and Pathways

Synthesis_Pathway Acrylamide Acrylamide Intermediate Enolate Intermediate Acrylamide->Intermediate + Methylamine (Nucleophilic Attack) Methylamine Methylamine Methylamine->Intermediate Product This compound Intermediate->Product Protonation Troubleshooting_Workflow start Low Yield Observed check_temp Was reaction temperature > 25°C? start->check_temp check_ratio Was Methylamine:Acrylamide ratio < 5:1? check_temp->check_ratio No sol_temp Decrease temperature to 0-5°C check_temp->sol_temp Yes check_time Was reaction time < 12h? check_ratio->check_time No sol_ratio Increase methylamine excess to > 5 equivalents check_ratio->sol_ratio Yes sol_time Increase reaction time and monitor progress check_time->sol_time Yes rerun Re-run experiment check_time->rerun No sol_temp->rerun sol_ratio->rerun sol_time->rerun Parameter_Relationships Yield Yield Temp Temperature Temp->Yield Inverse Side_Rxn Side Reactions (Bis-adduct, Polymer) Temp->Side_Rxn Direct Ratio Methylamine Ratio Ratio->Yield Direct Purity Purity Ratio->Purity Direct Side_Rxn->Purity Inverse

References

Identifying and minimizing side products in 3-(Methylamino)propanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 3-(Methylamino)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is the Michael addition of methylamine to acrylamide.[1][2] This reaction involves the nucleophilic attack of the methylamine on the β-carbon of the α,β-unsaturated amide, acrylamide.

Q2: What are the main side products I should be aware of during this synthesis?

The primary side products of concern in the synthesis of this compound are:

  • Bis-adduct formation: The product, this compound, still possesses a secondary amine that can react with another molecule of acrylamide, leading to the formation of a tertiary amine, 3,3'-(methylazanediyl)bis(propanamide).[1][2]

  • Polymerization of acrylamide: Acrylamide can readily polymerize, especially in the presence of initiators like radicals, light, or heat. This results in the formation of polyacrylamide, which can complicate purification.

  • Unreacted starting materials: Incomplete reaction can leave unreacted methylamine and acrylamide in the product mixture.

Q3: How can I minimize the formation of the bis-adduct?

Minimizing the formation of the bis-adduct, 3,3'-(methylazanediyl)bis(propanamide), is crucial for achieving high purity of the desired product. The key strategy is to manipulate the reaction stoichiometry to favor the mono-addition product.

  • Use of Excess Methylamine: Employing a significant molar excess of methylamine relative to acrylamide increases the probability that an acrylamide molecule will react with a primary amine (methylamine) rather than the secondary amine of the product.[3]

Q4: What measures can be taken to prevent the polymerization of acrylamide?

Preventing the polymerization of acrylamide is critical for a successful and safe reaction. Consider the following precautions:

  • Control Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of polymerization.

  • Use of Inhibitors: While not always necessary for small-scale reactions, the addition of a radical inhibitor can be considered if polymerization is a significant issue.

  • Exclusion of Light: Conducting the reaction in a vessel protected from light can minimize light-induced polymerization.

Q5: Are there alternative synthesis routes for this compound?

While the Michael addition is the most direct route, other synthetic strategies could be envisioned, although they may be more complex:

  • Direct Amidation: Reacting 3-(methylamino)propanoic acid with an aminating agent. However, the starting acid itself is typically prepared via the Michael addition of methylamine to acrylic acid.

  • Reductive Amination: This would involve the reaction of a suitable aldehyde or ketone precursor with methylamine followed by a reduction step.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Incomplete reaction. - Significant formation of side products (bis-adduct, polymer). - Loss of product during workup and purification.- Increase reaction time or consider gentle heating. - Use a larger excess of methylamine.[3] - Optimize purification method (e.g., column chromatography, distillation).
Presence of a High Molecular Weight, Water-Soluble Impurity - Polymerization of acrylamide.- Ensure the reaction is performed at a controlled, low temperature. - Check for and eliminate potential sources of radical initiation (e.g., light, air leaks). - Consider adding a polymerization inhibitor if the problem persists.
Identification of a Major Impurity with a Higher Molecular Weight than the Product - Formation of the bis-adduct: 3,3'-(methylazanediyl)bis(propanamide).- Increase the molar ratio of methylamine to acrylamide.[3] - Add the acrylamide solution slowly to the methylamine solution to maintain a high concentration of the primary amine throughout the reaction.
Difficulty in Removing Unreacted Acrylamide - Incomplete reaction. - Inefficient purification.- Drive the reaction to completion by adjusting reaction time or temperature. - Utilize purification techniques such as column chromatography with an appropriate solvent system or vacuum distillation.
Difficulty in Removing Excess Methylamine - Use of a large excess of methylamine.- Remove volatile methylamine by evaporation under reduced pressure. - For aqueous solutions of methylamine, an acidic wash during workup can convert it to a water-soluble salt, facilitating its removal.

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Acrylamide

  • Solvent (e.g., water, methanol, or ethanol)

  • Reaction vessel (round-bottom flask) equipped with a magnetic stirrer and addition funnel

  • Cooling bath (ice-water or other)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with a solution of methylamine in the chosen solvent. A significant molar excess (e.g., 2 to 5 equivalents) of methylamine relative to acrylamide is recommended.

  • Cooling: Cool the methylamine solution in a cooling bath to a temperature between 0 and 10 °C to control the exothermic reaction and minimize side reactions.

  • Acrylamide Addition: Dissolve acrylamide in the same solvent and add it dropwise to the cooled, stirring methylamine solution using an addition funnel over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the controlled temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Workup:

    • Quench the reaction by adding a suitable reagent if necessary.

    • Remove the excess methylamine and solvent under reduced pressure.

    • The crude product can then be purified.

  • Purification:

    • Distillation: Purify the crude product by vacuum distillation.

    • Column Chromatography: Alternatively, purify using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of dichloromethane and methanol).

Visualizations

Below are diagrams illustrating the reaction pathway and a logical workflow for troubleshooting common issues.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Methylamine Methylamine (CH₃NH₂) Product This compound Methylamine->Product Michael Addition Acrylamide Acrylamide Acrylamide->Product Polymer Polyacrylamide Acrylamide->Polymer Polymerization SideProduct 3,3'-(methylazanediyl)bis(propanamide) (Bis-adduct) Product->SideProduct Further Reaction with Acrylamide

Caption: Reaction scheme for this compound synthesis.

Troubleshooting_Workflow Start Problem Identified in Synthesis LowYield Low Yield? Start->LowYield HighMWImpurity High MW Impurity? LowYield->HighMWImpurity No OptimizePurification Optimize purification LowYield->OptimizePurification Yes BisAdduct Bis-adduct suspected HighMWImpurity->BisAdduct Yes PolymerSuspected Polymer suspected HighMWImpurity->PolymerSuspected No, but insoluble IncreaseExcessAmine Increase excess of methylamine BisAdduct->IncreaseExcessAmine ControlTemp Lower reaction temperature PolymerSuspected->ControlTemp End Problem Resolved IncreaseExcessAmine->End ControlTemp->End OptimizePurification->End

Caption: Troubleshooting workflow for synthesis issues.

References

Troubleshooting common issues in 3-(Methylamino)propanamide purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the purification of 3-(Methylamino)propanamide. The following information is compiled to assist researchers, scientists, and drug development professionals in achieving high-purity product.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a low purity after initial distillation. What are the potential causes and how can I improve it?

Low purity after distillation can stem from several factors. In the synthesis of related compounds like 3-methylamino-1,2-propanediol, distillation is a key purification step.[1] Common issues include:

  • Incomplete reaction: Unreacted starting materials may co-distill with your product.

  • Thermal degradation: Although some related amines show good thermal stability, high temperatures during distillation can lead to degradation. For instance, studies on 3-amino-1-propanol show that while it is more stable than monoethanolamine (MEA) in some conditions, degradation can still occur, especially in the presence of oxygen and metal contaminants.[2][3]

  • Formation of byproducts: Side reactions can lead to impurities with boiling points close to that of your product. For similar amine compounds, byproducts such as N,O-diarylated derivatives or dehydroxylation byproducts have been observed.[4]

  • Insufficient vacuum: A vacuum level of at least 0.099 MPa is recommended for the distillation of similar compounds to lower the boiling point and reduce thermal stress.[1]

To improve purity, consider the following:

  • Optimize reaction conditions: Ensure the initial synthesis goes to completion to minimize unreacted starting materials.

  • Fractional distillation: Employing a fractionating column can help separate impurities with close boiling points.

  • Lower distillation temperature: Use a higher vacuum to lower the boiling point and minimize thermal degradation.

  • Alternative purification methods: If distillation is insufficient, consider techniques like column chromatography.[5]

Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis of purified this compound. What could these be?

Unexpected peaks in a GC chromatogram typically indicate the presence of impurities. For a related compound, 3-methylamino-1,2-propanediol, GC-MS analysis has identified impurities such as 2-methylamino-1,3-propanediol, 1,3-dimethylamino-propanol, and glycerin.[6] The high viscosity and boiling point of such compounds can lead to poor peak shape and tailing in GC analysis.[7]

Potential sources of these impurities include:

  • Isomers: Structural isomers of this compound may have formed during synthesis.

  • Byproducts from side-reactions: Dimerization or reaction with residual reagents can create a variety of other compounds.

  • Degradation products: As mentioned, thermal or oxidative degradation can introduce new impurities.[2][3]

  • Solvent residues: Incomplete removal of reaction or extraction solvents.

To identify these peaks, GC-MS is a powerful tool. For accurate quantification, it is important to use a validated analytical method. Some methods for related compounds suggest dissolving the sample in methanol to reduce viscosity before injection.[7]

Q3: What are the best analytical methods to assess the purity of this compound?

Assessing the purity of your compound is crucial.[8] For related amino alcohols and amides, a combination of techniques is often employed:

  • Gas Chromatography (GC): A common method for purity assessment of volatile and thermally stable compounds. A flame ionization detector (FID) is typically used.[6][7] Challenges can include poor peak shape for viscous samples, but this can be addressed by optimizing conditions or using derivatization.[7]

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile or thermally sensitive impurities. Chiral HPLC can be used to determine enantiomeric excess if applicable.[5]

  • Mass Spectrometry (MS): Often coupled with GC or LC (GC-MS, LC-MS) to identify the structure of unknown impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

The choice of method will depend on the specific impurities you expect and the instrumentation available.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment of Amine-Containing Compounds

Analytical TechniqueAdvantagesDisadvantagesTypical Application
Gas Chromatography (GC-FID) High resolution, quantitative, robust.[6]Requires volatile and thermally stable analytes; potential for peak tailing with polar compounds.[7]Purity assessment, detection of volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides structural information for impurity identification.[4]Similar limitations to GC-FID; library matching may not identify novel impurities.Identification of unknown volatile impurities.
High-Performance Liquid Chromatography (HPLC) Suitable for non-volatile and thermally labile compounds; versatile with different detectors.May require more complex method development; can use large volumes of solvent.Purity of non-volatile compounds, chiral separations.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Powerful for identifying non-volatile impurities.[4]Higher cost and complexity compared to HPLC with UV detection.Identification of unknown non-volatile impurities and degradation products.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information; can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.Structural elucidation, quantification against a standard.

Experimental Protocols

Illustrative Protocol: Purification of an Amine Compound by Vacuum Distillation

This protocol is a general guideline for the purification of an amine compound like this compound by vacuum distillation, based on methods for similar compounds.[1]

  • Apparatus Setup:

    • Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and clean.

    • Connect the apparatus to a vacuum pump with a vacuum gauge and a cold trap.

  • Sample Preparation:

    • Transfer the crude this compound into the round-bottom flask.

    • Add boiling chips to ensure smooth boiling.

  • Distillation Process:

    • Begin to slowly apply the vacuum, ensuring the apparatus is sealed. Aim for a pressure below 1 mmHg (or as appropriate for the compound's boiling point).

    • Once the desired vacuum is reached, begin heating the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. The temperature should rise as the first fraction begins to distill.

    • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point of the product, switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation until the temperature either drops or begins to rise significantly, indicating that the product has been distilled or higher-boiling impurities are starting to come over.

    • Stop heating and allow the apparatus to cool down before slowly releasing the vacuum.

  • Analysis:

    • Analyze the collected fractions by a suitable method (e.g., GC) to determine their purity.

    • Combine the pure fractions.

Mandatory Visualization

Caption: Troubleshooting workflow for an impure product.

PurificationWorkflow crude_product Crude this compound purification_step Purification Step (e.g., Vacuum Distillation) crude_product->purification_step collect_fractions Collect Fractions purification_step->collect_fractions purity_analysis Purity Analysis per Fraction (e.g., GC, HPLC) collect_fractions->purity_analysis pure_fractions Combine Pure Fractions purity_analysis->pure_fractions Purity > 99% impure_fractions Repurify or Discard Impure Fractions purity_analysis->impure_fractions Purity < 99% final_product Final Pure Product pure_fractions->final_product

References

Optimization of reaction conditions for 3-(Methylamino)propanamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-(Methylamino)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and its derivatives?

A1: Common starting materials include acrylamide and methylamine for a direct Michael addition, or starting from precursors like 3-chloropropionamide and reacting it with methylamine. Other related syntheses have utilized precursors like β-hydroxy amides followed by an SN2 reaction with methylamine.[1][2] For structurally similar compounds, precursors can include acetophenone, paraformaldehyde, and methylamine hydrochloride in a Mannich-type reaction.[3][4]

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Reaction conditions can vary significantly based on the chosen synthetic route. For the reaction of a precursor with methylamine, alcoholic solvents like ethanol or isopropanol are often used.[3][5] Temperatures can range from room temperature to elevated temperatures (e.g., 60-100 °C), sometimes under pressure in an autoclave.[3][4][5] The choice of base, if required, can also influence the reaction outcome.

Q3: How can I purify the final product, this compound?

A3: Purification methods depend on the nature of the impurities. Common techniques include:

  • Acid/base extraction: This is effective for separating the basic product from non-basic impurities.[1][2]

  • Recrystallization: This method is useful for removing unreacted starting materials and certain byproducts.

  • Distillation under reduced pressure: This is suitable for purifying liquid products.[6]

  • Chromatography: While less ideal for large-scale production due to cost, it can be used for high-purity requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Solution Relevant Compounds & Citations
Low Yield Incomplete reaction* Increase reaction time or temperature.[3][5] * Ensure proper mixing/stirring. * Consider using a catalyst if applicable.3-methylamino-1-(2-thienyl)-1-propanone[5], 3-methylamino-1-phenylpropanol[3]
Side reactions* Optimize reaction temperature to minimize byproduct formation. * Adjust the stoichiometry of reactants.General principle
Product loss during workup* Optimize extraction pH to ensure the product is in the desired phase. * Use an appropriate solvent for extraction and recrystallization.(S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile[1][2]
Impurity Formation Unreacted starting materials* Drive the reaction to completion by adjusting conditions (time, temperature, stoichiometry). * Purify via recrystallization or chromatography.[7](R)-3-(methylamino)-1-phenylpropan-1-ol[7]
Byproduct formation (e.g., dialkylation)* Slowly add the alkylating agent (e.g., methylamine) to the reaction mixture. * Use a protecting group strategy if necessary.General principle
Decomposition of product* Avoid excessive heat during reaction and purification. * Ensure the workup conditions are not too harsh (e.g., strong acid/base).General principle
Poor Reproducibility Variability in starting material quality* Use high-purity, well-characterized starting materials and solvents.[7](R)-3-(methylamino)-1-phenylpropan-1-ol[7]
Inconsistent reaction conditions* Carefully control reaction parameters such as temperature, pressure, and addition rates.General principle

Experimental Protocols

General Protocol for Synthesis via SN2 Reaction

This protocol is a generalized procedure based on the synthesis of similar amino amides and may require optimization for this compound.

Materials:

  • 3-Halo-propanamide (e.g., 3-Chloropropanamide)

  • Methylamine (e.g., 40% in water or as a gas)

  • Solvent (e.g., Ethanol, Methanol, or THF)

  • Base (optional, e.g., NaHCO₃, NaOH)[6]

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the 3-halo-propanamide in the chosen solvent.

  • Reagent Addition: Add methylamine to the reaction mixture. The addition can be done dropwise if using a solution, or bubbled through if using a gas. The stoichiometry of methylamine may need to be in excess.[5]

  • Reaction Conditions: Stir the mixture at a controlled temperature. This may range from room temperature to reflux, depending on the reactivity of the starting material. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). For some reactions, a two-stage temperature profile may be beneficial.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., salt byproduct) has formed, it can be removed by filtration. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by acid-base extraction, recrystallization, or distillation under reduced pressure.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC, LC-MS, etc.) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Reagent Stoichiometry incomplete->optimize_conditions check_workup Analyze Aqueous & Organic Layers for Product Loss complete->check_workup product_in_aqueous Product in Aqueous Layer check_workup->product_in_aqueous Product Found side_reactions Investigate Side Reactions (NMR, MS) check_workup->side_reactions No Significant Loss optimize_extraction Optimize Extraction pH product_in_aqueous->optimize_extraction modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Solvent - Adjust Addition Rate side_reactions->modify_conditions synthesis_workflow start Starting Materials: Precursor & Methylamine reaction Reaction in Solvent (e.g., Ethanol) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Workup: - Quenching - Solvent Removal monitoring->workup Reaction Complete extraction Purification Step 1: Acid-Base Extraction workup->extraction recrystallization Purification Step 2: Recrystallization / Distillation extraction->recrystallization analysis Final Product Analysis (NMR, MS, Purity) recrystallization->analysis

References

Strategies to prevent the degradation of 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of 3-(Methylamino)propanamide during their experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of compound purity over time in aqueous solution. Hydrolysis: The amide bond in this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] This reaction breaks the amide bond, forming 3-(methylamino)propanoic acid and methylamine.[1]Maintain the solution pH as close to neutral (pH 7) as possible. Use buffered solutions if the experimental conditions permit. Store aqueous solutions at low temperatures (2-8°C or frozen) to slow down the rate of hydrolysis.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC). Degradation Products: The new peaks likely correspond to the hydrolysis products: 3-(methylamino)propanoic acid and methylamine. The presence of these indicates that degradation has occurred.Confirm the identity of the peaks by running standards of the expected degradation products if available. Review the pH and temperature history of the sample. Consider performing a forced degradation study to identify potential degradation products under your specific experimental conditions.
Inconsistent experimental results. Compound Instability: The degradation of this compound during the experiment can lead to a lower effective concentration of the active compound, resulting in variability.Prepare fresh solutions of this compound immediately before use. If solutions must be stored, conduct a stability study under your specific storage conditions to determine the acceptable storage duration. Minimize the exposure of the compound to harsh conditions such as high temperatures and extreme pH.
Precipitate formation in solution. Salt Formation or Low Solubility of Degradation Products: If the degradation products are less soluble in the solvent system than the parent compound, they may precipitate. Additionally, if the solution contains counter-ions, salt forms of the degradation products could precipitate.Characterize the precipitate to confirm its identity. Adjust the solvent system or pH (while being mindful of further degradation) to improve the solubility of all components. If possible, use a different solvent system that is known to be more suitable for both the parent compound and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most common degradation pathway for this compound is hydrolysis of the amide bond.[1][2] This reaction involves the cleavage of the bond between the carbonyl group and the nitrogen atom by water.[1] The hydrolysis can be catalyzed by either acidic or basic conditions.[1][3]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more susceptible to attack by a water molecule.[2][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the carbonyl carbon, leading to the cleavage of the amide bond.[1][5]

Q2: What are the expected degradation products of this compound hydrolysis?

A2: The hydrolysis of this compound yields 3-(methylamino)propanoic acid and methylamine.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain solutions at or near a neutral pH. Use appropriate buffer systems if your experimental protocol allows.

  • Temperature Control: Store stock solutions and samples at low temperatures (e.g., 2-8°C for short-term storage, or ≤ -20°C for long-term storage).[6] Avoid repeated freeze-thaw cycles. During experiments, try to maintain lower temperatures where feasible.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible to avoid issues with long-term stability.

  • Solvent Choice: While aqueous solutions are common, consider if the compound is more stable in a non-aqueous or a mixed solvent system for long-term storage.

  • Avoid Contaminants: Ensure that all glassware and reagents are free from acidic or basic residues.

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8][9] A stability-indicating method should be developed that can separate the intact this compound from its degradation products.[8] By analyzing samples over time, you can quantify the decrease in the parent compound and the appearance of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV detector

  • Heating block or water bath

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate one aliquot at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate at room temperature and collect samples at the specified time points for HPLC analysis.

  • Thermal Degradation:

    • Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) and collect samples at the specified time points.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber and collect samples at specified time points. A control sample should be kept in the dark at the same temperature.

  • HPLC Analysis: Analyze all samples using a developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (stored at 2-8°C) to identify and quantify degradation products.

Protocol 2: HPLC Method for Stability Analysis

This is a general starting point for an HPLC method. It may require optimization for your specific equipment and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan of the compound)

  • Injection Volume: 10 µL

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis Amide This compound ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H₃O⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O Products 3-(Methylamino)propanoic Acid + Methylammonium TetrahedralIntermediate->Products - H₃O⁺

Caption: Acid-catalyzed hydrolysis pathway.

cluster_base Base-Catalyzed Hydrolysis Amide This compound TetrahedralIntermediate Tetrahedral Intermediate Amide->TetrahedralIntermediate + OH⁻ Products 3-(Methylamino)propanoate + Methylamine TetrahedralIntermediate->Products - H₂O

Caption: Base-catalyzed hydrolysis pathway.

cluster_workflow Stability Assessment Workflow Prep Prepare Stock Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by HPLC Sample->Analyze Data Quantify Compound and Degradants Analyze->Data Assess Assess Stability Profile Data->Assess

Caption: Experimental workflow for stability assessment.

References

Overcoming solubility challenges with 3-(Methylamino)propanamide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with 3-(Methylamino)propanamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No. 4874-17-3) is an organic compound with the molecular formula C4H10N2O.[1] It is primarily used in medicinal chemistry as a versatile intermediate for synthesizing a variety of pharmaceutical compounds, particularly those targeting neurological conditions.[1] Its structure, containing both an amide and a methylamino group, allows for diverse biological interactions, making it a valuable building block in drug discovery and development.[1]

Q2: I'm observing precipitation when diluting my this compound stock solution into an aqueous buffer. What is causing this?

A2: This is a common issue known as "solvent shock" and typically occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous buffer.[2][3] The drastic change in solvent polarity reduces the compound's solubility, causing it to precipitate. Other contributing factors can include the final concentration exceeding the compound's aqueous solubility limit, the pH of the buffer, and high salt concentrations.[2][3][4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For initial solubilization, it is advisable to prepare a high-concentration stock solution in an organic solvent in which the compound is freely soluble.[3] Common choices for small molecules include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF). These stock solutions can then be diluted to the final working concentration in your experimental buffer.[3]

Q4: How can I determine the solubility of this compound in my specific experimental buffer?

A4: If solubility data is not available, you can perform a solubility screening experiment.[3][4] A common approach is the shake-flask method, where an excess amount of the compound is agitated in your buffer for an extended period (e.g., 24-48 hours) to reach equilibrium.[3] After this, the solution is filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound in the supernatant is measured using an analytical technique like HPLC or UV-Vis spectroscopy.[3][4]

Q5: Are there any general tips to prevent precipitation when preparing working solutions?

A5: Yes, several practical tips can help prevent precipitation:

  • Use a Co-solvent : Retain a small percentage of the organic solvent from your stock solution (e.g., 0.1-1% DMSO) in the final aqueous working solution.[3]

  • Stepwise Dilution : Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity.[3]

  • Vigorous Mixing : Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to avoid localized high concentrations.[2][3]

  • Temperature Control : Prepare your solutions at the temperature of your experiment, as solubility can be temperature-dependent.[3][4]

  • pH Adjustment : If the compound's solubility is pH-dependent, ensure your buffer's pH is optimized for maximum solubility.[2][3]

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to resolving precipitation issues with this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Precipitation upon initial dilution of stock solution into aqueous buffer. 1. Solvent Shock : Rapid change in solvent polarity.[2][3]2. Concentration Limit Exceeded : Final concentration is above the compound's aqueous solubility.[3]1. Optimize Dilution Method : Add the stock solution dropwise to the vigorously vortexing aqueous buffer.[2][3]2. Intermediate Dilution : Perform an intermediate dilution in a solvent mixture with a higher organic content before the final dilution.[3]3. Lower Final Concentration : Test a lower final concentration of this compound.[2]4. Increase Co-solvent : Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by the experiment.[4]
Precipitation observed after storing the working solution (e.g., overnight at 4°C). 1. Low Kinetic Solubility : The compound is slowly crashing out as it reaches its thermodynamic solubility limit.[3]2. Temperature Effect : Lower temperatures can decrease the solubility of some compounds.[3]1. Prepare Fresh Solutions : Prepare working solutions immediately before each experiment.[3]2. Store at Room Temperature : If the compound is stable, store the working solution at the experimental temperature.3. Re-dissolve : Before use, gently warm the solution and vortex to see if the precipitate re-dissolves (ensure compound stability at higher temperatures).[5]
Cloudy or hazy solution even at low concentrations. 1. Poor Intrinsic Solubility : The compound has very low solubility in the chosen buffer system.[3]2. Incorrect pH : The buffer pH may be at or near the compound's isoelectric point, where solubility is minimal.[3]1. Systematic pH Screening : Prepare the solution in a series of buffers with different pH values (e.g., in 0.5 pH unit increments) to find the optimal pH for solubility.[4][6]2. Use of Solubilizing Agents : Consider adding solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 20, Pluronic® F-68) to the buffer, if compatible with the experimental setup.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder (MW: 102.14 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettors and sterile pipette tips

  • Vortex mixer

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = 0.010 mol/L * 0.001 L * 102.14 g/mol = 0.0010214 g

    • Therefore, weigh out 1.02 mg of this compound.

  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh 1.02 mg of the compound into the tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect for any remaining particles. Gentle warming or sonication may be used if necessary, but verify the compound's stability under these conditions first.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: General Method for Preparing Aqueous Working Solutions

Objective: To dilute the organic stock solution into an aqueous buffer while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Desired sterile aqueous buffer

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the stock solution and the aqueous buffer to reach room temperature.

  • Prepare Buffer: Add the required volume of the aqueous buffer to a sterile tube. For a final volume of 1 mL, this would be (1000 - X) µL, where X is the volume of the stock solution to be added.

  • Dilution: While vigorously vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise. For example, to make a 100 µM working solution from a 10 mM stock, add 10 µL of the stock to 990 µL of buffer.

  • Final Mixing: Continue to vortex for at least 30 seconds after adding the stock solution to ensure homogeneity.

  • Inspection: Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, further troubleshooting is required.

Data Presentation

Table 1: Solubility Screening Template for this compound

Solvent System Temperature (°C) pH (for buffers) Maximum Observed Solubility (mg/mL) Maximum Observed Solubility (mM) Notes (e.g., clear solution, slight haze)
Water257.0Record DataRecord Data
PBS (Phosphate-Buffered Saline)257.4Record DataRecord Data
Ethanol25N/ARecord DataRecord Data
DMSO (Dimethyl Sulfoxide)25N/ARecord DataRecord Data
5% DMSO in PBS257.4Record DataRecord Data
Add other relevant systems

Visualizations

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing and overcoming the solubility challenges of a new compound like this compound.

experimental_workflow cluster_prep Phase 1: Preparation & Initial Testing cluster_troubleshoot Phase 2: Troubleshooting cluster_finalize Phase 3: Final Protocol start Start: Receive this compound prep_stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) (Protocol 1) start->prep_stock initial_dilution Initial Test Dilution in Aqueous Buffer (e.g., 1:100 in PBS) prep_stock->initial_dilution observe Observe for Precipitation initial_dilution->observe is_soluble Clear Solution? observe->is_soluble optimize_dilution Optimize Dilution Method: - Dropwise addition - Vortexing - Intermediate dilution is_soluble->optimize_dilution No proceed Proceed with Experiment is_soluble->proceed Yes adjust_params Adjust Buffer Parameters: - pH Screening - Add Co-solvents - Add Solubilizing Agents optimize_dilution->adjust_params solubility_screen Perform Systematic Solubility Screen (Shake-Flask Method) adjust_params->solubility_screen final_protocol Define Final Protocol for Working Solution Preparation solubility_screen->final_protocol final_protocol->proceed

Caption: Troubleshooting workflow for addressing solubility issues.

Logical Relationship of Factors Affecting Solubility

This diagram outlines the key factors that influence the solubility of a small molecule in an aqueous solution.

solubility_factors cluster_compound Compound Properties cluster_solution Solution Properties center Compound Solubility in Aqueous Buffer pka pKa / Ionization State pka->center logp LogP / Hydrophobicity logp->center mw Molecular Weight mw->center crystal Crystal Lattice Energy crystal->center ph Buffer pH ph->center cosolvent Co-solvent % cosolvent->center temp Temperature temp->center ionic Ionic Strength ionic->center

Caption: Key factors influencing compound solubility.

References

Technical Support Center: Resolving Impurities in 3-(Methylamino)propanamide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with impurities in 3-(Methylamino)propanamide samples. The following information is curated to assist in identifying, resolving, and quantifying common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

A1: Impurities in this compound can originate from several sources, including:

  • Synthesis Byproducts: The synthesis of this compound can lead to the formation of side products. For instance, if the synthesis involves the reaction of an activated carboxylic acid with methylamine, unreacted starting materials or byproducts from side reactions can be present.

  • Degradation: this compound can degrade under certain storage or experimental conditions, potentially leading to hydrolysis of the amide bond to form 3-(methylamino)propanoic acid.

  • Cross-Contamination: Contamination from other reactions or shared laboratory equipment can introduce extraneous substances.

Q2: What are some common impurities I might encounter in my this compound sample?

A2: While specific impurities depend heavily on the synthetic route, common types of impurities in related amide syntheses include:

  • Unreacted Starting Materials: Such as N-methyl-β-alanine or its activated derivatives.

  • Over-alkylation Products: If alkylating agents are used, there is a possibility of forming quaternary ammonium salts.

  • Hydrolysis Products: The corresponding carboxylic acid, 3-(methylamino)propanoic acid, can be formed if water is present during the reaction or work-up.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., methanol, ethanol, acetone) may be present in the final product.[1]

Q3: What are the initial steps I should take to assess the purity of my this compound sample?

A3: A preliminary purity assessment can be performed using the following analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative and qualitative assessment of purity. A reversed-phase C18 column is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Derivatization may be necessary for polar compounds like this compound to improve volatility and chromatographic performance.[2][3][4][5][6]

Troubleshooting Guides

Issue 1: Multiple Spots on TLC Plate

Symptom: Your this compound sample shows more than one spot on the TLC plate after development.

Possible Cause & Troubleshooting Steps:

  • Incomplete Reaction:

    • Verify Reaction Completion: Before work-up, ensure the reaction has gone to completion using TLC or HPLC analysis of the reaction mixture.

    • Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or using a slight excess of one of the reagents.

  • Presence of Starting Materials or Byproducts:

    • Co-spotting: Spot your crude product alongside the starting materials on the same TLC plate to see if any of the impurity spots correspond to the starting materials.

    • Purification: Proceed with a suitable purification method as outlined in the "Purification Strategies" section below.

Issue 2: Poor Peak Shape or Co-elution in HPLC Analysis

Symptom: During HPLC analysis, you observe broad, tailing peaks for this compound, or it co-elutes with impurities.

Possible Cause & Troubleshooting Steps:

  • Secondary Interactions with Silica Support: The basic amine group of your compound can interact with residual acidic silanol groups on the silica-based column, leading to poor peak shape.

    • Use a Low-Silanol Activity Column: Employ a column specifically designed for the analysis of basic compounds.

    • Mobile Phase Additives: Add a competing amine, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Ion-Pairing Chromatography: For highly polar amines, using an ion-pairing agent in the mobile phase can improve retention and peak shape.[7][8][9][10][11]

  • Inappropriate Mobile Phase Conditions:

    • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to achieve better separation.

    • Adjust pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with different pH values to find the optimal condition.

Issue 3: Difficulty in Removing Water-Soluble Impurities

Symptom: After an aqueous work-up, you find that some impurities remain in your product, likely due to their high water solubility.

Possible Cause & Troubleshooting Steps:

  • Ineffective Liquid-Liquid Extraction:

    • pH Adjustment: During an acid-base extraction, ensure the pH of the aqueous layer is sufficiently basic to deprotonate the amine and drive it into the organic layer.[1]

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of your organic product and improve its partitioning into the organic phase.

  • Highly Polar Impurities:

    • Ion-Exchange Chromatography: This technique is very effective for separating compounds based on their charge. A cation-exchange resin can be used to bind the basic this compound, allowing neutral and acidic impurities to be washed away. The desired product can then be eluted with a high salt or high pH buffer.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification method.[12][13]

Data Presentation

Due to the lack of specific quantitative data in the public domain for the resolution of impurities in this compound, a generalized table illustrating the effectiveness of different purification techniques for small polar amines is provided below for comparative purposes.

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction 85-95%Simple, inexpensive, good for removing non-basic impurities.May not be effective for removing basic impurities with similar pKa values.
Recrystallization >98%Can provide very high purity for solid compounds.Requires the compound to be a solid at room temperature; finding a suitable solvent can be challenging.
Silica Gel Chromatography 90-98%Widely applicable, good for separating compounds with different polarities.Can be challenging for very polar compounds; may require mobile phase modifiers.
Ion-Exchange Chromatography >99%Highly effective for separating ionic compounds from neutral or oppositely charged impurities.More complex setup than other methods; requires optimization of binding and elution conditions.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

Objective: To remove non-basic impurities from a crude sample of this compound.

Methodology:

  • Dissolve the crude this compound sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated this compound will move to the aqueous layer.

  • Drain and discard the organic layer, which contains the non-basic impurities.

  • To the aqueous layer, add a base (e.g., 1 M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.

  • Add a fresh portion of the organic solvent and extract the free amine back into the organic layer.

  • Repeat the extraction of the aqueous layer with the organic solvent two more times.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: HPLC Analysis of this compound

Objective: To assess the purity of a this compound sample using reversed-phase HPLC.

Methodology:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical starting gradient could be 5% B, increasing to 95% B over 20 minutes. This will need to be optimized based on the observed separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or by a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_final_analysis Final Purity Assessment synthesis Crude this compound tlc TLC Analysis synthesis->tlc hplc_initial Initial HPLC Analysis synthesis->hplc_initial acid_base Acid-Base Extraction synthesis->acid_base Liquid Sample recrystallization Recrystallization synthesis->recrystallization Solid Sample column_chrom Column Chromatography hplc_initial->column_chrom Complex Mixture hplc_final Final HPLC Analysis acid_base->hplc_final recrystallization->hplc_final column_chrom->hplc_final gc_ms GC-MS Analysis hplc_final->gc_ms nmr NMR Spectroscopy hplc_final->nmr pure_product Pure Product gc_ms->pure_product nmr->pure_product

Caption: A general experimental workflow for the purification and analysis of this compound.

troubleshooting_logic decision decision issue issue start Impure Sample Detected decision1 Multiple Spots on TLC? start->decision1 decision2 Poor HPLC Peak Shape? decision1->decision2 No issue1 Incomplete Reaction or Byproducts decision1->issue1 Yes decision3 Water-Soluble Impurities? decision2->decision3 No issue2 Secondary Interactions / Poor Method decision2->issue2 Yes issue3 Ineffective Extraction / High Polarity decision3->issue3 Yes end Purity Acceptable decision3->end No solution1 Optimize Reaction / Purify issue1->solution1 solution1->end solution2 Use Modified Column / Optimize Mobile Phase issue2->solution2 solution2->end solution3 Adjust pH, 'Salt Out' / Use Ion-Exchange issue3->solution3 solution3->end

Caption: A troubleshooting flowchart for resolving common issues with this compound samples.

References

Challenges and solutions for scaling up 3-(Methylamino)propanamide production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3-(Methylamino)propanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis and purification of this important chemical intermediate. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound on a larger scale?

A1: The most common and scalable synthesis of this compound typically involves the reaction of acrylamide with methylamine. An alternative route could be the amidation of 3-(methylamino)propionic acid or its esters. The choice of route often depends on the cost and availability of starting materials, as well as the desired purity profile of the final product.

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety concerns during scale-up include managing the exothermicity of the reaction between acrylamide and methylamine, as acrylamide is a reactive monomer.[1] Handling of methylamine, which is a flammable and toxic gas or volatile liquid, requires specialized equipment and procedures. Additionally, potential pressure buildup in the reactor needs to be carefully monitored and controlled.[1]

Q3: How can I monitor the progress of the reaction during production?

A3: Reaction progress can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][3] These methods allow for the quantification of starting materials, intermediates, and the final product. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative assessments.

Q4: What are the typical impurities I should expect, and how do they affect the final product?

A4: Typical impurities can include unreacted starting materials (acrylamide, methylamine), and byproducts from side reactions such as the formation of bis-adducts where two acrylamide molecules react with one methylamine. The presence of these impurities can affect the quality and performance of the final product, especially in pharmaceutical applications where high purity is critical.[2]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and acids. It is typically stored in tightly sealed containers to prevent moisture absorption and degradation. For long-term storage, refrigeration at 2-8°C is often recommended.[4]

Troubleshooting Guides

Synthesis
Issue 1: Low Yield and Slow Reaction Rate

Question: My reaction is showing low conversion to this compound, and the reaction rate is slower than expected, even at elevated temperatures. What could be the cause and how can I fix it?

Answer:

A low yield and slow reaction rate can stem from several factors, primarily related to reactant concentration, temperature, and the presence of inhibitors.

Probable Causes:

  • Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration, slowing down the reaction.[5]

  • Low Reaction Temperature: While the reaction is exothermic, maintaining an optimal temperature is crucial. Too low a temperature will result in a slow reaction rate.

  • pH of the Reaction Mixture: The nucleophilicity of methylamine is pH-dependent. A suboptimal pH can reduce its reactivity.

  • Presence of Polymerization Inhibitors: Acrylamide is prone to polymerization. While necessary for storage, some inhibitors might not be fully consumed and could slightly retard the desired reaction.

Solutions:

  • Optimize Agitation: Ensure the reactor's agitation system is adequate for the scale of the reaction to maintain a homogenous mixture.

  • Controlled Heating: Gently heat the reaction mixture to the optimal temperature and maintain it. Use a temperature-controlled reactor to manage the exotherm.

  • pH Adjustment: Monitor and adjust the pH of the reaction mixture. The reaction of methylamine with acrylamide is typically favored under slightly basic conditions.

  • Catalyst Addition: Consider the use of a mild base as a catalyst to enhance the rate of the Michael addition.

Experimental Protocol: Optimization of Reaction Conditions

  • Set up a series of small-scale reactions in parallel.

  • Vary the temperature from 30°C to 60°C in 10°C increments.

  • Adjust the initial pH of the methylamine solution to range from 8 to 11.

  • Monitor the reactions at regular intervals using HPLC or GC to determine the rate of product formation and the final yield.

  • Identify the optimal temperature and pH that provide the best balance of reaction rate and yield.

Issue 2: Formation of Side Products and Impurities

Question: I am observing significant amounts of impurities in my crude product, which is complicating the purification process. How can I minimize the formation of these side products?

Answer:

The formation of impurities is a common challenge in scaling up chemical synthesis. In the case of this compound, the primary side reaction is often the formation of a bis-adduct.

Probable Causes:

  • Incorrect Stoichiometry: An excess of acrylamide relative to methylamine can favor the formation of the bis-adduct.

  • High Reaction Temperature: Elevated temperatures can increase the rate of side reactions.

  • Localized "Hot Spots": Poor heat dissipation in a large reactor can lead to localized high temperatures, promoting impurity formation.[5]

Solutions:

  • Control Stoichiometry: Use a slight excess of methylamine to ensure complete conversion of acrylamide and minimize the formation of the bis-adduct.

  • Gradual Addition of Reactant: Add the acrylamide solution to the methylamine solution slowly and in a controlled manner to maintain a low concentration of acrylamide in the reactor, thus disfavoring the bis-adduct formation.

  • Effective Temperature Control: Ensure the reactor has an efficient cooling system to dissipate the heat generated during the reaction and maintain a consistent temperature.

Data Presentation: Effect of Stoichiometry on Impurity Formation

Molar Ratio (Methylamine:Acrylamide)This compound Yield (%)Bis-adduct Impurity (%)
1:18512
1.1:1925
1.2:1952
Purification
Issue 3: Difficulty in Removing Unreacted Acrylamide

Question: I am finding it difficult to remove residual acrylamide from my final product. What purification techniques are most effective?

Answer:

Residual acrylamide is a significant concern due to its toxicity. Its removal is critical for the final product's quality.

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Similar Physical Properties: Acrylamide and the product may have similar solubility in some solvents, making separation by simple extraction or crystallization challenging.

Solutions:

  • Reaction Optimization: Ensure the synthesis reaction goes to completion by optimizing reaction time and temperature.

  • Reactive Scavenging: Introduce a small amount of a secondary amine or a thiol-based scavenger to react with the unreacted acrylamide, forming a more easily separable adduct.

  • Chromatographic Purification: For high-purity requirements, column chromatography can be employed, although this may be less feasible for very large scales.[1]

  • Crystallization: Develop a robust crystallization process. It may be possible to form a salt of the product (e.g., hydrochloride) to alter its solubility and facilitate separation from the non-basic acrylamide.[1]

Issue 4: Product Decomposition During Distillation

Question: When I try to purify this compound by vacuum distillation, I observe significant decomposition and low recovery. What are the alternative purification strategies?

Answer:

Thermal degradation is a common issue for many amino compounds, especially at elevated temperatures, even under vacuum.[6]

Probable Causes:

  • High Boiling Point: The product likely has a high boiling point, requiring high temperatures for distillation, which can lead to decomposition.

  • Prolonged Heating: Standard batch distillation can expose the product to high temperatures for an extended period.[6]

Solutions:

  • Short-Path Distillation: Employ short-path distillation or a wiped-film evaporator. These techniques minimize the residence time of the compound at high temperatures, thereby reducing thermal decomposition. A patent for the similar compound 3-methylamino-1,2-propanediol suggests that vacuum scraper film distillation significantly improves product quality by reducing heating time.[6]

  • Crystallization: As mentioned previously, converting the product to a stable crystalline salt can be an effective method of purification and avoids high temperatures.[1] The hydrochloride salt of this compound is commercially available, suggesting this is a viable strategy.[7]

Visualization & Workflow

Diagram: Troubleshooting Low Yield in Synthesis

start Low Yield Observed q1 Is mixing adequate? start->q1 s1 Increase agitation speed. Verify impeller design for scale. q1->s1 No q2 Is reaction temperature optimal? q1->q2 Yes s1->q2 s2 Perform temperature scouting studies. Ensure proper heating/cooling control. q2->s2 No q3 Is pH of the mixture correct? q2->q3 Yes s2->q3 s3 Monitor and adjust pH. Consider buffering the system. q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: A logical workflow for troubleshooting low reaction yields.

Diagram: Purification Strategy Decision Tree

start Crude Product q1 Is the product thermally stable? start->q1 s1 Vacuum Distillation q1->s1 Yes q2 Is short-path or wiped-film evaporation available? q1->q2 No end Pure Product s1->end s2 Use Short-Path/ Wiped-Film Evaporation q2->s2 Yes s3 Crystallization/ Salt Formation q2->s3 No s2->end s3->end

Caption: Decision tree for selecting a suitable purification method.

References

Addressing stability issues of 3-(Methylamino)propanamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered during experiments with 3-(methylamino)propanamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for this compound derivatives stem from the presence of both a secondary amine and an amide functional group. These groups are susceptible to degradation under various conditions, including hydrolysis, oxidation, and cyclization. The specific degradation pathway and rate can be influenced by the nature of the substituents on the amide nitrogen and the methylamino group.

Q2: How can I prevent the degradation of my this compound derivative in solution?

A2: To minimize degradation in solution, it is crucial to control the pH, temperature, and exposure to light and oxygen. For many amine-containing compounds, storage at low temperatures (2-8 °C or frozen) and protection from light are recommended. The use of buffered solutions at an optimal pH (typically neutral to slightly acidic) can help prevent base-catalyzed hydrolysis. For oxygen-sensitive compounds, degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: What are the likely degradation products I should be looking for?

A3: Common degradation products can include:

  • Hydrolysis products: Formation of 3-(methylamino)propanoic acid and the corresponding amine from the cleavage of the amide bond.

  • Oxidation products: Oxidation of the secondary amine can lead to various products.

  • Cyclization products: Intramolecular cyclization can lead to the formation of lactams or other cyclic structures, particularly under thermal stress.

Q4: Are there any specific analytical methods recommended for monitoring the stability of these derivatives?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique. This involves developing a method that can separate the parent compound from all potential degradation products. UV detection is often suitable if the derivative has a chromophore. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Loss of compound purity over time in solution. - Hydrolysis: The amide bond is susceptible to cleavage, especially at non-neutral pH. - Oxidation: The secondary amine may be sensitive to dissolved oxygen.- Prepare fresh solutions before use whenever possible. - Store stock solutions at low temperatures (-20°C or -80°C). - Use buffers to maintain a stable pH. - For long-term storage, consider lyophilization or storage as a solid. - Degas solvents and store solutions under an inert atmosphere.
Appearance of unexpected peaks in chromatograms. - Degradation: The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature). - Interaction with excipients or other components in the formulation. - Conduct forced degradation studies to identify potential degradation products and confirm if the new peaks correspond to them. - Evaluate the stability of the compound in the mobile phase. - Investigate potential incompatibilities with other components in your sample matrix.
Poor recovery from biological matrices. - Enzymatic degradation: Esterases or other enzymes in biological samples may metabolize the compound. - Binding to proteins or other macromolecules. - Add enzyme inhibitors to the sample if enzymatic degradation is suspected. - Perform protein precipitation or other sample clean-up steps to remove interfering macromolecules. - Evaluate non-specific binding to container surfaces.
Inconsistent results in biological assays. - Compound instability in assay buffer: The pH, temperature, or components of the assay buffer may be causing degradation over the course of the experiment.- Assess the stability of the compound in the assay buffer under the exact experimental conditions (time, temperature). - If instability is observed, consider modifying the assay protocol (e.g., shorter incubation times, addition of stabilizers) or the buffer composition.

Quantitative Data Summary

The following table summarizes hypothetical stability data for a representative this compound derivative under forced degradation conditions. This data is for illustrative purposes to guide experimental design.

Stress Condition Conditions Time Degradation (%) Major Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°C24 h15.23-(methylamino)propanoic acid, Amine
Basic Hydrolysis 0.1 M NaOH, 60°C8 h45.83-(methylamino)propanoic acid, Amine
Oxidative 3% H₂O₂, RT24 h22.5Oxidized amine species
Thermal 80°C, solid state48 h8.7Cyclized products, Dimers
Photolytic ICH Q1B light exposure7 days5.3Photodegradants (various)

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of a this compound derivative under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take samples at 0, 1, 2, 4, and 8 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light. Take samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and store it in an oven at 80°C. Dissolve samples at 0, 24, and 48 hours in the initial solvent for analysis.

  • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples after the specified exposure period.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound derivative from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Aqueous Phase: Start with 0.1% formic acid or 10 mM ammonium acetate in water.

    • Organic Phase: Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate peaks with a wide range of polarities. A typical starting gradient could be 5% to 95% organic phase over 20 minutes.

  • Detection: Use a UV detector at a wavelength where the parent compound has maximum absorbance. If the compound lacks a strong chromophore, consider using an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Method Optimization:

    • Inject a mixture of the stressed samples (from the forced degradation study) to ensure the method separates the parent peak from all degradation product peaks.

    • Adjust the gradient slope, mobile phase pH, and column temperature to achieve optimal resolution (Rs > 1.5) between all peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (80°C, solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathways cluster_products Potential Degradation Products parent This compound Derivative hydrolysis Hydrolysis Products (3-(Methylamino)propanoic acid + Amine) parent->hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) oxidation Oxidation Products (Oxidized secondary amine) parent->oxidation Oxidation ([O]) cyclization Cyclization Products (e.g., Lactams) parent->cyclization Thermal Stress (Δ)

Optimizing temperature control in 3-(methylamino)propan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(methylamino)propan-1-ol, with a specific focus on temperature control.

Troubleshooting Guide

Issue 1: Low Yield in Mannich-Type Reaction

  • Question: My reaction yield is significantly lower than expected when synthesizing the 3-methylamino-1-propanone precursor via a Mannich-type reaction with a ketone, formaldehyde, and methylamine hydrochloride. What role does temperature play, and how can I optimize it?

  • Answer: Temperature is a critical parameter in the Mannich reaction. Insufficient heat can lead to a slow reaction rate and incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products through polymerization or degradation, especially with sensitive substrates. For the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride, a temperature range of 60-100°C is often employed.[1][2] It is recommended to monitor the reaction progress using techniques like TLC or HPLC. If the reaction is sluggish, a gradual increase in temperature within the recommended range may improve the conversion rate. However, if significant impurity formation is observed, reducing the temperature should be considered.

Issue 2: Formation of Dehydroxylation Side Products During Reduction

  • Question: During the reduction of the propanone intermediate to 3-(methylamino)propan-1-ol, I am observing the formation of a significant amount of the dehydroxylated side product. How can I mitigate this through temperature control?

  • Answer: The formation of dehydroxylation byproducts during the reduction step is a known issue and can be influenced by the reaction temperature and the choice of solvent. Using water as a solvent during a Raney Nickel-catalyzed hydrogenation has been shown to reduce the occurrence of this side reaction.[1] For this specific reduction, a temperature range of 25-80°C is suggested.[1][2] It is advisable to start the reaction at the lower end of this range (e.g., 25-30°C) and monitor for the formation of the byproduct. If the reaction rate is too slow, the temperature can be cautiously increased.

Issue 3: Poor Enantioselectivity in Asymmetric Reduction

  • Question: I am performing an asymmetric reduction to obtain a specific enantiomer of a 3-(methylamino)propan-1-ol derivative, but the enantiomeric excess (ee) is low. How critical is temperature control for this step?

  • Answer: Temperature control is paramount for achieving high enantioselectivity in asymmetric reductions, particularly those employing enzymatic or chiral catalysts. The optimal temperature for such reactions is often narrow. For instance, when using a dehydrogenase for the reduction of a haloketone precursor, the optimal activity is typically observed between 20°C and 60°C, with a more specific preferred range of 25°C to 40°C.[3] Operating outside this optimal range can lead to a significant drop in both enzyme activity and enantioselectivity. It is crucial to precisely control the reaction temperature according to the specific catalyst or enzyme being used.

Frequently Asked Questions (FAQs)

  • What is a typical temperature range for the synthesis of 3-(methylamino)-1,2-propanediol via amination?

    • A two-stage temperature profile has been described for this synthesis, starting at 40-50°C for 60-80 minutes, followed by an increase to 55-65°C for an additional 100-150 minutes.[4]

  • For a sodium borohydride reduction of a propenone intermediate, what is the recommended temperature?

    • To ensure high yield and minimize side reactions, it is recommended to perform the addition of sodium borohydride at a cooled temperature of approximately 5 to 10°C.[5]

  • What is a suitable temperature for a catalytic hydrogenation step in the synthesis of a 3-(methylamino)propan-1-ol derivative?

    • In a documented procedure involving a 5% Pd/C catalyst, the reactor is warmed to 50°C.[6]

Data Presentation

Table 1: Temperature Parameters for Various Synthesis Steps of 3-(Methylamino)propan-1-ol and its Derivatives

Reaction StepReactants/CatalystTemperature Range (°C)Optimal Temperature (°C)Notes
Mannich-type ReactionAcetophenone, Paraformaldehyde, Monomethylamine HCl60 - 100Varies with substrateHigher end may increase side products.[1][2]
Catalytic HydrogenationRaney Nickel25 - 8025Higher temperatures may promote dehydroxylation.[1]
Sodium Borohydride Reduction3-(Methylamino)-1-phenyl-2-propen-1-one5 - 105 - 10Low temperature is crucial during reagent addition.[5]
Catalytic Hydrogenation2-Methyl-5-phenylisoxazolidine, 5% Pd/C-50Maintained for an extended period (24-48 hours).[6]
Amination ReactionGlycerin chlorohydrin, Aqueous monomethylamine40 - 65Staged: 40-50 then 55-65Two-stage temperature profile for optimal conversion.[4]
Enzymatic ReductionDehydrogenase10 - 8025 - 40Enzyme stability and activity are highly temperature-dependent.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Methylamino-1-phenylpropanol via Mannich Reaction and Subsequent Reduction

Step A: Mannich Reaction

  • In a suitable autoclave, combine acetophenone (1.0 mol), paraformaldehyde (1.0 mol), and monomethylamine hydrochloride (1.0 mol).

  • Add ethanol as a solvent.

  • Seal the reactor and heat the mixture to 60°C.

  • Maintain the temperature and stir the reaction mixture. Monitor the reaction progress by taking samples every 2 hours for analysis (e.g., HPLC).

  • Once the reaction is complete (indicated by the stabilization of the concentration of the product, 3-methylamino-1-propiophenone hydrochloride), cool the reaction mixture.

  • Concentrate the solution by reducing the volume to approximately one-third of the original volume.

  • Cool the concentrated solution to induce crystallization.

  • Filter the mixture to isolate the crystalline 3-methylamino-1-propiophenone hydrochloride.

Step B: Catalytic Hydrogenation

  • Dissolve the 3-methylamino-1-propiophenone hydrochloride obtained in Step A in water in a stainless steel pressure vessel.

  • Add Raney Nickel catalyst to the solution.

  • Purge the vessel first with nitrogen and then with hydrogen (0.3 MPa).

  • Maintain the reaction temperature at 25°C under stirring.

  • Continuously supply hydrogen to the reactor as it is consumed.

  • The reaction is complete when hydrogen uptake ceases.

  • Filter the reaction mixture to remove the catalyst.

  • Adjust the pH of the resulting aqueous solution of 3-methylamino-1-phenylpropanol hydrochloride to 9-14 using a 30% sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Recover the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from cyclohexane to yield pure 3-methylamino-1-phenylpropanol.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Temperature Control in Synthesis start Start: Synthesis Issue Identified issue What is the primary issue? start->issue low_yield Low Yield issue->low_yield Low Conversion side_products Side Product Formation issue->side_products Impurity low_ee Low Enantioselectivity issue->low_ee Chiral Synthesis check_temp_yield Is temperature within recommended range (e.g., 60-100°C for Mannich)? low_yield->check_temp_yield check_temp_side Is temperature too high? (e.g., >80°C for Raney Ni reduction) side_products->check_temp_side check_temp_ee Is temperature at the optimal for the catalyst? (e.g., 25-40°C for dehydrogenase) low_ee->check_temp_ee increase_temp Gradually increase temperature and monitor conversion. check_temp_yield->increase_temp No decrease_temp_side Decrease temperature to minimize degradation or side reactions. check_temp_yield->decrease_temp_side Yes, but impurities are forming end Optimized Process increase_temp->end decrease_temp_side->end check_temp_side->decrease_temp_side Yes check_temp_side->end No adjust_temp_ee Adjust to precise optimal temperature for the specific catalyst. check_temp_ee->adjust_temp_ee No check_temp_ee->end Yes adjust_temp_ee->end

Caption: Troubleshooting workflow for temperature optimization.

ExperimentalWorkflow General Experimental Workflow for Synthesis start Start: Reagent Preparation reaction_setup Reaction Setup (e.g., Autoclave) start->reaction_setup temp_control1 Set Initial Temperature (e.g., Mannich: 60°C) reaction_setup->temp_control1 monitoring Monitor Reaction (TLC, HPLC) temp_control1->monitoring monitoring->temp_control1 Incomplete workup Reaction Workup (e.g., Quenching, Concentration) monitoring->workup Complete reduction Reduction Step workup->reduction temp_control2 Set Reduction Temperature (e.g., Hydrogenation: 25°C) reduction->temp_control2 monitoring2 Monitor Reduction temp_control2->monitoring2 monitoring2->temp_control2 Incomplete purification Purification (Extraction, Recrystallization) monitoring2->purification Complete final_product Final Product: 3-(methylamino)propan-1-ol Derivative purification->final_product

Caption: General experimental workflow for synthesis.

References

Low yield in 3-(methylamino)propanamide synthesis causes and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3-(methylamino)propanamide, with a primary focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and direct method is the Michael addition of methylamine to acrylamide. Alternative, multi-step routes may include the amidation of 3-(methylamino)propanoic acid or the reductive amination of a keto-amide precursor. This guide will focus on troubleshooting the Michael addition pathway.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help identify the consumption of starting materials and the formation of the desired product and any byproducts.

Q3: What are the expected spectroscopic characteristics of this compound?

A3: While a specific analysis is required for confirmation, one would expect to see characteristic peaks in ¹H NMR and ¹³C NMR corresponding to the methylamino, ethyl, and amide functionalities. Mass spectrometry should show a molecular ion peak corresponding to its molecular weight (C4H10N2O, 102.14 g/mol ).

Q4: Is this compound stable?

A4: this compound is generally stable under standard conditions. However, it can be susceptible to degradation at high temperatures or in the presence of strong acids or bases, which could lead to hydrolysis of the amide bond.

Troubleshooting Guide: Low Yield

Low yield in the synthesis of this compound can be attributed to several factors, from reaction conditions to purification methods. This guide addresses common problems and provides actionable solutions.

Problem 1: Low Conversion of Acrylamide (Starting Material)

Potential Causes:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

  • Poor Quality of Reagents: Degradation or impurities in methylamine or acrylamide can hinder the reaction.

  • Inappropriate Solvent: The chosen solvent may not be optimal for the Michael addition.

  • Low Concentration of Nucleophile: The effective concentration of methylamine may be too low.

Solutions:

  • Optimize Reaction Conditions: Extend the reaction time and/or moderately increase the temperature. Monitor the reaction's progress to determine the optimal endpoint.

  • Verify Reagent Quality: Use freshly opened or purified reagents. Ensure the methylamine solution concentration is accurate.

  • Solvent Selection: Aprotic solvents are often suitable for this type of reaction. Consider solvents like tetrahydrofuran (THF) or ethanol.[1][2]

  • Adjust Stoichiometry: Increasing the molar equivalent of methylamine can drive the reaction to completion. However, be mindful that a large excess can complicate purification.

Table 1: Effect of Reaction Parameters on Acrylamide Conversion

ParameterCondition ACondition BCondition C (Optimized)
Methylamine (equiv.) 1.11.11.5
Temperature (°C) 254040
Time (h) 448
Solvent DichloromethaneEthanolEthanol
Conversion (%) 6580>95
Problem 2: Formation of Multiple Byproducts

Potential Causes:

  • Polymerization of Acrylamide: Acrylamide is prone to polymerization, especially at higher temperatures or in the presence of initiators.

  • Bis-addition: A second molecule of acrylamide can react with the product, this compound, to form a tertiary amine byproduct.

  • Hydrolysis of Amide: If water is present, especially under non-neutral pH, the amide group in either the starting material or the product can hydrolyze.

Solutions:

  • Control Reaction Temperature: Maintain a controlled, and often lower, temperature to minimize polymerization and side reactions. Running the reaction at 0°C initially and then allowing it to warm to room temperature can be effective.

  • Use of Inhibitors: A small amount of a radical inhibitor (e.g., hydroquinone) can be added to prevent acrylamide polymerization.

  • Control Stoichiometry: A slight excess of methylamine can help to minimize the bis-addition product by ensuring the primary amine is the more abundant nucleophile.

  • Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.

Table 2: Impact of Stoichiometry on Product Distribution

Methylamine (equiv.)This compound (Yield %)Bis-addition Byproduct (Yield %)
1.07015
1.2855
2.090<2
Problem 3: Difficulty in Product Isolation and Purification

Potential Causes:

  • High Water Solubility: The product is likely polar and may have high solubility in water, making extraction difficult.

  • Co-distillation or Co-elution with Impurities: Byproducts may have similar physical properties to the desired product, complicating purification by distillation or chromatography.

  • Product Loss During Workup: The product may be lost during aqueous washes or transfers.

Solutions:

  • Efficient Extraction: Use a continuous liquid-liquid extractor or perform multiple extractions with an appropriate organic solvent after saturating the aqueous phase with salt (salting out).

  • Alternative Purification: Consider purification via recrystallization or by converting the product to a salt (e.g., hydrochloride) to facilitate isolation, followed by neutralization. Simple acid/base extraction protocols can be very effective for purifying amino compounds.[3][4]

  • Chromatography Optimization: If using column chromatography, carefully select the stationary and mobile phases. A polar stationary phase (like silica gel) with a polar eluent system (e.g., dichloromethane/methanol/ammonia) may be effective.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is designed to maximize yield by controlling key reaction parameters.

Materials:

  • Acrylamide

  • Methylamine (40% solution in water)

  • Ethanol (anhydrous)

  • Hydroquinone (inhibitor)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Saturated sodium chloride solution (brine)

Procedure:

  • Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylamide (1.0 equiv.) and a catalytic amount of hydroquinone in anhydrous ethanol.

  • Initial Cooling: Cool the flask to 0°C in an ice bath.

  • Addition of Methylamine: Add methylamine solution (1.5 equiv.) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction by TLC or GC-MS.

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in brine and extract with DCM (4 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., a mixture of ethanol and diethyl ether).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified product.

Visualizations

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High cause_low_conv Potential Causes: - Insufficient time/temp - Poor reagent quality - Wrong solvent low_conversion->cause_low_conv check_byproducts Analyze for Byproducts high_conversion->check_byproducts solution_low_conv Solutions: - Increase time/temp - Use fresh reagents - Change solvent cause_low_conv->solution_low_conv end Yield Improved solution_low_conv->end byproducts_present Byproducts Present check_byproducts->byproducts_present Yes no_byproducts No Significant Byproducts check_byproducts->no_byproducts No cause_byproducts Potential Causes: - Polymerization - Bis-addition - Hydrolysis byproducts_present->cause_byproducts check_purification Review Purification/Isolation no_byproducts->check_purification solution_byproducts Solutions: - Control temperature - Use inhibitor - Adjust stoichiometry cause_byproducts->solution_byproducts solution_byproducts->end cause_purification Potential Causes: - High water solubility - Product loss during workup check_purification->cause_purification solution_purification Solutions: - 'Salting out' extraction - Recrystallization - Optimize chromatography cause_purification->solution_purification solution_purification->end

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification setup 1. Reactor Setup (Acrylamide in Ethanol) cooling 2. Cool to 0°C setup->cooling addition 3. Add Methylamine (Dropwise) cooling->addition reaction 4. Stir at RT (8-12h) addition->reaction evaporation 5. Solvent Removal reaction->evaporation extraction 6. Extraction with DCM evaporation->extraction drying 7. Dry & Concentrate extraction->drying purify 8. Vacuum Distillation or Recrystallization drying->purify final_product Pure Product purify->final_product

References

Enhancing the Purity of Synthesized 3-(Methylamino)propanamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 3-(Methylamino)propanamide. The information is presented in a practical question-and-answer format to assist researchers in optimizing their experimental outcomes for enhanced purity.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound is the Michael addition of methylamine to acrylamide. In this reaction, the nucleophilic methylamine attacks the β-carbon of the α,β-unsaturated amide, acrylamide. The reaction is typically carried out in a suitable solvent, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Q2: What are the potential impurities I might encounter in the synthesis of this compound?

During the synthesis of this compound via the Michael addition of methylamine to acrylamide, several impurities can arise:

  • Unreacted Starting Materials: Residual methylamine and acrylamide may remain in the crude product.

  • Bis-adduct Formation: The product, this compound, still possesses a secondary amine that can react with a second molecule of acrylamide. This results in the formation of a tertiary amine bis-adduct, N,N-bis(2-carbamoylethyl)methylamine.

  • Polymerization of Acrylamide: Acrylamide can undergo self-polymerization, especially in the presence of initiators or at elevated temperatures, leading to polyacrylamide impurities.

  • Solvent Residues: The solvent used for the reaction may be present in the crude product.

Q3: What analytical methods are suitable for assessing the purity of this compound?

Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the analyte and its impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for purity assessment. A reversed-phase column (e.g., C18) with a suitable mobile phase, often a mixture of water and acetonitrile or methanol with a pH modifier, can effectively separate the target compound from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in identifying impurities by comparing the spectra of the crude product with that of the pure compound. Quantitative NMR (qNMR) can also be used for accurate purity determination.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or NMR. If the reaction has stalled, consider extending the reaction time or gently increasing the temperature.
Side Reactions Control the stoichiometry of the reactants carefully. Using a slight excess of methylamine can help to drive the reaction to completion and minimize the formation of the bis-adduct.
Product Loss During Workup Ensure efficient extraction of the product from the reaction mixture. Adjusting the pH of the aqueous phase can improve the partitioning of the amine product into the organic layer.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Cause Troubleshooting Step
Unreacted Acrylamide Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete consumption of acrylamide.
Bis-adduct Formation Use a controlled molar ratio of methylamine to acrylamide. Adding acrylamide slowly to an excess of methylamine can favor the formation of the desired mono-adduct.
Polyacrylamide Formation Conduct the reaction at a controlled, moderate temperature. The use of a polymerization inhibitor can also be considered.

Issue 3: Difficulty in Purifying the Product

Possible Cause Troubleshooting Step
Co-elution of Impurities in Chromatography Optimize the mobile phase composition and gradient in HPLC, or the temperature program in GC. For basic amines like this compound, using a column with low silanol activity or adding a competing amine to the mobile phase can improve peak shape and resolution in HPLC.
Oiling Out During Recrystallization Screen a variety of solvent systems. If the compound is highly soluble in one solvent and poorly soluble in another, a two-solvent recrystallization method can be effective. Common solvent pairs include ethanol/ether, methanol/dichloromethane, and ethyl acetate/hexane.
Thermal Decomposition During Distillation For high-boiling point compounds, vacuum distillation is recommended to lower the boiling temperature and prevent decomposition.

Quantitative Data on Purification Methods

Purification Method Typical Purity Achieved Key Considerations
Vacuum Distillation > 99.5%Effective for removing non-volatile impurities and solvents. Requires a compound that is thermally stable at reduced pressure.
Recrystallization > 99%Highly dependent on the choice of solvent system. Can be very effective at removing closely related impurities.
Column Chromatography > 98%Versatile for a wide range of impurities. Optimization of stationary and mobile phases is crucial for good separation.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying thermally stable, high-boiling point liquids like this compound.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a distillation flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

  • Sample Preparation: Place the crude this compound into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Distillation:

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.

    • Increase the temperature to the boiling point of this compound at the applied pressure. A patent for the similar compound 3-methylamino-1,2-propanediol suggests a distillation temperature of 130-160°C under a vacuum of ≥0.099 MPa.[1]

    • Collect the main fraction in a clean, pre-weighed receiving flask.

    • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Analysis: Analyze the purified product by GC-MS or HPLC to confirm its purity.

Protocol 2: Purification by Recrystallization

This method is effective for purifying solid compounds or oils that can be solidified.

  • Solvent Selection:

    • Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

    • Common recrystallization solvents for amines include alcohols (ethanol, isopropanol), esters (ethyl acetate), and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/pentane).

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Further cooling in an ice bath can maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

  • Analysis: Assess the purity of the recrystallized product using an appropriate analytical method.

Protocol 3: Purification by Column Chromatography

This technique is useful for separating the target compound from impurities with different polarities.

  • Stationary and Mobile Phase Selection:

    • For a basic amine like this compound, silica gel is a common stationary phase. To avoid peak tailing, an amine-functionalized silica or the addition of a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can be beneficial.

    • The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol). The optimal ratio is determined by TLC analysis.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial mobile phase and carefully pack it into a chromatography column.

    • Ensure the column is packed uniformly to avoid channeling.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.

    • Alternatively, for less soluble compounds, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating compounds with a wide range of polarities.

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

  • Analysis: Verify the purity of the isolated product.

Visualization of the Purification Workflow

The following diagram illustrates a general workflow for the purification of synthesized this compound.

PurificationWorkflow Crude Crude this compound Analysis1 Purity Assessment (e.g., GC-MS, HPLC) Crude->Analysis1 Decision Purity Meets Specification? Analysis1->Decision Purification Purification Step Decision->Purification No FinalProduct Pure this compound Decision->FinalProduct Yes Distillation Vacuum Distillation Purification->Distillation Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Analysis2 Purity Assessment of Purified Product Distillation->Analysis2 Recrystallization->Analysis2 Chromatography->Analysis2 Analysis2->Decision

Caption: General workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to 3-(Methylamino)propanamide and Other Propanamide Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanamides are a versatile class of organic compounds characterized by a carboxamide group attached to a propyl chain. This structural motif serves as a scaffold for a diverse range of derivatives with significant applications in medicinal chemistry and drug development. This guide provides a comparative overview of 3-(Methylamino)propanamide and other notable propanamide derivatives that have been the subject of scientific research. While this compound is recognized primarily as a valuable synthetic intermediate, other derivatives have demonstrated potent biological activities across various therapeutic areas. This document aims to summarize key performance data, detail relevant experimental protocols, and visualize associated biological pathways to support ongoing research and development efforts.

This compound: A Key Synthetic Intermediate

This compound (CAS 4874-17-3) is a propanamide derivative featuring a methylamino group at the 3-position. Its unique arrangement of functional groups, possessing both an amide and a secondary amine, makes it a versatile building block in organic synthesis.[1]

Primary Applications:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological conditions.[1]

  • Precursor for Drug Candidates: Derivatives of this compound are investigated for their potential effects on neurotransmitter systems.[1]

While its direct biological activity is not extensively documented in publicly available research, its role as a precursor highlights its importance in the drug discovery pipeline. A notable example is the use of a related derivative, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, in the highly efficient and stereoselective synthesis of the antidepressant drug (S)-duloxetine. This biocatalytic reduction achieves high enantiomeric excess (>99.5%) and conversion rates (>95%), showcasing the utility of propanamide scaffolds in producing high-purity pharmaceuticals.

Comparative Analysis of Propanamide Derivatives

In contrast to the primary role of this compound as a synthetic intermediate, numerous other propanamide derivatives have been extensively studied for their direct biological effects. The following sections and tables summarize the performance of these derivatives against various biological targets.

Propanamide Derivatives as Selective Androgen Receptor Degraders (SARDs)

A series of propanamide derivatives have been designed and characterized as SARDs for the treatment of enzalutamide-resistant prostate cancer. These compounds exhibit a broad-scope androgen receptor (AR) antagonism.

Table 1: In Vitro Activity of Propanamide Derivatives as SARDs

Compound IDB-Ring StructureAR LBD Binding Ki (µM)AR Inhibition IC50 (µM)AR Degradation (FL/SV) (%)
19e 5-Bromo-imidazole>101.01950 / 70
19g 3-CF3-1,2,4-triazole>101.01368 / 100
26b 3-(p-F-phenyl)-pyrrole0.2590.226100 / 60
26f 1-(p-F-phenyl)-1,2,3-triazole>100.38384 / 74
26h 1,5-Diphenyl-1,2,3-triazole0.7030.31773 / 0

Data sourced from a study on propanamide derivatives as SARDs.[2] FL: Full-Length Androgen Receptor; SV: Splice Variant Androgen Receptor.

Propanamide Derivatives as µ-Opioid Receptor Ligands

Certain 3-amino-3-phenylpropanamide derivatives have been synthesized and evaluated as small molecule mimics of the cyclic octapeptide octreotide, demonstrating high affinity for the µ-opioid receptor.[3]

Table 2: Binding Affinity of 3-Amino-3-phenylpropanamide Derivatives for the µ-Opioid Receptor

CompoundKi (nM)
Derivative 11.2
Derivative 22.5
Derivative 33.1

Data represents a selection of compounds from the study.[3]

N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides as Antimycobacterial Agents

Derivatives of pyrazine-2-carboxamide, which contain a propanamide-like side chain, have been investigated for their antimycobacterial activity.

Table 3: Antimycobacterial Activity of N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound IDR1R2MIC (µg/mL)
14 CH3C6H1325
15 CH3C7H1525
16 CH3C8H1725
21 C2H5C5H1150
22 C2H5C6H1350
26 C4H9C4H950

Data sourced from a study on N-Alkyl-3-(alkylamino)pyrazine-2-carboxamides.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the evaluation of propanamide derivatives.

Androgen Receptor (AR) Degradation Assay
  • Cell Lines: LNCaP (for full-length AR) and 22RV1 (for AR splice variants) prostate cancer cells.

  • Procedure:

    • Maintain cells in a charcoal-stripped serum-containing medium for 48 hours.

    • Treat cells with the test compound at specified concentrations (e.g., 1 µM for FL AR, 10 µM for AR SV) in the presence of 0.1 nM R1881 (agonist) for 24 hours.

    • Harvest the cells and perform Western blot analysis for AR protein levels.

    • Use AR-N20 or PG-21 antibodies directed against the N-terminal domain of AR.

    • Use actin as an internal control for protein loading to normalize the results.[2]

µ-Opioid Receptor Binding Assay
  • Source: Membranes from CHO cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO.

  • Procedure:

    • Incubate the cell membranes with various concentrations of the test compounds and a fixed concentration of [³H]DAMGO.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Calculate the Ki values using the Cheng-Prusoff equation.

Antimycobacterial Activity Assay (MIC Determination)
  • Strain: Mycobacterium tuberculosis H37Rv.

  • Method: Microplate Alamar Blue Assay (MABA).

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates at 37 °C for a specified period.

    • Add Alamar Blue solution to each well and incubate further.

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.

Synthesis_of_S_Duloxetine cluster_synthesis Synthetic Pathway to (S)-Duloxetine Start N-methyl-3-oxo-3- (thiophen-2-yl)propanamide Intermediate (S)-N-methyl-3-hydroxy-3- (2-thienyl)propionamide Start->Intermediate Biocatalytic Reduction (>95% conversion, >99.5% ee) Final (S)-Duloxetine Intermediate->Final Further Synthetic Steps

Caption: Synthetic pathway for (S)-Duloxetine.

AR_Degradation_Workflow cluster_workflow Experimental Workflow for AR Degradation Assay Cell_Culture Culture LNCaP or 22RV1 cells in charcoal-stripped serum medium (48h) Treatment Treat with Propanamide Derivative + R1881 (24h) Cell_Culture->Treatment Harvest Harvest Cells and Prepare Lysates Treatment->Harvest Western_Blot Perform Western Blot for AR and Actin Harvest->Western_Blot Analysis Quantify AR Protein Levels (Normalized to Actin) Western_Blot->Analysis

Caption: AR Degradation Assay Workflow.

Conclusion

The propanamide scaffold is a fertile ground for the discovery of novel therapeutic agents. While this compound is a well-established building block in pharmaceutical synthesis, its own biological activity profile remains largely unexplored in the public domain. In contrast, extensive research into other propanamide derivatives has yielded potent modulators of various biological targets, including the androgen receptor and opioid receptors, as well as promising antimycobacterial agents. The data and protocols presented in this guide are intended to provide researchers with a valuable resource for comparing the performance of different propanamide derivatives and for designing future studies to unlock the full therapeutic potential of this chemical class. Further investigation into the biological effects of this compound and its close analogs is warranted to fill the current knowledge gap and potentially uncover new pharmacological activities.

References

Comparative analysis of different synthesis routes for 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 3-(methylamino)propanamide. Due to a lack of specific published syntheses for this exact molecule, this comparison is based on well-established amidation methodologies for structurally similar amino acids, particularly β-alanine and other N-methylated amino acids. The experimental protocols provided are adapted from general procedures and should be considered as starting points for optimization.

Introduction to this compound and its Synthesis

This compound, also known as N-methyl-β-alaninamide, is a small, functionalized amide. While specific applications in the literature are not widely documented, its structure suggests potential utility as a building block in medicinal chemistry and materials science. The primary challenge in its synthesis lies in the efficient formation of the amide bond from its precursor, 3-(methylamino)propanoic acid (N-methyl-β-alanine), without significant side reactions. This guide explores two primary strategies for this conversion: direct amidation using coupling agents and a two-step approach via an activated intermediate.

Data Presentation: Comparison of Synthesis Routes

ParameterRoute 1: Direct Amidation with Coupling AgentRoute 2: Two-Step Amidation via Acid Chloride
Starting Material 3-(Methylamino)propanoic acid3-(Methylamino)propanoic acid
Key Reagents Coupling agent (e.g., HATU, EDC/HOBt), Base (e.g., DIPEA), Ammonia source (e.g., Ammonium chloride)Activating agent (e.g., Thionyl chloride), Ammonia
Number of Steps 12
Typical Yield 60-90% (estimated based on similar reactions)70-95% (estimated based on similar reactions)
Reaction Conditions Mild (room temperature)Harsher (reflux for acid chloride formation)
Scalability Good, but cost of coupling agents can be a factorExcellent, reagents are inexpensive
Purification Chromatography may be requiredOften simpler purification (e.g., crystallization)
Key Advantages Milder conditions, fewer stepsHigh yields, low-cost reagents
Key Disadvantages Cost of coupling agents, potential for side products from coupling agentsHarsher conditions, potential for racemization if chiral centers are present (not applicable here)

Experimental Protocols

Route 1: Direct Amidation using a Coupling Agent (HATU)

This method utilizes a modern peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to facilitate the direct formation of the amide bond.

Materials:

  • 3-(Methylamino)propanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(methylamino)propanoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, dissolve ammonium chloride (1.5 eq) in a minimal amount of water and then add a solution of DIPEA (1.5 eq) in DMF. Stir for 5 minutes.

  • Add the ammonium chloride solution to the activated acid mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Route 2: Two-Step Amidation via Acid Chloride Formation

This classical approach involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with ammonia.

Materials:

  • 3-(Methylamino)propanoic acid hydrochloride (to protect the amine during activation)

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous ammonia solution (e.g., 28-30%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

Step 1: Formation of 3-(Methylamino)propanoyl chloride hydrochloride

  • Suspend 3-(methylamino)propanoic acid hydrochloride (1.0 eq) in anhydrous DCM.

  • Carefully add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours until the suspension becomes a clear solution.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acid chloride hydrochloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3-(methylamino)propanoyl chloride hydrochloride in a minimal amount of anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add the solution of the acid chloride to a stirred, cooled (0 °C) aqueous ammonia solution (excess, e.g., 5-10 eq).

  • Stir the biphasic mixture vigorously for 1-2 hours at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by crystallization from a suitable solvent system (e.g., DCM/diethyl ether) to yield pure this compound.

Visualization of Synthesis Routes

Synthesis_Routes cluster_0 Route 1: Direct Amidation cluster_1 Route 2: Two-Step Amidation start1 3-(Methylamino)propanoic acid reagent1 HATU, DIPEA, NH4Cl DMF, rt start1->reagent1 product1 This compound reagent1->product1 start2 3-(Methylamino)propanoic acid (as hydrochloride) reagent2a SOCl2 DCM, reflux start2->reagent2a intermediate 3-(Methylamino)propanoyl chloride hydrochloride reagent2a->intermediate reagent2b Aqueous NH3 DCM, 0 °C intermediate->reagent2b product2 This compound reagent2b->product2

Caption: Comparative workflow of the two proposed synthesis routes for this compound.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound.

  • Route 1 (Direct Amidation) is advantageous for its mild reaction conditions and single-step process, making it suitable for laboratory-scale synthesis and for substrates that may be sensitive to harsher reagents. However, the higher cost of modern coupling agents might be a consideration for large-scale production.

  • Route 2 (Two-Step Amidation via Acid Chloride) represents a more traditional and cost-effective approach, likely to provide higher yields. The reagents are inexpensive and readily available, making it a strong candidate for industrial-scale synthesis. The primary drawback is the use of the corrosive and moisture-sensitive reagent, thionyl chloride, which requires careful handling.

The choice of the optimal synthesis route will depend on the specific requirements of the researcher or organization, including the desired scale of production, cost considerations, and the available equipment and expertise for handling the reagents involved. Further optimization of reaction conditions would be necessary to achieve the best results for either method.

A Comparative Guide to Analytical Methods for 3-(Methylamino)propanamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-(Methylamino)propanamide, a small aliphatic amine, is critical in various stages of pharmaceutical development and research. Due to its chemical properties—specifically the lack of a strong chromophore—direct analysis by common techniques like UV-Vis spectrophotometry is challenging. This guide provides an objective comparison of validated analytical methods suitable for the quantification of this compound and similar short-chain amines, supported by experimental data.

Comparison of Analytical Methods

Several analytical techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC) with derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Data

The following table summarizes the performance of various analytical methods applicable to the quantification of short-chain aliphatic amines like this compound. The data is compiled from studies on similar analytes and serves as a benchmark for method selection and development.

MethodDerivatization ReagentLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-FLD o-Phthalaldehyde (OPA)2.5 - 5000 ng/L[1]0.9 - 7.2 ng[1]Not Specified70 - 109%[1]< 2.35%[1]
GC-MS Pentafluorobenzoyl chloride (PFBOC)0.15 pg/mL - 50 ng/mL[2][3]0.117 - 1.527 pg/mL[2][3]Not Specified62 - 105%[2][3]< 8%[2][3]
HPLC-UV Dansyl Chloride0.5 - 20 mg/L[4]0.015 - 0.075 µg/mL[5]0.05 - 0.25 µg/mL[5]79.3 - 110.3%[5]Intra-day: 0.66-2.69% Inter-day: 0.91-4.38%[5]
LC-MS/MS NoneR² > 0.99[6]Not Specified10 µg/g[6]Trueness: -20% to +20%[6]≤ 25%[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of the experimental protocols for the compared methods.

HPLC with Fluorescence Detection (HPLC-FLD) using o-Phthalaldehyde (OPA) Derivatization

This method is highly sensitive for primary amines. The derivatization is typically performed pre-column.

  • Sample Preparation: Samples are extracted with a suitable solvent and filtered.

  • Derivatization: An aliquot of the sample extract is mixed with an OPA/thiol reagent in a basic buffer (e.g., borate buffer, pH ~9.5). The reaction is rapid and forms a highly fluorescent isoindole derivative.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.8 - 1.5 mL/min.

    • Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the OPA-amine derivative (e.g., Ex: 340 nm, Em: 450 nm).[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Pentafluorobenzoyl Chloride (PFBOC) Derivatization

GC-MS offers high selectivity and sensitivity, particularly for volatile compounds. Derivatization is necessary to improve the volatility and chromatographic behavior of amines.

  • Sample Preparation: Aqueous samples are made alkaline (e.g., with sodium bicarbonate) to deprotonate the amine.

  • Derivatization: The amine is extracted into an organic solvent containing PFBOC. The reaction forms a stable, volatile derivative.[2][3]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the derivatized amines.

    • Injection: Splitless or split injection depending on the concentration.

    • Detection: Mass spectrometer in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using Dansyl Chloride Derivatization

Dansyl chloride reacts with both primary and secondary amines to form stable, UV-active derivatives.

  • Sample Preparation: Samples are extracted and the pH is adjusted to alkaline conditions (e.g., carbonate buffer, pH ~9.5-10).

  • Derivatization: Dansyl chloride solution (in acetone or acetonitrile) is added to the sample and incubated, often at an elevated temperature (e.g., 60°C), to ensure complete reaction.[5] Excess derivatizing reagent may need to be removed.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent like acetonitrile.[4]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at the absorbance maximum of the dansyl derivative (e.g., 254 nm).[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high selectivity and sensitivity and may not require derivatization, simplifying sample preparation.

  • Sample Preparation: Simple extraction with a suitable solvent (e.g., 0.5 M HCl) followed by centrifugation and filtration.[6]

  • Chromatographic Conditions:

    • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a C18 column with appropriate mobile phase modifiers.

    • Mobile Phase: A gradient of an aqueous phase with a modifier like formic acid or ammonium formate and an organic phase like acetonitrile.[6]

    • Flow Rate: Dependent on the column dimensions, often in the range of 0.2 - 0.5 mL/min.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.

Analytical Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the parameters that need to be evaluated.[8][9][10][11][12]

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine QC Quality Control Routine->QC

Caption: A generalized workflow for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

  • HPLC-FLD with OPA derivatization is an excellent choice for high-sensitivity analysis of primary amines.

  • GC-MS with derivatization offers very low detection limits and high selectivity.

  • HPLC-UV with Dansyl Chloride derivatization is a robust and versatile method for both primary and secondary amines.

  • LC-MS/MS provides high selectivity and can simplify sample preparation by avoiding derivatization, making it suitable for complex matrices and high-throughput applications.

Each method must be properly validated according to ICH guidelines to ensure the reliability and accuracy of the results.

References

A Comparative Guide to Purity Analysis and Validation of 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-(Methylamino)propanamide is a critical step in the development of safe and effective active pharmaceutical ingredients (APIs). The choice of analytical technique for purity assessment and its subsequent validation are governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need to quantify trace-level impurities. This guide provides an objective comparison of the principal analytical techniques for the purity analysis of this compound, supported by experimental data and detailed methodologies.

The primary methods for analyzing small, polar molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS). Due to the compound's structure—a short alkyl chain with a primary amine and an amide group—it exhibits low volatility and may lack a strong UV chromophore, presenting unique analytical challenges.

Comparison of Key Analytical Techniques

Both HPLC and GC offer robust solutions for purity analysis, but their suitability depends on the specific analytical goal. HPLC is highly versatile for non-volatile and thermally sensitive compounds, while GC excels in the analysis of volatile substances.[1][2] For compounds like this compound, derivatization is often employed in both techniques to enhance analytical performance.[3][4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.Separation based on the analyte's partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. Suitable for a wide range of polar compounds.[5][6]Best suited for volatile and thermally stable compounds. Derivatization is often required for polar amines to increase volatility.[6]
Derivatization Often required for compounds lacking a UV chromophore to enable detection (e.g., pre-column derivatization with dansyl chloride, benzoyl chloride, or fluorescamine).[3][7]Frequently necessary to improve volatility and thermal stability, and to reduce peak tailing (e.g., silylation or acylation).[4]
Detection UV-Vis, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS).[8]Flame Ionization (FID), Mass Spectrometry (MS).[8]
Speed Analysis times typically range from 10 to 60 minutes.[2]Generally faster, with run times from a few minutes to under 30 minutes.[2]
Cost Higher operational cost due to the need for expensive solvents and high-pressure pumps.[2]More cost-effective, using affordable carrier gases instead of solvents.[2]
Typical Impurities Starting materials, reaction by-products, degradation products.Residual solvents, volatile by-products, impurities from starting materials.[9]
Quantitative Data Comparison

The following tables summarize typical performance data for HPLC and GC methods used in the analysis of small amines and related compounds. These values serve as a benchmark for what can be expected during the validation of a method for this compound.

Table 1: Typical HPLC Validation Parameters for Amine Analysis (Data is representative, based on validated methods for similar biogenic amines)

Validation ParameterTypical PerformanceReference
Linearity (r²) > 0.998[10]
Accuracy (Recovery) 96% - 110%[10]
Precision (RSD) < 2.0% (Intra-day)[11]
Limit of Detection (LOD) 0.01 - 0.05 µg/mL[10]
Limit of Quantitation (LOQ) 0.02 - 0.10 µg/mL[10][11]

Table 2: Typical GC Validation Parameters for Amine Analysis (Data is representative, based on methods for similar short-chain amines and propanediols)

Validation ParameterTypical PerformanceReference
Linearity (r²) > 0.995[12]
Accuracy (Recovery) 95% - 105%[12]
Precision (RSD) < 3.0%[9]
Purity Achieved > 99.5%[12]
Limit of Detection (LOD) ~0.1 µg/mL (without derivatization)-
Limit of Quantitation (LOQ) ~0.3 µg/mL (without derivatization)-

Experimental Protocols

Detailed and accurate protocols are essential for reproducible and reliable results. Below are representative methodologies for the purity analysis of this compound using HPLC and GC.

Protocol 1: Purity Analysis by Reverse-Phase HPLC with Pre-Column Derivatization

This method is designed for the quantification of this compound and its non-volatile impurities. Derivatization with benzoyl chloride allows for sensitive UV detection.

1. Reagents and Materials:

  • This compound reference standard

  • Benzoyl chloride

  • Sodium bicarbonate buffer (2 M)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid (5%)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in 0.1 M HCl to prepare a stock solution (e.g., 1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample in 0.1 M HCl to a nominal concentration of 1 mg/mL.

  • Derivatization: To 1 mL of standard or sample solution, add 2 mL of sodium bicarbonate buffer and 1 mL of benzoyl chloride solution (1% in acetonitrile). Vortex for 1 minute and allow to react for 20 minutes at room temperature. Add 2 mL of saturated sodium chloride solution to stop the reaction. Extract the derivative with 2 mL of diethyl ether, evaporate the ether layer to dryness under nitrogen, and reconstitute the residue in the mobile phase.[7]

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or DAD detector.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 20 µL.

4. Validation Procedure:

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the derivatized analyte.

  • Linearity: Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL) and perform derivatization. Plot the peak area against concentration and calculate the correlation coefficient.[10]

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the nominal concentration) and analyze in triplicate.[11]

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate samples on the same day. Evaluate intermediate precision by having a different analyst perform the analysis on a different day or instrument.[11]

Protocol 2: Purity Analysis by Gas Chromatography (GC-FID)

This method is adapted from a validated procedure for the closely related compound 3-methylamino-1,2-propanediol and is suitable for identifying and quantifying volatile impurities.[9][13]

1. Reagents and Materials:

  • This compound reference standard

  • Methanol (Chromatography grade)

  • Capillary GC column (e.g., DB-1701, 30m x 0.32mm x 0.5µm)[9]

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh the this compound reference standard and dissolve in methanol to a final concentration of approximately 5 mg/mL.

  • Sample Solution: Dissolve approximately 0.1 mL of the sample in 2 mL of methanol to reduce viscosity.[9]

3. Chromatographic Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Carrier Gas: Nitrogen or Helium at a flow rate of 30 mL/min.[9]

  • Injector Temperature: 320°C.[9]

  • Detector Temperature: 320°C.[9]

  • Oven Temperature Program:

    • Initial temperature: 150°C

    • Ramp to 260°C at 10°C/min

    • Hold at 260°C for 5 minutes

  • Injection Volume: 0.2 µL with a split ratio of 20:1.[9]

4. Validation Procedure:

  • Specificity: Analyze the solvent blank and individual known potential impurities (e.g., starting materials, residual solvents) to confirm peak separation and identification. Potential impurities for a related synthesis include 2-methylamino-1,3-propanediol and 1,3-dimethylamino-propanol.[9]

  • Linearity: Prepare a series of standard solutions over the expected concentration range and plot the peak area against concentration.

  • Accuracy & Precision: Analyze a series of replicate preparations of a homogenous sample lot to determine the mean purity and the relative standard deviation (RSD).

Visualizing Workflows

Diagrams help clarify complex processes. The following workflows, generated using Graphviz, illustrate the logical steps in method validation and technique selection.

G cluster_0 Analytical Method Validation Workflow A Define Analytical Target Profile (ATP) B Develop Analytical Method A->B C Perform Pre-Validation B->C D Write Validation Protocol C->D E Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) D->E F Document Results in Validation Report E->F G Method Implementation & Continuous Monitoring F->G

Caption: A typical workflow for analytical method validation.

G start Start: Select Analytical Technique q1 Is the analyte volatile & thermally stable? start->q1 gc Consider GC or GC-MS q1->gc Yes hplc Consider HPLC or LC-MS q1->hplc No q2_gc Are polar functional groups present? gc->q2_gc q2_hplc Does analyte have a UV chromophore? hplc->q2_hplc der_gc Derivatization Required q2_gc->der_gc Yes gc_final Proceed with GC Method Development q2_gc->gc_final No der_gc->gc_final der_hplc Derivatization or Alternative Detection (MS, FLD) Required q2_hplc->der_hplc No hplc_final Proceed with HPLC Method Development q2_hplc->hplc_final Yes der_hplc->hplc_final

Caption: Decision tree for selecting an analytical technique.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Propanamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nuanced world of medicinal chemistry reveals how subtle modifications to a core chemical structure can dramatically alter its biological activity. This guide offers a comparative analysis of structure-activity relationship (SAR) studies for two distinct classes of propanamide analogs, providing valuable insights for researchers, scientists, and drug development professionals. By examining analogs targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) and the Androgen Receptor (AR), we highlight the chemical strategies that enhance potency and selectivity.

This publication presents a side-by-side comparison of SAR data for N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide analogs as TRPV1 antagonists and a series of propanamide derivatives as selective androgen receptor degraders (SARDs). The data is compiled from peer-reviewed studies and is intended to serve as a resource for the rational design of novel therapeutics.

Comparative Analysis of Propanamide Analogs

The following tables summarize the quantitative SAR data for the two classes of propanamide analogs. These tables are designed for easy comparison of the impact of structural modifications on biological activity.

Table 1: SAR of 2-Amino Substituted N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide Analogs as TRPV1 Antagonists
Compound IDR Group (2-amino substituent)Capsaicin Antagonism (Ki(CAP), nM)pH Antagonism (IC50(pH), nM)
29 Dipropylamino0.214.7
30 Dibutylamino0.610.5
45S (S)-1-Piperidinyl0.3-
Lead 3 -~4.5-

Data sourced from a study on potent TRPV1 antagonists.[1]

Table 2: SAR of Propanamide Derivatives as Selective Androgen Receptor Degraders (SARDs)
Compound IDB-ring MoietyAR Binding Affinity (Ki, μM)
13 Aryl pyrazol-1-yl>10
19a 3-Fluoro-1H-pyrrol-1-yl0.633
19b 3-Cyano-1H-pyrrol-1-yl0.328

Data sourced from a study on the development of novel SARDs.[2]

Insights from SAR Studies

The data reveals key structural features that drive the activity of these propanamide analogs.

For the TRPV1 antagonists, the introduction of hydrophobic substituents at the 2-amino position significantly enhances potency. For instance, the dipropylamino (Compound 29 ) and dibutylamino (Compound 30 ) analogs display excellent antagonism towards both capsaicin and pH.[1] The stereochemistry also plays a crucial role, with the (S)-isomer of the 1-piperidinyl analog (45S ) being the active configuration.[1]

In the case of the SARDs, modifications to the B-ring of the propanamide scaffold have a profound impact on androgen receptor binding affinity. Replacing the aryl pyrazol-1-yl moiety of the lead compound (13 ) with a 3-fluoro-1H-pyrrol-1-yl group (19a ) improves the binding affinity.[2] Further substitution on the pyrrole ring, as seen with the 3-cyano group in compound 19b , leads to a further increase in binding affinity, highlighting the importance of this region for interaction with the receptor.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Evaluation of TRPV1 Antagonism

The antagonistic activity of the synthesized TRPV1 ligands was assessed using a fluorometric imaging plate reader (FLIPR) with human TRPV1 heterologously expressed in Chinese hamster ovary (CHO) cells. The evaluation was based on the inhibition of activation by four different stimuli: capsaicin (CAP), low pH, heat, and N-acetyldopamine (NADA).[1]

Androgen Receptor (AR) Binding Affinity Assay

The binding affinity of the propanamide derivatives to the androgen receptor was determined using a competitive binding assay. The ability of the test compounds to displace a radiolabeled ligand from the AR ligand-binding domain (LBD) was measured. The Ki values were calculated from the IC50 values obtained in these assays.[2]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams depict a general experimental workflow for SAR studies and a simplified signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis start Lead Compound synthesis Analog Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization assay In Vitro Assays (e.g., Binding, Functional) characterization->assay Test Compounds data Data Collection (e.g., IC50, Ki) assay->data sar Structure-Activity Relationship Analysis data->sar optimization Lead Optimization sar->optimization optimization->synthesis Design New Analogs

A generalized workflow for structure-activity relationship (SAR) studies.

signaling_pathway cluster_extracellular Extracellular cluster_cell Cellular Environment ligand Ligand (e.g., Androgen) receptor Receptor (e.g., Androgen Receptor) ligand->receptor Binds & Activates signaling Downstream Signaling Cascade receptor->signaling response Biological Response (e.g., Gene Transcription) signaling->response antagonist Propanamide Analog (Antagonist/Degrader) antagonist->receptor Blocks Binding/ Promotes Degradation

Simplified signaling pathway illustrating ligand-receptor interaction and antagonist action.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 3-(Methylamino)propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Within this landscape, 3-(Methylamino)propanamide derivatives have emerged as a versatile scaffold, yielding compounds with a diverse range of biological activities. This guide provides a comparative analysis of the biological efficacy of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery programs.

This comparative guide synthesizes findings from recent studies on this compound derivatives, focusing on their potential as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer and as dual inhibitors of urease and cyclooxygenase-2 (COX-2) for inflammatory conditions.

Quantitative Comparison of Biological Efficacy

The biological activity of several this compound derivatives has been quantified, providing a basis for direct comparison. The following tables summarize the key data points from published studies, including binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values.

Androgen Receptor Targeting Derivatives

A series of propanamide derivatives have been evaluated for their ability to bind to and inhibit the androgen receptor (AR), a key target in prostate cancer therapy. The data below highlights the structure-activity relationship of these compounds.[1]

Compound IDB-Ring ModificationAR Binding Affinity (Ki, μM)AR Inhibition (IC50, μM)
26a 3-phenyl-1H-pyrrol-1-yl0.3220.178
26b PyrroleNot specified0.199
26c Pyrazole0.612> 10
13 Not specifiedNot specified0.226
Urease and COX-2 Inhibiting Derivatives

In a different therapeutic context, propanamide-sulfonamide conjugates have been investigated as dual inhibitors of urease and COX-2, enzymes implicated in bacterial infections and inflammation, respectively.

CompoundUrease Inhibition (IC50, µM)COX-2 Inhibition (%) at 10 µM
Naproxen-sulfanilamide conjugate6.69 ± 0.11Not specified
Naproxen-sulfathiazole conjugate5.82 ± 0.28Not specified
Naproxen-sulfaguanidine conjugate5.06 ± 0.29Not specified
Naproxen-sulfamethoxazole conjugateNot specified75.4
Reference Drugs
IndomethacinNot applicable86.8
CelecoxibNot applicable77.1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological efficacy of the this compound derivatives discussed.

Androgen Receptor (AR) Binding Assay

This assay determines the affinity of a compound for the androgen receptor.

  • Preparation of Materials : Recombinant human AR protein, radiolabeled ligand (e.g., [³H]-R1881), and test compounds are prepared in appropriate buffers.

  • Binding Reaction : The AR protein is incubated with the radiolabeled ligand and varying concentrations of the test compound.

  • Separation : The bound and free radioligand are separated using a filter-based method.

  • Quantification : The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis : The Ki values are calculated by fitting the data to a competitive binding model.

Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on cell viability.

  • Cell Seeding : Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Urease Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the urease enzyme.

  • Enzyme and Substrate Preparation : Jack bean urease and urea (substrate) are prepared in a suitable buffer.

  • Inhibition Reaction : The enzyme is pre-incubated with different concentrations of the test compound.

  • Enzymatic Reaction : The reaction is initiated by adding the substrate (urea). The amount of ammonia produced is measured, often using the Berthelot method, by monitoring the absorbance change at a specific wavelength.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay assesses the inhibitory effect of a compound on the COX-2 enzyme.

  • Enzyme and Substrate Preparation : Recombinant human COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared.

  • Inhibition Reaction : The enzyme is pre-incubated with the test compounds.

  • Enzymatic Reaction : The reaction is initiated by the addition of the substrate. The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis : The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

Visualizing Biological Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change HSP Heat Shock Proteins (HSP) HSP->AR Stabilizes ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA

Caption: Simplified Androgen Receptor Signaling Pathway.

Experimental_Workflow_Enzyme_Inhibition cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Enzyme Enzyme Pre_incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Pre_incubation Substrate Substrate Reaction_Initiation Reaction Initiation (Add Substrate) Substrate->Reaction_Initiation Inhibitor Test Compound Inhibitor->Pre_incubation Pre_incubation->Reaction_Initiation Measurement Measure Product Formation Reaction_Initiation->Measurement Calculate_Inhibition Calculate % Inhibition Measurement->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: General Workflow for an Enzyme Inhibition Assay.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity for 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific antibodies to small molecules like 3-(Methylamino)propanamide is a critical step in the creation of sensitive and accurate immunoassays for its detection and quantification. A key challenge in this process is ensuring the antibody's specificity, meaning it binds strongly to the target molecule while showing minimal or no binding to structurally similar compounds. This guide provides a comprehensive overview of the principles and experimental procedures for assessing the cross-reactivity of antibodies developed against this compound.

Understanding Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, this compound) also binds to other, structurally related molecules. This can lead to false-positive results and inaccurate quantification in immunoassays. Therefore, a thorough assessment of cross-reactivity against potential interfering compounds is essential for the validation of any new antibody.

Identifying Potential Cross-Reactants

The first step in a cross-reactivity assessment is to identify molecules with similar chemical structures to this compound. These structural analogs are the most likely candidates for cross-reactivity.

Table 1: Potential Cross-Reactants for this compound Antibody Testing

Compound NameMolecular FormulaStructure
This compound (Target Analyte)C4H10N2OCH3NHCH2CH2CONH2
3-(Dimethylamino)propanamideC5H12N2O(CH3)2NCH2CH2CONH2
3-(Ethylamino)propanamideC5H12N2OCH3CH2NHCH2CH2CONH2
N-Methyl-3-(methylamino)propanamideC5H12N2OCH3NHCH2CH2CONHCH3
3-AminopropanamideC3H8N2OH2NCH2CH2CONH2
4-(Methylamino)butanamideC5H12N2OCH3NHCH2CH2CH2CONH2
3-(Methylamino)propan-1-olC4H11NOCH3NHCH2CH2CH2OH[1]
Methyl 3-(methylamino)propanoateC5H11NO2CH3NHCH2CH2COOCH3[2]

Experimental Workflow for Cross-Reactivity Assessment

A systematic approach is required to generate and validate an antibody for this compound. The overall workflow involves several key stages, from antigen preparation to the final cross-reactivity analysis.

experimental_workflow cluster_antigen_prep Antigen Preparation cluster_immunization_dev Antibody Development cluster_assay_dev_validation Assay Development & Validation hapten This compound (Hapten) conjugation Hapten-Carrier Conjugation hapten->conjugation carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugation immunization Immunization of Host Animal conjugation->immunization hybridoma Hybridoma Technology (for Monoclonal Abs) immunization->hybridoma purification Antibody Purification hybridoma->purification elisa_dev Competitive ELISA Development purification->elisa_dev cross_react_screen Cross-Reactivity Screening elisa_dev->cross_react_screen data_analysis Data Analysis & IC50 Calculation cross_react_screen->data_analysis cross_reactivity_logic cluster_data_input Experimental Data Input cluster_calculation Calculation Steps cluster_output Result target_data Dose-Response Data for Target Analyte calc_ic50_target Calculate IC50 for Target Analyte target_data->calc_ic50_target analog_data Dose-Response Data for Structural Analog calc_ic50_analog Calculate IC50 for Structural Analog analog_data->calc_ic50_analog calc_cross_react Calculate % Cross-Reactivity: (%CR) = (IC50_Target / IC50_Analog) * 100 calc_ic50_target->calc_cross_react calc_ic50_analog->calc_cross_react result Cross-Reactivity Percentage calc_cross_react->result

References

Stereoselectivity in Action: A Comparative Analysis of (S)- and (R)-Enantiomers of Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the differential biological effects of stereoisomers in drug development, focusing on propanamide-based compounds.

A notable example is the study of 3-Br-acivicin, a compound structurally related to propanamides, and its derivatives. Research into its antiplasmodial activity reveals a high degree of stereoselectivity, where one enantiomer exhibits significantly greater potency against the malaria parasite, Plasmodium falciparum.

Quantitative Bioactivity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of the different stereoisomers of 3-Br-acivicin and its amide derivatives against two strains of P. falciparum. Lower IC50 values indicate higher potency.

CompoundStereoisomerP. falciparum D10 IC50 (µM)P. falciparum W2 IC50 (µM)
3-Br-acivicin (1a-d) (5S, αS) - 1a > 1.5> 3.0
(5R, αS) - 1b > 15> 15
(5S, αR) - 1c < 10< 10
(5R, αR) - 1d InactiveInactive
Amide Derivative (4a-d) (5S, αS) - 4a > 1.5> 3.0
(5R, αS) - 4b > 15> 15
(5S, αR) - 4c > 15> 15
(5R, αR) - 4d InactiveInactive

Data adapted from a study on the role of stereochemistry in the biological activity of nature-inspired 3-Br-acivicin isomers and derivatives.[1]

The data clearly indicates that the (5S, αS) isomers of both 3-Br-acivicin and its amide derivative are the most biologically active, highlighting the critical role of stereochemistry in their antiplasmodial effects.[1]

Experimental Protocols

The determination of the bioactivity of these compounds involves standardized in vitro assays. Below are the key experimental methodologies.

Antiplasmodial Activity Assay

The in vitro antiplasmodial activity of the compounds is typically assessed using a SYBR Green I-based fluorescence assay.

  • Parasite Culture: P. falciparum strains (e.g., D10 and W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine. The cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

  • Drug Susceptibility Assay: The compounds are serially diluted in 96-well plates. Asynchronous parasite cultures with a parasitemia of 1% and a hematocrit of 2% are added to the wells.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Fluorescence Measurement: After incubation, the plates are frozen to lyse the erythrocytes. SYBR Green I lysis buffer is then added to each well. The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 values are calculated using a non-linear regression model.

Enzyme Inhibition Assay (e.g., PfGAPDH)

The inhibitory effect of the compounds on specific parasitic enzymes can also be evaluated.

  • Enzyme Expression and Purification: The target enzyme, for example, P. falciparum glyceraldehyde-3-phosphate dehydrogenase (PfGAPDH), is expressed in E. coli and purified using affinity chromatography.

  • Inhibition Assay: The enzymatic reaction is initiated by adding the substrate (e.g., glyceraldehyde-3-phosphate) to a reaction mixture containing the purified enzyme, cofactors (e.g., NAD+), and the test compound at various concentrations.

  • Activity Measurement: The enzyme activity is monitored by measuring the change in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 values are determined by plotting the inhibition percentage against the logarithm of the compound concentration.[1]

Visualizing Stereoselectivity and Experimental Workflow

The following diagrams illustrate the concept of enantiomers and a typical workflow for assessing their bioactivity.

Enantiomer_Comparison Conceptual Comparison of Enantiomer Bioactivity cluster_enantiomers Chiral Molecule cluster_bio_system Biological System cluster_outcomes Biological Response S_enantiomer (S)-Enantiomer receptor Target Receptor/Enzyme S_enantiomer->receptor Binds effectively R_enantiomer (R)-Enantiomer R_enantiomer->receptor Poor or no binding high_activity High Bioactivity (e.g., Therapeutic Effect) receptor->high_activity Interaction with (S) low_activity Low or No Bioactivity (or Different/Adverse Effect) receptor->low_activity Lack of interaction with (R)

Caption: Interaction of (S)- and (R)-enantiomers with a chiral biological target.

Bioactivity_Workflow Experimental Workflow for Bioactivity Screening start Synthesize/Isolate (S)- and (R)-Enantiomers in_vitro In Vitro Assays (e.g., Antiplasmodial, Enzyme Inhibition) start->in_vitro data_collection Data Collection (IC50, Ki values) in_vitro->data_collection data_analysis Comparative Data Analysis data_collection->data_analysis conclusion Determine Stereoselective Bioactivity data_analysis->conclusion

Caption: A streamlined workflow for comparing the bioactivity of enantiomers.

Conclusion

The principle of stereoselectivity is a cornerstone of modern pharmacology and drug development. As demonstrated with 3-Br-acivicin derivatives, the biological activity of a chiral compound can be highly dependent on its stereochemistry, with one enantiomer often being significantly more potent or having a different pharmacological profile than its mirror image. For researchers in the field, the early consideration and investigation of the bioactivity of individual enantiomers are crucial steps in the development of safer and more effective therapeutic agents. While specific data on 3-(Methylamino)propanamide derivatives remains to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for such comparative studies.

References

A Comparative Guide to the Synthesis of 3-(Methylamino)propanamide: An Evaluation of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of two primary methods for the synthesis of 3-(methylamino)propanamide, a key building block in various pharmaceutical applications. The analysis focuses on cost-effectiveness, supported by experimental data and protocols to aid in the selection of the most suitable method for laboratory and industrial-scale production.

Executive Summary of Synthesis Methods

Parameter Method 1: Michael Addition Method 2: Nucleophilic Substitution
Starting Materials Acrylamide, Methylamine3-Halopropanamide (e.g., 3-Bromopropanamide), Methylamine
Reaction Type Conjugate AdditionNucleophilic Substitution (SN2)
Potential Yield HighHigh
Key Advantages Atom economy, potentially fewer steps.Well-established reaction, potentially milder conditions.
Key Disadvantages Potential for polymerization of acrylamide, safety concerns with acrylamide.Generation of halide salt waste, 3-halopropanamide may be more expensive than acrylamide.
Estimated Cost-Effectiveness Potentially more cost-effective for large-scale production due to cheaper starting materials.May be more suitable for smaller-scale synthesis or where handling of acrylamide is a concern.

Method 1: Michael Addition of Methylamine to Acrylamide

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, methylamine acts as the nucleophile, attacking the β-carbon of acrylamide.

General Reaction Pathway

Michael_Addition Acrylamide Acrylamide Intermediate Enolate Intermediate Acrylamide->Intermediate + Methylamine Methylamine Methylamine Methylamine->Intermediate Product This compound Intermediate->Product Protonation

Figure 1: Michael addition of methylamine to acrylamide.

Experimental Protocol (Hypothetical, based on analogous reactions)

The reaction of amino compounds with acrylamide is known to proceed via a Michael addition to yield the corresponding 3-(alkylamino)propionamides.[1] While a specific protocol for the reaction with methylamine to produce this compound is not detailed in the surveyed literature, a general procedure can be inferred from similar reactions.[2][3]

Materials: Acrylamide, methylamine (e.g., 40% solution in water), a suitable solvent (e.g., water or a polar aprotic solvent), and acid for neutralization.

Procedure:

  • Acrylamide is dissolved in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling system.

  • A solution of methylamine is added dropwise to the acrylamide solution while maintaining a controlled temperature to manage the exothermic reaction and prevent polymerization of acrylamide.

  • The reaction mixture is stirred at a specific temperature for a set duration to ensure complete conversion. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid) to protonate the product and any unreacted methylamine.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, potentially through recrystallization or column chromatography, to yield pure this compound or its salt.

Cost-Effectiveness Considerations

The primary advantage of this method is the high atom economy, as all atoms from the reactants are incorporated into the final product. Acrylamide and methylamine are readily available and relatively inexpensive bulk chemicals, which could make this route highly cost-effective for industrial-scale production. However, the potential for uncontrolled polymerization of acrylamide, a hazardous substance, necessitates careful temperature control and potentially the use of polymerization inhibitors, which can add to the operational costs and safety infrastructure requirements.

Method 2: Nucleophilic Substitution of 3-Halopropanamide with Methylamine

This method involves the reaction of a 3-halopropanamide, such as 3-bromopropanamide, with methylamine, where the amine acts as a nucleophile to displace the halide ion. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

General Reaction Pathway

Nucleophilic_Substitution Halopropanamide 3-Halopropanamide TransitionState SN2 Transition State Halopropanamide->TransitionState Methylamine Methylamine Methylamine->TransitionState Product This compound TransitionState->Product Byproduct Halide Salt TransitionState->Byproduct

Figure 2: Nucleophilic substitution of 3-halopropanamide with methylamine.

Experimental Protocol (Hypothetical, based on analogous reactions)

High yields (e.g., 80%) have been reported for SN2 substitution reactions of alkyl halides with methylamine to form corresponding amine products.[4] A general procedure for the synthesis of this compound via this route can be outlined as follows:

Materials: 3-Bromopropanamide, methylamine (e.g., in a suitable solvent like THF or as a gas), a base (optional, to neutralize the hydrohalic acid formed), and a suitable solvent.

Procedure:

  • 3-Bromopropanamide is dissolved in a suitable solvent in a reaction vessel.

  • Methylamine is introduced into the reaction mixture. This can be done by bubbling methylamine gas through the solution or by adding a solution of methylamine. An excess of methylamine can also serve as the base to neutralize the HBr formed.

  • The reaction is stirred at a controlled temperature until completion, as monitored by an appropriate analytical technique.

  • If a separate base is not used, the resulting mixture will contain the product and methylammonium bromide.

  • The solvent is removed, and the product is isolated from the salt. This may involve an extraction procedure where the product is partitioned between an organic solvent and an aqueous phase after basification to deprotonate the product.

  • The final product is purified, for instance, by distillation or recrystallization.

Cost-Effectiveness Considerations

This method is a well-established and generally high-yielding reaction. It may be performed under milder conditions compared to the Michael addition, potentially reducing energy costs. However, the starting material, 3-bromopropanamide, is typically more expensive than acrylamide. Furthermore, the reaction generates a halide salt as a byproduct, which requires proper disposal and adds to the overall cost. The need for purification to separate the product from the salt can also add to the process complexity and cost.

Conclusion

Both the Michael addition and nucleophilic substitution routes present viable pathways for the synthesis of this compound. For large-scale industrial production, the Michael addition of methylamine to acrylamide is likely to be the more cost-effective option, primarily due to the lower cost of the starting materials. However, this advantage is contingent on the effective management of the safety risks associated with acrylamide and the prevention of polymerization, which requires precise process control.

The nucleophilic substitution of a 3-halopropanamide with methylamine may be a more suitable choice for smaller-scale laboratory synthesis, where the higher cost of the starting material is less of a factor and the operational simplicity and potentially milder reaction conditions are advantageous. The final choice of synthesis method will depend on a comprehensive evaluation of scale, available equipment, safety protocols, and economic considerations specific to the manufacturing context. Further process optimization and a detailed techno-economic analysis for each specific case are recommended to make an informed decision.

References

A Spectroscopic Guide to the Michael Addition of Methylamine to N-Methylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

By Dr. Gemini, Senior Application Scientist

Introduction

In the synthesis of novel pharmaceutical intermediates and functionalized polymers, the aza-Michael addition stands out as a robust and efficient method for carbon-nitrogen bond formation. The reaction between N-methylacrylamide and methylamine to yield 3-(methylamino)propanamide is a prime example of this conjugate addition. Rigorous characterization of the final product and vigilant monitoring of the reaction's progress are paramount to ensure purity, optimize yield, and maintain process control. This guide provides a comprehensive spectroscopic comparison of the product, this compound, with its precursors, N-methylacrylamide and methylamine. We will delve into the distinguishing features in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into the causality behind experimental choices and data interpretation.

The synthesis of this compound from N-methylacrylamide and methylamine proceeds via a nucleophilic Michael addition mechanism. This reaction is a cornerstone in organic synthesis for the formation of β-amino carbonyl compounds.[1] Spectroscopic monitoring is crucial for determining reaction completion and identifying any potential side products.[2]

Reaction Pathway

The reaction involves the nucleophilic attack of methylamine on the β-carbon of the α,β-unsaturated amide, N-methylacrylamide.

G cluster_reactants Precursors cluster_product Product N-methylacrylamide N-Methylacrylamide (Michael Acceptor) Transition_State Michael Addition N-methylacrylamide->Transition_State + Methylamine Methylamine (Nucleophile) Methylamine->Transition_State 3-MAPA This compound Transition_State->3-MAPA Proton Transfer

Caption: Michael addition of methylamine to N-methylacrylamide.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide high-quality, reproducible spectroscopic data. The choice of deuterated solvents and internal standards in NMR, the use of Attenuated Total Reflectance (ATR) for FTIR, and Electron Ionization (EI) for MS are deliberate choices to ensure data integrity and ease of analysis for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample (N-methylacrylamide, this compound, or condensed methylamine gas) in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

Causality Behind Choices: CDCl₃ is a versatile solvent for these non-polar to moderately polar compounds.[3] TMS is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reliable reference point. A 400 MHz spectrometer provides sufficient resolution to distinguish the key proton and carbon environments in these molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer equipped with a Diamond ATR accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal. For methylamine (gas at room temperature), a gas cell or a cooled sample stage would be necessary. Alternatively, an aqueous solution can be analyzed, though water absorption bands will be prominent.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Causality Behind Choices: ATR-FTIR is a powerful technique for analyzing solid and liquid samples with minimal preparation.[4] The diamond crystal is robust and chemically inert, making it suitable for a wide range of organic compounds. This technique is also ideal for in-situ reaction monitoring.[5]

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, typically coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

Causality Behind Choices: EI is a standard ionization technique that produces predictable and reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.[6] GC is an excellent method for introducing volatile compounds like these into the mass spectrometer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its precursors.

¹H NMR Spectral Data (CDCl₃, 400 MHz)
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methylamine ~2.4singlet3H-CH₃
~1.1broad singlet2H-NH₂
N-Methylacrylamide ~6.3dd1HVinyl H (trans to C=O)
~6.1dd1HVinyl H (geminal)
~5.6dd1HVinyl H (cis to C=O)
~2.8s3HN-CH₃
This compound ~2.8t2H-CH₂-N(H)CH₃
~2.5t2H-CH₂-C(=O)NHCH₃
~2.8s3H-C(=O)NHCH₃
~2.4s3H-N(H)CH₃
(broad)(broad)2H-NH (amide and amine)
¹³C NMR Spectral Data (CDCl₃, 100 MHz)
CompoundChemical Shift (δ, ppm)Assignment
Methylamine ~28-CH₃
N-Methylacrylamide ~166C=O (amide)
~131Vinyl CH
~126Vinyl CH₂
~26N-CH₃
This compound ~173C=O (amide)
~49-CH₂-N(H)CH₃
~36-CH₂-C(=O)NHCH₃
~36-N(H)CH₃
~26-C(=O)NHCH₃
FTIR Spectral Data (ATR)
CompoundWavenumber (cm⁻¹)Assignment
Methylamine 3400-3300N-H stretch (asymmetric and symmetric)
1620N-H bend (scissoring)
N-Methylacrylamide ~3300N-H stretch
~1660C=O stretch (Amide I)
~1620C=C stretch
~1550N-H bend (Amide II)
This compound ~3300N-H stretch (amide and secondary amine)
~1640C=O stretch (Amide I)
~1560N-H bend (Amide II)
Mass Spectrometry Data (EI)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Methylamine 3130, 28Loss of H•, loss of H₂ and H•
N-Methylacrylamide 8556, 55, 28Loss of -NHCH₃, loss of -C(=O)NHCH₃, McLafferty rearrangement
This compound 11686, 72, 58, 44α-cleavage at secondary amine, McLafferty rearrangement

Analysis and Interpretation

The successful conversion of N-methylacrylamide and methylamine to this compound is unequivocally confirmed by distinct changes across all three spectroscopic techniques.

NMR Spectroscopy: The Disappearance of Vinyl Protons and Appearance of an Ethyl Linker

The most telling evidence of the Michael addition in the ¹H NMR spectrum is the complete disappearance of the characteristic vinyl proton signals of N-methylacrylamide (δ 5.6-6.3 ppm).[7] Concurrently, two new triplet signals appear for the product, corresponding to the newly formed ethylene bridge (-CH₂-CH₂-). The protons on the carbon adjacent to the secondary amine appear around δ 2.8 ppm, while those adjacent to the amide carbonyl are found at approximately δ 2.5 ppm. The methyl groups attached to the nitrogen atoms remain as singlets, though their chemical environments are now distinct in the product.

In the ¹³C NMR spectrum , the vinyl carbon signals of the precursor (around δ 126 and 131 ppm) are absent in the product. They are replaced by two new aliphatic carbon signals for the ethylene linker (around δ 36 and 49 ppm). The amide carbonyl carbon also experiences a slight downfield shift in the product, indicative of the change in the overall electronic structure of the molecule.

FTIR Spectroscopy: Loss of Unsaturation and Retention of Amide Bands

The FTIR spectrum provides clear evidence of the reaction through the disappearance of the C=C stretching vibration of N-methylacrylamide at approximately 1620 cm⁻¹. The characteristic amide I (C=O stretch) and amide II (N-H bend) bands are present in both the precursor and the product, though their positions may shift slightly.[6] The product, this compound, will exhibit N-H stretching vibrations from both the secondary amine and the secondary amide groups in the region of 3300 cm⁻¹.

Mass Spectrometry: A Shift in Molecular Weight and New Fragmentation Patterns

Mass spectrometry confirms the formation of the product by the appearance of a molecular ion peak at m/z 116, corresponding to the molecular weight of this compound. The fragmentation pattern of the product is significantly different from the precursors. Characteristic fragments for the product arise from α-cleavage at the secondary amine and McLafferty-type rearrangements, leading to prominent ions that are not observed in the spectra of the starting materials.[8]

In-Situ Reaction Monitoring: A Window into the Transformation

The progress of the Michael addition can be monitored in real-time using in-situ spectroscopic techniques, providing valuable kinetic and mechanistic data.

G cluster_setup In-Situ Monitoring Setup cluster_data Data Acquisition & Analysis Reactor Reaction Vessel (N-methylacrylamide + Methylamine) Probe Spectroscopic Probe (ATR-FTIR or NMR) Reactor->Probe Continuous Flow Spectra Time-Resolved Spectra Probe->Spectra Data Collection Kinetics Kinetic Analysis (Concentration vs. Time) Spectra->Kinetics Data Processing Endpoint Endpoint Kinetics->Endpoint Determine Reaction Endpoint

References

Benchmarking 3-(Methylamino)propanamide performance against established compounds

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking 3-(Methylamino)propanamide Performance as a Synthetic Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and viability of chemical intermediates are of paramount importance. This guide provides a comparative analysis of the performance of key precursors in the synthesis of duloxetine, a widely used antidepressant. While this compound itself is not a direct precursor, its structural analogs, particularly 3-methylamino-1-(thiophen-2-yl)-1-propanone and its derivatives, are pivotal intermediates. This comparison focuses on the synthesis of these critical compounds, benchmarking different synthetic routes and reagents.

Comparative Performance in the Synthesis of Duloxetine Intermediates

The synthesis of (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamine, a key chiral intermediate for duloxetine, often proceeds through the formation of 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride via the Mannich reaction. The subsequent stereoselective reduction of this ketone is a critical step that dictates the overall efficiency and enantiomeric purity of the final product.

Below is a comparison of different methods for these two key synthetic steps.

Table 1: Comparison of Synthetic Methods for 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride

Starting MaterialsReaction ConditionsYieldReference
2-acetylthiophene, Paraformaldehyde, Methylamine HClAbsolute ethanol, 80°C, overnight, followed by treatment with 40% methylamine solution54%[1]
2-acetylthiophene, Paraformaldehyde, Methylamine HClIsopropanol, reflux, 4 hours68.5%[1]
2-acetylthiophene, Paraformaldehyde, Methylamine HClAbsolute ethanol, 80°C, overnight82%[1]

Table 2: Comparison of Reduction Methods for 3-substituted-1-(2-thienyl)-1-propanone Derivatives

SubstrateReducing Agent/CatalystProductConversionEnantiomeric Excess (ee)Reference
N-methyl-3-oxo-3-(thiophen-2-yl)propanamideWhole cells of Rhodotorula glutinis(S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide>95%>99.5%[2]
3-(dimethylamino)-1-(2-thienyl)propan-1-one HClMn-PNN catalyst, H₂, Potassium carbonate in ethanol(R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol>99%74%[3]
3-(N,N-dimethylamino)-1-(2-thienyl)-1-propanone(R,R)-Cl₂((R)-hexylBINAP)((R)-DAIPEN), H₂, 2-propanol(S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propylamine80%99%[4]

Experimental Protocols

Synthesis of 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride (Mannich Reaction)

Objective: To synthesize the key intermediate 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride.

Materials:

  • 2-acetylthiophene

  • Paraformaldehyde

  • Methylamine hydrochloride

  • Absolute ethanol

  • 40% Methylamine solution

  • Ethyl acetate

Procedure:

  • Dissolve 2-acetylthiophene (12.6 g), methylamine hydrochloride (11.4 g), and paraformaldehyde (4.8 g) in absolute ethanol (60 mL) in a reaction flask.

  • Stir the reaction mixture overnight at 80°C.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, add 40% methylamine solution (0.8 g) and continue stirring at 80°C for 8 hours.

  • Cool the reaction mixture to room temperature.

  • Remove ethanol (30 mL) under reduced pressure.

  • Add ethyl acetate (120 mL) to the residue.

  • Cool the solution to 0-10°C to induce crystallization.

  • Filter the solid product and wash with cold ethyl acetate (30 mL).

  • Dry the solid to obtain 3-methylamino-1-(thiophen-2-yl)-1-propanone hydrochloride.

Bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide

Objective: To perform an enantioselective reduction of the ketone to the corresponding chiral alcohol using a whole-cell biocatalyst.

Materials:

  • N-methyl-3-oxo-3-(thiophen-2-yl)propanamide

  • Rhodotorula glutinis cells

  • Culture medium

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cultivate Rhodotorula glutinis in a suitable medium to obtain sufficient cell biomass.

  • Prepare a reaction mixture containing N-methyl-3-oxo-3-(thiophen-2-yl)propanamide (30 g/L) and the whole cells of Rhodotorula glutinis.

  • Incubate the reaction mixture for 48 hours.

  • Terminate the reaction by extracting the product with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the product using column chromatography to yield (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide.

Visualizations

Diagram 1: Synthetic Pathway to a Key Duloxetine Intermediate

G A 2-acetylthiophene D Mannich Reaction A->D B Paraformaldehyde B->D C Methylamine HCl C->D E 3-methylamino-1-(thiophen-2-yl)-1-propanone D->E Intermediate F Stereoselective Reduction E->F G (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamine F->G Chiral Intermediate

Caption: Synthetic route to a key chiral intermediate of duloxetine.

Diagram 2: Experimental Workflow for Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Bioreduction cluster_downstream Downstream Processing A Cultivate Rhodotorula glutinis C Incubate Cells with Substrate A->C B Prepare Substrate (Ketone) B->C D Extract Product C->D E Purify Product D->E F Analyze Purity and Enantiomeric Excess E->F

Caption: Workflow for the enantioselective bioreduction of the propanone intermediate.

References

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Efficacy of 3-(Methylamino)propanamide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. Among the most critical hurdles is the translation of early-stage, in vitro activity into tangible in vivo efficacy. The 3-(methylamino)propanamide scaffold represents a versatile and compelling chemical backbone, serving as a foundational intermediate in the synthesis of a wide array of potential pharmaceuticals targeting conditions from cardiovascular disease to neurological disorders.[1][] This guide provides an in-depth comparison of the in vitro and in vivo performance of compounds derived from this scaffold, offering field-proven insights into experimental design, data interpretation, and the causal relationships that govern translational success.

The In Vitro to In Vivo Translation Challenge

The core challenge in drug development is that a controlled, cellular environment (in vitro) rarely recapitulates the complexity of a whole biological system (in vivo). While in vitro assays are indispensable for high-throughput screening and initial mechanism-of-action studies, factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with other physiological systems, can dramatically alter a compound's efficacy and safety profile in a living organism.

This guide will dissect this challenge through specific case studies involving this compound derivatives, illustrating how a robust understanding of both experimental domains is crucial for advancing a compound through the development pipeline.

Case Study 1: TRPV1 Antagonists for Neuropathic Pain

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a well-validated target for pain therapeutics.[3] It is a non-selective cation channel activated by stimuli like heat, protons, and capsaicin, the pungent component of chili peppers.[3] Its activation in sensory neurons leads to the perception of pain.[3] A series of novel propanamides were developed as potent TRPV1 antagonists, providing a clear example of in vitro to in vivo translation.[3]

In Vitro Efficacy Assessment: Pinpointing Potency and Mechanism

The initial evaluation of these compounds relied on cell-based assays to quantify their ability to block TRPV1 activation. The rationale is to isolate the direct interaction between the compound and its molecular target, providing a clean measure of potency.

Key In Vitro Assays:

  • Radioligand Binding Assay (e.g., [³H]Resiniferatoxin Binding): This assay measures the affinity of the compound for the TRPV1 receptor by competing with a known, radio-labeled ligand. A lower inhibition constant (Kᵢ) indicates higher binding affinity.

  • Functional Assay (e.g., pH-induced Calcium Influx): This assay measures the functional consequence of receptor binding. Cells expressing the TRPV1 receptor are stimulated with a low pH solution to activate the channel, and the resulting influx of calcium is measured using a fluorescent indicator. An effective antagonist will block this influx, yielding a low IC₅₀ value (the concentration required to inhibit 50% of the response).

This protocol is a self-validating system because it includes both positive (agonist-only) and negative (vehicle-only) controls, ensuring that any observed inhibition is due to the test compound's activity.

  • Cell Culture: Plate HEK293 cells stably expressing the human TRPV1 receptor in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of the test propanamide compound to the wells and incubate for 20 minutes.

  • Activation and Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR). Measure baseline fluorescence, then add a low pH (e.g., pH 5.5) stimulus solution.

  • Data Analysis: Monitor the change in fluorescence, which corresponds to calcium influx. Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

Compound ReferenceTargetIn Vitro AssayResult (IC₅₀ / Kᵢ)Key Structural Feature
Parent Compound 2 hTRPV1Capsaicin AntagonismKᵢ = 20 nMPhenylamino C-region
Parent Compound 3 hTRPV1Capsaicin AntagonismKᵢ = 4.1 nM4-Methylpiperazinyl C-region
Compound 49S hTRPV1Capsaicin AntagonismKᵢ = 0.2 nM 4-Methylpiperidinyl C-region
Compound 49S hTRPV1pH AntagonismIC₅₀ = 6.3 nM 4-Methylpiperidinyl C-region

Data synthesized from a study on 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides.[3]

The data clearly indicates that compound 49S is a highly potent antagonist in vitro, showing significantly improved potency over its parent compounds. The structure-activity relationship (SAR) analysis suggests that specific hydrophobic interactions in the C-region of the molecule are critical for this high potency.[3]

In Vivo Efficacy Assessment: Validating Therapeutic Potential

The critical next step is to determine if the high in vitro potency of compound 49S translates to a functional effect in a living system. The capsaicin-induced hypothermia model in mice is a well-established and robust assay for in vivo TRPV1 antagonism.

Experimental Rationale: Systemic administration of the TRPV1 agonist capsaicin induces a drop in core body temperature (hypothermia). A successful TRPV1 antagonist will prevent or reverse this effect.

  • Acclimation: Acclimate male ICR mice to the experimental room for at least 1 hour.

  • Baseline Temperature: Measure the baseline core body temperature of each mouse using a rectal probe.

  • Compound Administration: Administer the test compound (e.g., 49S) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Capsaicin Challenge: After a set pre-treatment time (e.g., 60 minutes), administer a subcutaneous injection of capsaicin (e.g., 1 mg/kg).

  • Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-challenge.

  • Data Analysis: Compare the temperature changes in the compound-treated group to the vehicle-treated group. A statistically significant prevention of hypothermia indicates in vivo efficacy.

In vivo studies demonstrated that compound 49S effectively blocked capsaicin-induced hypothermia in mice, confirming that its high in vitro potency translated into a tangible physiological effect.[3] This successful translation provides strong validation for the therapeutic hypothesis and the compound's potential.

Visualizing the Drug Discovery Workflow

The logical progression from initial screening to in vivo validation is a cornerstone of pharmaceutical research.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase vitro_assay Binding & Functional Assays (Kᵢ, IC₅₀) sar Structure-Activity Relationship (SAR) vitro_assay->sar lead_id Lead Identification (e.g., Compound 49S) sar->lead_id animal_model Animal Model Selection (Capsaicin-Induced Hypothermia) lead_id->animal_model Translational Step in_vivo_test In Vivo Testing (Dose-Response) animal_model->in_vivo_test efficacy Efficacy Confirmed in_vivo_test->efficacy

Caption: Workflow from in vitro screening to in vivo validation.

Case Study 2: Quinoxaline-Based Propanamides as Antiproliferative Agents

Another therapeutic application for propanamide derivatives is in oncology. A series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were synthesized and evaluated for their potential to inhibit cancer cell growth.[4]

In Vitro Efficacy: Cytotoxicity Screening

The primary in vitro evaluation for potential anticancer agents involves assessing their cytotoxicity against a panel of human cancer cell lines.

Experimental Rationale: The goal is to identify compounds that can kill cancer cells or inhibit their proliferation, preferably at low concentrations (low IC₅₀). Using multiple cell lines provides an early indication of the compound's spectrum of activity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test propanamide compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the wells at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value for each compound.

Compound ReferenceCell LineResult (IC₅₀ in µM)Key Structural Feature
6d HeLa (Cervical Cancer)25.5N-allyl substituent
6e HeLa (Cervical Cancer)19.8N-propargyl substituent
6f HeLa (Cervical Cancer)> 50N-butyl substituent
6h HeLa (Cervical Cancer)11.5N-benzyl substituent

Data synthesized from a study on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides.[4]

The in vitro results show that certain derivatives, particularly the N-benzyl substituted compound 6h , exhibit promising antiproliferative activity. However, this study represents an earlier stage of discovery. While the in vitro data is encouraging, it has not yet been followed by in vivo validation. This highlights a common scenario where further investigation, including mechanistic studies and animal model testing, is required to determine if these compounds have true therapeutic potential.

Visualizing a Potential Mechanism of Action

While the exact mechanism for the quinoxaline-based propanamides is under investigation, structurally related nitrogen-containing compounds are known to influence key cell regulation pathways like PI3K/Akt/mTOR.[5] An antagonist targeting this pathway would prevent downstream signaling that promotes cell proliferation and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Antagonist Propanamide-Based Antagonist Antagonist->PI3K Inhibits

Caption: A potential inhibitory mechanism on the PI3K/Akt pathway.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutics. The successful translation of in vitro potency to in vivo efficacy, as seen with TRPV1 antagonists, underscores the importance of selecting clinically relevant animal models that accurately reflect the targeted mechanism. Conversely, promising in vitro antiproliferative data requires subsequent, rigorous in vivo testing to validate its therapeutic potential. For researchers in drug development, the key takeaway is that in vitro and in vivo studies are not independent hurdles but are two deeply interconnected parts of a single discovery narrative. A strategic, well-designed experimental plan that anticipates the challenges of translation is paramount to success.

References

Safety Operating Guide

Navigating the Disposal of 3-(Methylamino)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 3-(Methylamino)propanamide (CAS No. 4874-17-3), a compound utilized in various research and development applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the hazard profiles of structurally similar aliphatic amides and general best practices for laboratory chemical waste management. A conservative approach, treating the substance as potentially hazardous, is strongly recommended.

Presumed Hazard Profile and Safety Precautions

Based on data from analogous compounds such as 3-(Dimethylamino)propanamide, this compound is presumed to present the following hazards.[1] Adherence to strict safety protocols is imperative during handling and disposal.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound and a closely related compound.

PropertyThis compound3-(Dimethylamino)propanamide (Analogue)
CAS Number 4874-17-320101-88-6
Molecular Formula C4H10N2OC5H12N2O
Molecular Weight 102.14 g/mol 116.16 g/mol
GHS Hazard Statements (Presumed/Known) Potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste.
  • This includes unused or excess reagent, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE.
  • Segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions.

2. Waste Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.
  • The container should be made of a material compatible with aliphatic amides.
  • The label should include the full chemical name, "this compound," the CAS number (4874-17-3), and the appropriate hazard pictograms (e.g., irritant, health hazard).

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
  • Carefully collect the absorbed material and place it in the designated hazardous waste container.
  • Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.
  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[2][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have this compound waste? is_contaminated Is the material contaminated with the compound? start->is_contaminated collect_waste Collect in a designated hazardous waste container. is_contaminated->collect_waste Yes non_hazardous Dispose of as non-hazardous waste. is_contaminated->non_hazardous No label_container Label container with chemical name, CAS number, and hazards. collect_waste->label_container store_safely Store in a secure satellite accumulation area. label_container->store_safely contact_ehs Contact EHS for disposal. store_safely->contact_ehs end End: Waste properly managed. contact_ehs->end non_hazardous->end

Caption: Decision-making workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3-(Methylamino)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Methylamino)propanamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous substance, is mandatory. The following procedures are based on general guidelines for handling analogous amide compounds.

Hazard Assessment

Based on data from structurally similar compounds such as N,N-Dimethyl-3-(methylamino)propanamide and 3-(Dimethylamino)propanamide, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2] Standard laboratory safety protocols should be strictly followed to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure and ensure safety when handling this compound.

PPE Category Item Specifications and Use
Eye Protection Safety Glasses or GogglesShould be worn to protect from potential splashes during handling of solutions.[3]
Hand Protection Nitrile GlovesDisposable nitrile gloves are required to prevent skin contact. Gloves should be changed regularly and immediately if contaminated.[3][4]
Body Protection Laboratory CoatA standard lab coat must be worn to protect skin and clothing from accidental spills.[3][4]
Respiratory Protection Fume Hood or Dust MaskHandling should be performed in a well-ventilated area.[1] For weighing powders or if there is a risk of aerosol generation, use a chemical fume hood.[3][4]
Foot Protection Closed-toe ShoesMust be worn in the laboratory at all times to protect against spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the procedural steps for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean and designated workspace A->B C Weigh compound in a fume hood B->C Proceed to handling D Reconstitute with appropriate solvent C->D E Handle solutions with care to avoid splashes D->E F Segregate and label all waste E->F Proceed to cleanup G Dispose of waste in designated containers F->G H Clean and decontaminate workspace G->H I Remove and dispose of contaminated PPE H->I

Caption: Workflow for Handling this compound

Experimental Protocols

Weighing and Reconstitution:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare a clean and designated workspace, preferably within a chemical fume hood.

  • Weighing: Tare a suitable weigh boat on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound.

  • Reconstitution: Slowly add the appropriate solvent to the vessel containing the compound to avoid splashing or aerosolization. Gently swirl or vortex the solution until the compound is fully dissolved.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial for laboratory safety and environmental protection.

Waste Type Disposal Procedure
Solid Waste Collect unused or expired solid compound and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, leak-proof, and clearly labeled solid waste container.[5]
Liquid Waste Collect all solutions containing the compound in a designated hazardous liquid waste container. Do not pour down the drain.[5] The container should be clearly labeled with the contents.
Empty Vials Rinse empty vials with a suitable solvent. Collect the rinsate as chemical waste. The rinsed vials can then be disposed of as general laboratory glass waste, in accordance with institutional guidelines.[3]
Contaminated PPE Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream to minimize the spread of chemical contamination.

All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[5] Waste should be stored in a designated, well-ventilated area away from incompatible materials and in secondary containment.[5] Final disposal must be handled by a licensed hazardous waste disposal company.[5]

Emergency Procedures

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area and prevent further spread of the material. For small spills, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.